Product packaging for GLP-26(Cat. No.:CAS No. 2133017-36-2)

GLP-26

Cat. No.: B2850068
CAS No.: 2133017-36-2
M. Wt: 373.36
InChI Key: SQOFSIXYJGPNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GLP-26 is a useful research compound. Its molecular formula is C19H17F2N3O3 and its molecular weight is 373.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17F2N3O3 B2850068 GLP-26 CAS No. 2133017-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3/c1-5-8-22-19(27)17(25)15-10(2)16(24(4)11(15)3)18(26)23-12-6-7-13(20)14(21)9-12/h1,6-7,9H,8H2,2-4H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOFSIXYJGPNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C(=O)C(=O)NCC#C)C)C)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GLP-26: A Deep Dive into its Mechanism of Action in Hepatitis B Virus Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of GLP-26, a novel glyoxamide derivative, in the replication of the Hepatitis B Virus (HBV). This compound has demonstrated potent antiviral activity in preclinical studies, positioning it as a promising candidate for the treatment of chronic HBV infection. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, experimental methodologies, and the molecular pathways affected by this compound.

Core Mechanism of Action: Capsid Assembly Modulation

This compound is a novel and potent capsid assembly modulator (CAM) that targets the HBV core protein (HBc), a critical component in the viral life cycle.[1][2] Unlike some other CAMs that lead to the formation of aberrant, non-capsid structures, this compound induces the formation of tight, intact capsid particles.[1] However, this process is dysregulated, leading to several downstream antiviral effects.

The primary mechanism of this compound involves binding to the HBV capsid and stabilizing the particles.[1] This stabilization results in the accumulation of these capsids within the cytoplasm of the infected hepatocyte.[1] This cytoplasmic sequestration is crucial as it disrupts a key step in the persistence of HBV infection: the recycling of mature relaxed circular DNA (rcDNA) to the nucleus to replenish the pool of covalently closed circular DNA (cccDNA).[1] cccDNA is the stable minichromosome of HBV in the nucleus of infected cells and serves as the template for the transcription of all viral RNAs. By preventing the nuclear transport of newly formed capsids containing rcDNA, this compound effectively curtails the maintenance of the cccDNA reservoir.[1]

This mode of action leads to a significant reduction in key viral markers, including HBV DNA, Hepatitis B e-antigen (HBeAg), and Hepatitis B surface antigen (HBsAg).[1][3] Notably, HBeAg is considered a biomarker for the presence and transcriptional activity of cccDNA.[1]

While direct studies on the interaction of this compound with the innate immune system are not extensively documented, it is known that the HBV core protein can modulate innate immune responses. By altering the structure and localization of the core protein, this compound could theoretically influence these interactions, a subject that warrants further investigation.

Quantitative Analysis of Antiviral Activity

The antiviral potency of this compound has been quantified in various preclinical models. The following tables summarize the key efficacy data.

In Vitro Efficacy of this compound
Cell Line EC50 (µM)
HepAD380.003[1]
Primary Human Hepatocytes (PHH)0.04[1]
In Vitro Reduction of Viral Markers by this compound
Marker Reduction
cccDNA amplification>1 log reduction[1]
cccDNA (at 1 µM)>90%[4]
In Vivo Efficacy of this compound in HBV-Infected Humanized Mice
Treatment Mean Reduction in HBV DNA (log10)
This compound (60 mg/kg/day)Not specified as monotherapy in provided results
This compound (60 mg/kg/day) + Entecavir (0.3 mg/kg/day)4[1]
Synergistic Effect of this compound with Entecavir (ETV)
Parameter Value
Combination Index (CI) in HepAD38 cells0.6[1]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the workflow of key experiments.

GLP26_Mechanism_of_Action cluster_cytoplasm Hepatocyte Cytoplasm cluster_nucleus Hepatocyte Nucleus pgRNA pgRNA Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly HBc HBc Dimers HBc->Capsid_Assembly rcDNA_Capsid rcDNA-containing Capsid Capsid_Assembly->rcDNA_Capsid Stabilized_Capsid Stabilized Capsid (Accumulation) rcDNA_Capsid->Stabilized_Capsid rcDNA_import rcDNA Import rcDNA_Capsid->rcDNA_import Nuclear Import GLP26 This compound GLP26->Capsid_Assembly Modulates & Stabilizes Stabilized_Capsid->GLP26 Stabilized_Capsid->rcDNA_import Blocked cccDNA cccDNA Pool cccDNA_maintenance cccDNA Maintenance rcDNA_import->cccDNA_maintenance cccDNA_maintenance->cccDNA

Caption: Mechanism of action of this compound in inhibiting HBV replication.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_biophysical Biophysical & Imaging Analysis cluster_invivo In Vivo Analysis Cell_Culture HBV-producing cells (e.g., HepAD38, PHH) Treatment Treatment with this compound Cell_Culture->Treatment Analysis Analysis of Viral Markers Treatment->Analysis Confocal Confocal Microscopy (Treated Cells) Treatment->Confocal EC50 EC50 Determination Analysis->EC50 cccDNA_quant cccDNA Quantification Analysis->cccDNA_quant HBeAg_quant HBeAg Quantification Analysis->HBeAg_quant Recombinant_HBc Recombinant HBc Protein TSA Thermal Shift Assay Recombinant_HBc->TSA TEM Transmission Electron Microscopy Recombinant_HBc->TEM Mouse_Model Humanized Mouse Model (uPA-SCID) Infection HBV Infection Mouse_Model->Infection InVivo_Treatment Oral Administration (this compound +/- ETV) Infection->InVivo_Treatment Monitoring Monitoring of Viral Load & Antigens InVivo_Treatment->Monitoring

Caption: Experimental workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Antiviral Activity Assay in HepAD38 Cells
  • Objective: To determine the 50% effective concentration (EC50) of this compound for inhibiting HBV DNA replication.

  • Cell Line: HepAD38 cells, which are a tetracycline-inducible HBV expression cell line.

  • Protocol:

    • Seed HepAD38 cells in 96-well plates and culture until confluent.

    • Induce HBV replication by removing tetracycline from the culture medium.

    • Treat the cells with a serial dilution of this compound. A vehicle control (e.g., DMSO) should be included.

    • Incubate the cells for a defined period (e.g., 6-9 days), refreshing the medium and compound as required.

    • Collect the cell culture supernatant.

    • Isolate HBV DNA from the supernatant.

    • Quantify the amount of secreted HBV DNA using quantitative real-time PCR (qPCR).

    • Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

cccDNA Amplification and HBeAg Secretion Assay
  • Objective: To assess the effect of this compound on cccDNA amplification, using HBeAg secretion as a surrogate marker.

  • Cell Line: HepAD38 cells.

  • Protocol:

    • Culture HepAD38 cells in the absence of tetracycline to allow for HBV replication and cccDNA formation.

    • After a set period (e.g., 7-8 days), re-treat the cells with tetracycline to halt de novo synthesis of pregenomic RNA (pgRNA) from the integrated transgene.

    • Simultaneously, treat the cells with various concentrations of this compound.

    • Continue incubation, allowing for the formation of new cccDNA from the existing pool of rcDNA-containing capsids.

    • Collect the culture medium at specified time points.

    • Measure the concentration of secreted HBeAg in the medium using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

    • The reduction in HBeAg levels in this compound-treated cells compared to the vehicle control indicates an inhibition of cccDNA amplification/maintenance.

Thermal Shift Assay (TSA)
  • Objective: To evaluate the direct binding of this compound to the HBV capsid protein and its effect on capsid stability.

  • Materials: Recombinant HBV core protein (e.g., Cp149 dimers), a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange), and a real-time PCR instrument capable of performing a thermal melt.

  • Protocol:

    • Assemble HBV capsids from Cp149 dimers by adjusting pH and salt concentration.

    • Incubate the pre-formed capsids with this compound or a vehicle control.

    • Add the fluorescent dye to the capsid-compound mixture.

    • Subject the samples to a gradual temperature ramp in the real-time PCR instrument.

    • Monitor the fluorescence intensity as the temperature increases. As the capsid disassembles and the core protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melt curve. An increase in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the capsid structure.

In Vivo Efficacy in a Humanized Mouse Model
  • Objective: To determine the in vivo antiviral activity of this compound alone or in combination with other antivirals.

  • Animal Model: Immunodeficient mice (e.g., uPA-SCID) with chimeric humanized livers, engrafted with primary human hepatocytes.

  • Protocol:

    • Infect the humanized mice with HBV.

    • Allow the infection to establish, monitoring serum levels of human albumin, HBV DNA, HBsAg, and HBeAg.

    • Once a stable infection is achieved (e.g., serum HBV DNA > 10^6 copies/mL), randomize the mice into treatment groups: vehicle control, this compound alone (e.g., 60 mg/kg/day), entecavir alone (e.g., 0.3 mg/kg/day), and this compound in combination with entecavir.

    • Administer the treatments orally once daily for a specified duration (e.g., 10 weeks).

    • Collect blood samples regularly throughout the treatment period and a post-treatment follow-up period.

    • Quantify serum levels of HBV DNA, HBsAg, and HBeAg using qPCR and ELISA, respectively.

    • Assess the reduction in viral markers in the treatment groups compared to the vehicle control to determine in vivo efficacy.

Transmission Electron Microscopy (TEM) of Capsid Morphology
  • Objective: To visualize the effect of this compound on the morphology of HBV capsids.

  • Materials: Recombinant HBV core protein (Cp149 dimers), this compound, and equipment for negative-stain TEM.

  • Protocol:

    • Co-assembly: Incubate Cp149 dimers with this compound (e.g., 25 µM) or a vehicle control. Initiate capsid assembly by adding a high concentration of salt.

    • Post-assembly: Treat pre-formed HBV capsids with this compound or a vehicle control.

    • Apply the samples to a carbon-coated grid.

    • Stain the samples with a heavy metal salt solution (e.g., uranyl acetate).

    • Visualize the samples using a transmission electron microscope.

    • Compare the morphology of the capsids formed in the presence of this compound to the regular icosahedral structures observed in the control samples.

Confocal Microscopy for Core Protein Localization
  • Objective: To determine the subcellular localization of HBV core protein in response to this compound treatment.

  • Cell Line: HepAD38 cells.

  • Protocol:

    • Seed HepAD38 cells on coverslips.

    • Treat the cells with this compound (e.g., 1 µM) or a vehicle control for a specified time (e.g., 24-48 hours).

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking agent (e.g., bovine serum albumin).

    • Incubate the cells with a primary antibody specific for the HBV core protein.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Stain the cell nuclei with a nuclear stain (e.g., DAPI).

    • Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.

    • Analyze the images to determine the distribution of the core protein (cytoplasmic, nuclear, or both) in treated versus control cells.

Conclusion

This compound represents a significant advancement in the development of capsid assembly modulators for the treatment of chronic HBV. Its unique mechanism of action, which involves the stabilization of capsid particles and their accumulation in the cytoplasm, leads to a potent inhibition of cccDNA maintenance. The robust antiviral activity observed in both in vitro and in vivo models, particularly in combination with existing nucleoside analogs like entecavir, underscores its potential as a component of a curative therapy for HBV. The detailed protocols provided herein serve as a resource for the scientific community to further investigate and build upon these promising findings.

References

Unveiling GLP-26: A Technical Guide to a Novel Hepatitis B Virus Capsid Assembly Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GLP-26, a novel, potent glyoxamide derivative that acts as a Hepatitis B Virus (HBV) capsid assembly modulator (CAM). This document details its chemical structure, mechanism of action, and key experimental data, offering valuable insights for researchers and professionals in the field of antiviral drug development.

Chemical Structure and Properties of this compound

This compound is a small molecule inhibitor with a glyoxamidopyrrole backbone.[1] Its chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₉H₁₇F₂N₃O₃[2]
Molecular Weight 373.35 g/mol [2]
Canonical SMILES O=C(C1=C(C)C(C(C(NCC#C)=O)=O)=C(C)N1C)NC2=CC=C(F)C(F)=C2[2]
CAS Number 2133017-36-2[2]

Mechanism of Action: Disrupting HBV Capsid Assembly

This compound exerts its antiviral activity by modulating the assembly of the HBV nucleocapsid.[3] It binds to the HAP pocket at the inter-dimer interface of the HBV core protein (Cp).[1] This interaction disrupts the normal process of capsid formation, leading to the formation of aberrant, non-functional capsids.[1] Ultimately, this compound's mechanism of action involves the disruption of pre-genomic RNA (pgRNA) encapsidation, disassembly of the nucleocapsid, and a reduction in the pool of covalently closed circular DNA (cccDNA), the stable viral minichromosome responsible for HBV persistence.[2][4][5]

GLP-26_Mechanism_of_Action cluster_Hepatocyte Infected Hepatocyte cluster_Nucleus Nucleus pgRNA pgRNA Capsid HBV Nucleocapsid pgRNA->Capsid Encapsidation Cp_dimer HBV Core Protein (Cp) Dimers Cp_dimer->Capsid Assembly cccDNA cccDNA Pool Capsid->cccDNA cccDNA Replenishment New_Virions New Virions Capsid->New_Virions Maturation & Release cccDNA->pgRNA Transcription GLP26 This compound GLP26->Cp_dimer Binds to HAP pocket GLP26->Capsid Induces Disassembly

Figure 1. Signaling pathway of this compound's mechanism of action in an infected hepatocyte.

In Vitro Antiviral Activity and Efficacy

This compound has demonstrated potent anti-HBV activity in various in vitro models. Key quantitative data are summarized below.

Assay SystemParameterValueReference
HepAD38 cells (HBV DNA replication)IC₅₀3 nM[2][4][5][6]
HepAD38 cells (HBeAg secretion)EC₅₀3 nM[3]
Primary Human Hepatocytes (PHH)EC₅₀40 nM[3]
HepNTCP-DL cells (secreted HBeAg)EC₅₀0.7 µM[2][4][6]
cccDNA Reduction (at 1 µM)% Reduction>90%[2][4][5]
Selectivity Index (SI) in HepG2 cells Value >33,333 [3]

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in animal models have confirmed the in vivo efficacy and favorable pharmacokinetic profile of this compound.

Efficacy in a Humanized Mouse Model

In an HBV-infected humanized mouse model, this compound demonstrated significant antiviral effects, both as a monotherapy and in combination with the nucleoside analog Entecavir (ETV).[3]

Treatment Group (10 weeks)Change in Serum HBV DNA (log₁₀)Reference
Untreated>1 increase[3]
This compound (60 mg/kg/day)2.3 - 3 decrease[7]
This compound + ETV (0.3 mg/kg/day)4.6 decrease[7]

Notably, combination therapy led to a sustained reduction in HBeAg and HBsAg levels for up to 12 weeks after treatment cessation.[3]

Pharmacokinetic Profile in Cynomolgus Monkeys
ParameterValueReference
Oral Bioavailability 34% [8]
Mean Peak Plasma Concentration (Cmax) 380.7 ng/mL [8]
Time to Peak Plasma Concentration (Tmax) 0.67 hours [8]
Mean Terminal Elimination Half-life 2.4 hours [8]
Plasma Protein Binding 86.7% [8]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature. For detailed protocols, including reagent concentrations and specific instrument settings, please refer to the supplemental materials of the cited publications.

In Vitro Antiviral and Cytotoxicity Assays

In_Vitro_Assay_Workflow cluster_workflow General In Vitro Assay Workflow cluster_analysis Analysis start Seed Cells (e.g., HepAD38, PHH, HepG2) treatment Treat with serial dilutions of this compound start->treatment incubation Incubate for a defined period (e.g., 3 days) treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Harvest Cells (for cytotoxicity) incubation->cell_lysis hbv_dna_quant Quantify secreted HBV DNA (qPCR) supernatant_collection->hbv_dna_quant hbeag_quant Quantify secreted HBeAg (ELISA) supernatant_collection->hbeag_quant cytotoxicity_assay Assess Cell Viability (e.g., MTS/XTT assay) cell_lysis->cytotoxicity_assay data_analysis Calculate IC₅₀ / EC₅₀ / CC₅₀ hbv_dna_quant->data_analysis hbeag_quant->data_analysis cytotoxicity_assay->data_analysis

Figure 2. Generalized workflow for in vitro antiviral and cytotoxicity assays.

Cell Lines:

  • HepAD38: A stable human hepatoblastoma cell line that replicates HBV under the control of a tetracycline-off promoter. Used for assessing inhibition of HBV DNA replication and HBeAg secretion.[3]

  • Primary Human Hepatocytes (PHH): Used for evaluating antiviral activity in a more physiologically relevant system.[3]

  • HepG2 and other cell lines: Used to determine the cytotoxicity profile and selectivity index of the compound.[3]

Endpoints:

  • HBV DNA levels: Quantified from the cell culture supernatant using quantitative polymerase chain reaction (qPCR).[3]

  • HBeAg levels: Measured from the supernatant using an enzyme-linked immunosorbent assay (ELISA).[3]

  • Cell Viability: Assessed using standard colorimetric assays to determine the 50% cytotoxic concentration (CC₅₀).[3]

cccDNA Amplification Assay

This assay utilizes the tetracycline-regulated system in HepAD38 cells to specifically measure the effect of the compound on the amplification of the cccDNA pool.[3]

Methodology:

  • HBV replication is induced in HepAD38 cells by removing tetracycline from the culture medium.

  • Cells are treated with the test compound (this compound).

  • Tetracycline is then re-introduced to halt the synthesis of new pgRNA from the integrated HBV DNA.

  • After a period of time, HBeAg production, which is dependent on the existing cccDNA, is measured as a surrogate marker for the cccDNA levels.[3]

In Vivo Efficacy in Humanized Mouse Model

Animal Model:

  • BRGS-uPA mice with chimeric humanized livers (HUHEP mice) are infected with HBV.[3]

Treatment Regimen:

  • Mice with established HBV infection (serum HBV DNA > 10⁶ copies/ml) are treated daily via oral administration with this compound, ETV, a combination of both, or a vehicle control for a specified duration (e.g., 10 weeks).[3]

Monitoring:

  • Serum levels of human albumin, HBV DNA, HBsAg, and HBeAg are monitored at regular intervals during and after the treatment period.[3]

Synthesis and Characterization

The synthesis and detailed characterization of this compound have been described in the literature. The purity of the compound, typically greater than 95%, is confirmed using analytical techniques such as ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and High-Pressure Liquid Chromatography (HPLC).[3]

Conclusion

This compound is a potent and selective HBV capsid assembly modulator with a novel mechanism of action. Its ability to disrupt capsid formation, reduce cccDNA levels, and demonstrate significant in vivo efficacy, particularly in combination with existing therapies, highlights its potential as a promising candidate for further preclinical and clinical development in the pursuit of a functional cure for chronic Hepatitis B. The favorable pharmacokinetic profile further supports its potential as an orally bioavailable therapeutic agent.

References

GLP-26: A Novel Glyoxamide Derivative as a Potent Hepatitis B Virus Capsid Assembly Modulator

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Discovery, Synthesis, and Antiviral Characterization of GLP-26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and antiviral properties of this compound, a novel glyoxamide derivative identified as a potent Hepatitis B Virus (HBV) capsid assembly modulator (CAM). This compound demonstrates significant promise as a therapeutic agent against chronic HBV infection, exhibiting nanomolar efficacy in vitro and a favorable preclinical profile.

Introduction and Discovery

Hepatitis B virus infection remains a significant global health challenge, with chronic carriers at high risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] The persistence of HBV is primarily due to the stability of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the transcriptional template for viral replication.[2] Current antiviral therapies, such as nucleos(t)ide analogs, can suppress viral replication but rarely lead to a functional cure, necessitating long-term treatment.[3]

The HBV capsid plays a crucial role in multiple stages of the viral lifecycle, including the encapsidation of pregenomic RNA (pgRNA), reverse transcription, and the transport of the viral genome to the nucleus to replenish the cccDNA pool.[4] This makes the capsid an attractive target for novel antiviral therapies. This compound emerged from chemical optimization of early sulfamoylbenzamide (SBA) derivatives and was identified as a novel CAM with a unique glyoxamidopyrrolo backbone.[5] It acts by altering HBV nucleocapsid assembly, thereby preventing viral DNA replication.[2][6]

Mechanism of Action

This compound is classified as a Class II capsid assembly modulator (CAM-E), which induces the formation of normal-sized capsids that are empty and devoid of the viral genome.[7] Its mechanism of action involves binding to the core protein dimers, which alters the kinetics and thermodynamics of capsid assembly.[7] This leads to several downstream antiviral effects:

  • Disruption of pgRNA Encapsidation: By modulating capsid assembly, this compound prevents the encapsidation of pgRNA, a critical step for viral replication.[8][9]

  • Inhibition of cccDNA Amplification: this compound's interference with the capsid's function in transporting the viral genome to the nucleus leads to a reduction in the replenishment and overall levels of cccDNA.[2][5]

  • Reduction of Viral Antigens: Treatment with this compound has been shown to decrease the secretion of Hepatitis B e-antigen (HBeAg) and Hepatitis B surface antigen (HBsAg), which are key biomarkers of HBV infection and cccDNA activity.[3][5]

The proposed mechanism of action of this compound is depicted in the following signaling pathway diagram:

GLP26_Mechanism cluster_virus HBV Replication Cycle cluster_drug This compound Intervention HBV_entry HBV Entry rcDNA_to_nucleus rcDNA Transport to Nucleus HBV_entry->rcDNA_to_nucleus cccDNA cccDNA Formation & Transcription rcDNA_to_nucleus->cccDNA pgRNA pgRNA cccDNA->pgRNA Core_Protein Core Protein (Cp) Dimers cccDNA->Core_Protein pgRNA_Encapsidation pgRNA Encapsidation pgRNA->pgRNA_Encapsidation Capsid_Assembly Capsid Assembly Core_Protein->Capsid_Assembly Capsid_Assembly->pgRNA_Encapsidation Misformed_Capsid Aberrant, Empty Capsid Formation Capsid_Assembly->Misformed_Capsid Reverse_Transcription Reverse Transcription pgRNA_Encapsidation->Reverse_Transcription Mature_Capsid Mature Capsid (rcDNA-containing) Reverse_Transcription->Mature_Capsid Virus_Release Virion Release Mature_Capsid->Virus_Release Recycling Capsid Recycling to Nucleus Mature_Capsid->Recycling Recycling->cccDNA GLP26 This compound GLP26->Capsid_Assembly Misformed_Capsid->pgRNA_Encapsidation Inhibition Misformed_Capsid->Recycling Inhibition of transport

Figure 1: Proposed mechanism of action of this compound in the HBV replication cycle.

Synthesis of this compound

The synthesis and characterization of this compound have been described, with the compound having a purity of over 95% as determined by 1H, 13C, 19F nuclear magnetic resonance (NMR) and high-pressure liquid chromatography (HPLC) analysis.[5][7] While a detailed step-by-step synthesis protocol is often found in supplementary materials of publications, the general synthesis of related glyoxamide derivatives has been reported.[5]

In Vitro Antiviral Activity and Cytotoxicity

This compound exhibits potent antiviral activity against HBV in various in vitro systems. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values are summarized below.

Cell LineAssayParameterThis compoundReference
HepAD38HBV DNA ReductionEC500.003 µM[5]
HepAD38HBeAg SecretionEC500.003 µM[5]
Primary Human Hepatocytes (PHH)HBV DNA ReductionEC500.04 µM[5]
HepG2CytotoxicityCC50>100 µM[5]

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound.

The high selectivity index (SI >33,333 in HepG2 cells) underscores the compound's potent and specific anti-HBV activity with low cellular toxicity.[5]

In Vivo Efficacy and Pharmacokinetics

The in vivo efficacy of this compound has been evaluated in humanized mouse models of HBV infection.

Animal ModelTreatmentDosageOutcomeReference
Humanized MiceThis compound + Entecavir60 mg/kg/day (this compound)Sustained viral load reduction up to 12 weeks post-treatment[2][5]
Nude Mice (AD38 xenografts)This compoundNot specified2.3-3 log10 reduction in HBV titers[10][11]
Nude Mice (AD38 xenografts)This compound + EntecavirNot specified4.6-fold reduction in HBV log10 titers[10][11]

Table 2: In Vivo Efficacy of this compound.

Pharmacokinetic studies in cynomolgus monkeys have demonstrated favorable properties for this compound.

SpeciesRouteDoseBioavailabilityCmaxTmaxt1/2Reference
Cynomolgus MonkeyIV1 mg/kg----[11][12]
Cynomolgus MonkeyPO5 mg/kg34%380.7 ng/mL0.67 h2.4 h[11][12]

Table 3: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys.

Experimental Protocols

In Vitro Antiviral Activity Assay (HepAD38 Cells)

The antiviral activity of this compound is commonly assessed in the HepAD38 cell line, which contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Seed_Cells Seed HepAD38 cells Tetracycline_Removal Remove tetracycline to induce HBV replication Seed_Cells->Tetracycline_Removal Compound_Addition Add serial dilutions of this compound Tetracycline_Removal->Compound_Addition Incubate Incubate for a defined period (e.g., 14 days) Compound_Addition->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Extract_DNA Extract intracellular DNA Incubate->Extract_DNA qPCR Quantify secreted HBV DNA (via qPCR) Collect_Supernatant->qPCR ELISA Measure HBeAg levels (via ELISA) Collect_Supernatant->ELISA cccDNA_Analysis Quantify cccDNA levels (via RT-qPCR) Extract_DNA->cccDNA_Analysis Calculate_EC50 Calculate EC50 values qPCR->Calculate_EC50 ELISA->Calculate_EC50 cccDNA_Analysis->Calculate_EC50

Figure 2: General workflow for in vitro antiviral activity assessment of this compound.

  • Cell Culture: HepAD38 cells are maintained in appropriate media. For the assay, cells are seeded in multi-well plates.

  • Induction of HBV Replication: HBV replication is induced by removing tetracycline from the culture medium.

  • Compound Treatment: Cells are treated with various concentrations of this compound.

  • Sample Collection: After the treatment period, the cell culture supernatant is collected to measure secreted HBV DNA and HBeAg. Intracellular DNA is extracted to quantify cccDNA levels.

  • Quantification: Secreted HBV DNA and intracellular cccDNA are quantified using real-time quantitative PCR (RT-qPCR). HBeAg levels are measured by enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay

The cytotoxicity of this compound is determined in cell lines such as HepG2 using standard methods like the MTT or MTS assay, which measure cell viability.

In Vivo Efficacy in Humanized Mouse Model
  • Animal Model: Immunodeficient mice are transplanted with human hepatocytes to create a model susceptible to HBV infection.

  • HBV Infection: The humanized mice are infected with HBV.

  • Treatment: Once chronic infection is established, mice are treated with this compound, either alone or in combination with other antivirals like entecavir, via oral gavage.

  • Monitoring: Serum HBV DNA, HBsAg, and HBeAg levels are monitored at regular intervals during and after the treatment period.

  • Analysis: The reduction in viral markers is compared between treated and control groups to determine the in vivo efficacy.

Conclusion

This compound is a promising novel antiviral compound for the treatment of chronic hepatitis B. Its unique mechanism of action as a capsid assembly modulator, potent in vitro antiviral activity at nanomolar concentrations, and favorable in vivo efficacy and pharmacokinetic profiles make it a strong candidate for further clinical development. The synergistic effect observed with nucleos(t)ide analogs like entecavir suggests that this compound could be a valuable component of future combination therapies aimed at achieving a functional cure for HBV.

References

The Impact of GLP-26 on Hepatitis B Virus Capsid Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic carriers at high risk for developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. Current antiviral therapies, primarily nucleoside/nucleotide analogs and interferons, can suppress viral replication but rarely lead to a functional cure due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. The HBV capsid, a critical component of the viral life cycle, has emerged as a promising therapeutic target. Capsid assembly modulators (CAMs) are a class of small molecules that interfere with the proper formation of the viral capsid, thereby disrupting multiple stages of the viral life cycle. This technical guide provides an in-depth overview of the mechanism of action of GLP-26, a novel and potent glyoxamide derivative that functions as an HBV capsid assembly modulator. We will delve into its effects on HBV capsid assembly, present quantitative data on its antiviral activity, and provide detailed experimental protocols for key assays used in its evaluation.

Mechanism of Action of this compound

This compound is a novel capsid assembly modulator that exhibits potent anti-HBV activity by disrupting the normal process of viral nucleocapsid formation.[1] Its primary mechanism involves binding to the HBV core protein (HBc) dimers, which are the building blocks of the capsid. This interaction alters the kinetics and thermodynamics of capsid assembly, leading to the formation of aberrant, non-functional capsids.

Unlike a normal infection where the pregenomic RNA (pgRNA) is encapsidated to form a replication-competent nucleocapsid, this compound induces the formation of smaller, misshapen, and unstable capsid-like structures.[2] These aberrant capsids are unable to properly package the viral pgRNA, a crucial step for reverse transcription and the production of new viral DNA. Consequently, the encapsidation of pgRNA is disrupted, leading to a significant reduction in the production of new infectious virus particles.[3]

Furthermore, the formation of these defective capsids may also interfere with the intracellular trafficking of nucleocapsids and the establishment and maintenance of the cccDNA pool in the nucleus. By preventing the proper assembly and transport of capsids, this compound likely hinders the recycling of newly synthesized relaxed circular DNA (rcDNA) back to the nucleus for cccDNA formation, contributing to a reduction in cccDNA levels over time.[4][5]

GLP_26_Mechanism cluster_normal Normal HBV Capsid Assembly cluster_glp26 Action of this compound HBc_dimer HBc Dimers Normal_Capsid Correctly Assembled Replication-Competent Capsid HBc_dimer->Normal_Capsid Self-assembly Aberrant_Capsid Aberrant/Misassembled Non-functional Capsid HBc_dimer->Aberrant_Capsid Misassembles pgRNA pgRNA pgRNA->Normal_Capsid Encapsidation Inhibition_pgRNA Inhibition of pgRNA Encapsidation Reverse_Transcription Reverse Transcription of pgRNA to rcDNA Normal_Capsid->Reverse_Transcription New_Virions Assembly of New Virions Reverse_Transcription->New_Virions cccDNA_replenishment rcDNA transport to nucleus for cccDNA replenishment Reverse_Transcription->cccDNA_replenishment Inhibition_Replication Inhibition of Viral Replication Inhibition_cccDNA Reduced cccDNA Replenishment GLP26 This compound GLP26->HBc_dimer Binds to

Caption: Mechanism of action of this compound on HBV capsid assembly.

Quantitative Data

The antiviral activity of this compound has been evaluated in various in vitro systems. The following table summarizes the key quantitative data.

Assay SystemParameterValueReference
HepAD38 CellsEC50 (HBV DNA)3 nM[3]
HepAD38 CellsEC90 (HBV DNA)30 nM
HepAD38 CellsCC50 (Cytotoxicity)> 100 µM[4]
Primary Human HepatocytesEC50 (HBV DNA)40 nM[4]
HepAD38 CellsEC50 (HBeAg)3 nM[4]
In vitro cccDNA reductionat 1 µM> 90% reduction[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on HBV capsid assembly.

Fluorescent Thermal Shift Assay for Capsid Stability

This assay measures the thermal stability of HBV capsids in the presence and absence of this compound. Binding of this compound to the capsid is expected to increase its melting temperature (Tm).

Materials:

  • Recombinant HBV core protein (Cp149) dimers

  • Assembly buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl

  • This compound stock solution in DMSO

  • SYPRO Orange Protein Gel Stain (5000x stock in DMSO)

  • Real-time PCR instrument with a melt curve analysis module

Procedure:

  • Capsid Assembly:

    • Dilute Cp149 dimers to a final concentration of 10 µM in assembly buffer.

    • Induce capsid assembly by increasing the NaCl concentration to 500 mM and incubating at 4°C overnight.

  • Assay Preparation:

    • Prepare a 50x working solution of SYPRO Orange dye by diluting the 5000x stock in DI water.

    • In a 96-well PCR plate, prepare triplicate reactions for each condition (e.g., vehicle control, different concentrations of this compound).

    • For each 25 µL reaction, add:

      • 10 µL of assembled capsids (final concentration ~4 µM)

      • 2.5 µL of 50x SYPRO Orange (final concentration 5x)

      • Varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or DMSO vehicle control.

      • Adjust the final volume to 25 µL with assembly buffer.

  • Thermal Shift Analysis:

    • Seal the PCR plate and centrifuge briefly.

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to acquire fluorescence data on the appropriate channel for SYPRO Orange (e.g., FRET or ROX).

    • Program the thermal cycler with the following parameters:

      • Hold at 25°C for 1 minute.

      • Increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C per minute.

      • Acquire fluorescence readings at each 0.5°C increment.

  • Data Analysis:

    • Plot the negative first derivative of fluorescence with respect to temperature (-dF/dT).

    • The peak of this curve represents the melting temperature (Tm) of the capsid.

    • Compare the Tm values of this compound-treated samples to the vehicle control to determine the extent of capsid stabilization.

Antiviral Activity in HepAD38 Cells

The HepAD38 cell line is a stable tetracycline-inducible HBV expression system that is widely used for screening anti-HBV compounds.

Materials:

  • HepAD38 cells

  • DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and G418.

  • Tetracycline-free FBS

  • This compound stock solution in DMSO

  • DNA extraction kit for cell culture supernatants

  • qPCR master mix, primers, and probe for HBV DNA quantification

Procedure:

  • Cell Seeding and Induction:

    • Seed HepAD38 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well.

    • Culture the cells in medium containing tetracycline (1 µg/mL) for 24 hours.

    • To induce HBV replication, wash the cells with PBS and replace the medium with fresh medium lacking tetracycline.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the compound dilutions to the cells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., lamivudine).

    • Incubate the cells for 7 days.

  • Supernatant Collection and DNA Extraction:

    • After 7 days, collect the cell culture supernatant.

    • Extract HBV DNA from a 100 µL aliquot of the supernatant using a commercial viral DNA extraction kit according to the manufacturer's protocol. Elute the DNA in 50 µL of elution buffer.

  • HBV DNA Quantification by qPCR:

    • Prepare a qPCR master mix containing primers and a TaqMan probe specific for a conserved region of the HBV genome.

    • Example Primer/Probe Set:

      • Forward Primer: 5'-CCT-GGY-TAT-CGY-TGG-ATG-TGT-3'

      • Reverse Primer: 5'-GGA-CAK-ACG-GGC-AAC-ATA-CCT-3'

    • Add 5 µL of the extracted DNA to 15 µL of the qPCR master mix.

    • Perform qPCR with the following cycling conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

  • Data Analysis:

    • Generate a standard curve using a plasmid containing the HBV target sequence.

    • Quantify the HBV DNA copies in each sample.

    • Calculate the EC50 (the concentration of this compound that inhibits HBV DNA replication by 50%) using a dose-response curve fitting software.

cccDNA Quantification in HBV-infected HepG2-NTCP Cells

This protocol describes the quantification of HBV cccDNA in HepG2-NTCP cells, a cell line that expresses the HBV entry receptor and is susceptible to infection.

Materials:

  • HepG2-NTCP cells

  • HBV inoculum (e.g., from HepAD38 cell supernatant)

  • PEG 8000

  • This compound stock solution in DMSO

  • Cell lysis buffer (e.g., Hirt lysis buffer)

  • Plasmid-safe ATP-dependent DNase (PSD)

  • qPCR master mix, primers, and probe for cccDNA quantification

Procedure:

  • Cell Infection and Treatment:

    • Seed HepG2-NTCP cells in a 24-well plate.

    • Infect the cells with HBV inoculum in the presence of 4% PEG 8000 for 16-24 hours.

    • Wash the cells extensively with PBS to remove the inoculum.

    • Treat the infected cells with different concentrations of this compound for 7-9 days, changing the medium and compound every 2-3 days.

  • Hirt DNA Extraction:

    • Lyse the cells with Hirt lysis buffer (0.6% SDS, 10 mM EDTA, 10 mM Tris-HCl pH 7.5).

    • Add NaCl to a final concentration of 1 M and incubate overnight at 4°C to precipitate high molecular weight DNA.

    • Centrifuge to pellet the chromosomal DNA and proteins. The supernatant contains the cccDNA.

    • Purify the DNA from the supernatant by phenol-chloroform extraction and ethanol precipitation.

  • Nuclease Digestion:

    • Resuspend the DNA pellet in nuclease digestion buffer.

    • Treat the DNA with Plasmid-Safe ATP-dependent DNase (PSD) to digest any remaining linear and relaxed circular HBV DNA, while leaving the cccDNA intact.

    • Inactivate the nuclease according to the manufacturer's protocol.

  • cccDNA Quantification by qPCR:

    • Use a primer set that specifically amplifies the gap region of the rcDNA, thus preferentially amplifying cccDNA.

    • Perform qPCR as described in the previous protocol.

    • Normalize the cccDNA copy number to the cell number by quantifying a housekeeping gene (e.g., RNase P) from the same DNA sample.

  • Data Analysis:

    • Calculate the cccDNA copies per cell for each treatment condition.

    • Determine the dose-dependent effect of this compound on cccDNA levels.

Experimental_Workflow cluster_stability Capsid Stability Assay (Thermal Shift) cluster_antiviral Antiviral Activity Assay (HepAD38) cluster_cccDNA cccDNA Quantification Assay (HepG2-NTCP) Cp149 Recombinant HBc Dimer (Cp149) Assemble In vitro Assembly of Capsids Cp149->Assemble Treat_Capsid Treat with this compound + SYPRO Orange Assemble->Treat_Capsid Melt_Curve Generate Melt Curve (RT-PCR) Treat_Capsid->Melt_Curve Analyze_Tm Analyze Tm Shift Melt_Curve->Analyze_Tm Seed_HepAD38 Seed HepAD38 Cells Induce_HBV Induce HBV Replication (remove tetracycline) Seed_HepAD38->Induce_HBV Treat_Cells Treat with this compound (7 days) Induce_HBV->Treat_Cells Collect_Supernatant Collect Supernatant Treat_Cells->Collect_Supernatant Extract_DNA Extract HBV DNA Collect_Supernatant->Extract_DNA qPCR_HBV Quantify HBV DNA (qPCR) Extract_DNA->qPCR_HBV Analyze_EC50 Calculate EC50 qPCR_HBV->Analyze_EC50 Infect_Cells Infect HepG2-NTCP with HBV Treat_Infected Treat with this compound Infect_Cells->Treat_Infected Hirt_Extraction Hirt DNA Extraction Treat_Infected->Hirt_Extraction Nuclease_Digest Nuclease Digestion (PSD) Hirt_Extraction->Nuclease_Digest qPCR_cccDNA Quantify cccDNA (qPCR) Nuclease_Digest->qPCR_cccDNA Analyze_cccDNA Analyze cccDNA reduction qPCR_cccDNA->Analyze_cccDNA

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising new class of HBV therapeutics that directly targets the viral capsid. Its mechanism of action, centered on the misdirection of capsid assembly, leads to a potent inhibition of multiple key steps in the viral life cycle, including pgRNA encapsidation and potentially cccDNA replenishment. The quantitative data demonstrate its high potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of this compound and other capsid assembly modulators. Further investigation into the long-term effects of this compound on cccDNA stability and its potential for combination therapy will be crucial in advancing this compound towards clinical development as a component of a functional cure for chronic hepatitis B.

References

Preclinical Profile and Characterization of GLP-26: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical profile of GLP-26, a novel glyoxamide derivative identified as a potent Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM). The data herein summarizes its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and safety profile, supporting its potential for further preclinical development as a therapeutic agent for chronic HBV infection.

Mechanism of Action

This compound is a Class II Capsid Assembly Modulator that targets the HBV core protein.[1] Its primary mechanism involves binding to the core protein dimers, which leads to the formation of a smaller number of tight, firm capsid particles.[1] This aberrant assembly disrupts several critical steps in the HBV lifecycle:

  • Inhibition of pgRNA Encapsidation: By inducing incorrect capsid morphology, this compound prevents the proper packaging of pre-genomic RNA (pgRNA), a crucial step for viral replication.[2][3]

  • Nucleocapsid Disassembly: The resulting unstable capsids are prone to disassembly.[2][3]

  • Reduction of cccDNA Pools: this compound disrupts the recycling of mature relaxed circular DNA (rcDNA) to the nucleus for the formation of new covalently closed circular DNA (cccDNA), the stable viral minichromosome responsible for viral persistence.[2][4] This leads to a reduction in the cccDNA pool.[2][4]

GLP26_MOA cluster_hbv_lifecycle HBV Replication Cycle cluster_glp26_action This compound Intervention pgRNA pgRNA Capsid Correct Capsid Assembly pgRNA->Capsid Encapsidation CoreProtein Core Protein Dimers CoreProtein->Capsid AberrantCapsid Aberrant Capsid (Tight & Firm) CoreProtein->AberrantCapsid Misdirects Assembly Replication Reverse Transcription (pgRNA -> rcDNA) Capsid->Replication rcDNA rcDNA Replication->rcDNA cccDNA_pool Nuclear cccDNA Pool rcDNA->cccDNA_pool Nuclear Import & Repair New_Virions New Virion Release rcDNA->New_Virions cccDNA_pool->pgRNA Transcription GLP26 This compound GLP26->CoreProtein Binds to AberrantCapsid->pgRNA Blocks Encapsidation AberrantCapsid->rcDNA Prevents Formation AberrantCapsid->cccDNA_pool Reduces Recycling

Caption: Mechanism of action of this compound on the HBV replication cycle.

In Vitro Efficacy

This compound demonstrates potent antiviral activity against HBV in various cell-based assays.

Cell LineParameterEC50Selectivity Index (SI)Reference
HepAD38HBV DNA Replication3 nM>33,333 (vs. HepG2)[2][4]
HepAD38HBeAg Secretion3 nM-[4]
Primary Human Hepatocytes (PHH)HBV DNA Replication40 nM-[4]
HepNTCP-DLHBeAg Secretion0.7 µM-[2]
  • cccDNA Reduction: In HepAD38 cells, this compound reduced cccDNA amplification by over 90% at a concentration of 1 µM.[2][3]

  • Synergistic Activity: this compound exhibits synergistic antiviral activity when combined with the nucleoside analog entecavir (ETV) in HepAD38 cells, with a combination index (CI) of 0.6.[4]

  • Toxicity: No cytotoxicity was observed in HepG2 cells and other cell types at concentrations up to 100 µM.[4] Additionally, no mitochondrial toxicity or increase in lactic acid production was seen at concentrations up to 50 µM and 25 µM, respectively.[4]

In Vivo Efficacy

The antiviral activity of this compound has been confirmed in mouse models of HBV infection.

Animal ModelTreatmentDosageDurationOutcomeReference
HBV Nude Mouse (AD38 xenografts)This compound MonotherapyNot specified45 days2.3–3 log10 reduction in HBV titers vs. placebo[5][6]
HBV Nude Mouse (AD38 xenografts)This compound + EntecavirNot specified45 days4.6-fold log10 reduction in HBV titers vs. placebo[5][6]
Humanized Mouse (BRGS-uPA)This compound Monotherapy60 mg/kg/day (oral)10 weeksDecrease in HBV DNA, HBsAg, and HBeAg levels[4]
Humanized Mouse (BRGS-uPA)This compound + EntecavirThis compound: 60 mg/kg/day (oral)ETV: 0.3 mg/kg/day (oral)10 weeksMean -4 log10 reduction in HBV DNA; sustained response for up to 12 weeks post-treatment[4]

Pharmacokinetics

Pharmacokinetic studies have been conducted in mice and cynomolgus monkeys, demonstrating favorable properties for oral administration.

Route of AdministrationDoseAUC (0-7h) (ng·h/mL)Oral Bioavailability (%)Reference
Intravenous (IV)15 mg/kg1,3061.5 h-[4]
Oral (PO)30 mg/kg1,587>6 h61%[4][5]
Route of AdministrationDoseCmax (ng/mL)Tmax (h)AUCtotal (h·ng/mL)t½ (h)Oral Bioavailability (%)Reference
Intravenous (IV)1 mg/kg--986.6 ± 316.50.77 ± 0.23-[5]
Oral (PO)5 mg/kg380.70.671660 ± 5302.44 ± 0.5733.6%[5][6]
SpeciesPlasma Stability (t½)Liver Microsome Stability (t½)Plasma Protein Binding (%)Reference
Human>24 h7.6 h89.5%[4][5]
Mouse>24 h71 min-[4]
Rat~8.5 h--[4]
Dog>24 h--[4]
Cynomolgus Monkey--86.7%[5][6]

Safety and Toxicology

Preclinical safety assessments indicate a favorable profile for this compound.

  • In Vitro: As mentioned, this compound did not exhibit toxicity in human hepatoma cell lines or other relevant cell types at concentrations significantly above its effective dose.[4]

  • Cardiotoxicity: this compound demonstrated a favorable toxicity profile with no apparent impact on the function of primary human cardiomyocytes at concentrations up to 10 µM.[5][6][7]

  • In Vivo: this compound was safely administered to humanized mice at 60 mg/kg per day for 10 weeks.[5]

Experimental Protocols

This protocol outlines the general steps for determining the in vitro efficacy of this compound.

experimental_workflow cluster_protocol In Vitro Efficacy Protocol A 1. Cell Seeding Seed HepAD38 cells in multi-well plates. B 2. Compound Treatment Treat cells with serial dilutions of this compound. A->B C 3. Incubation Incubate for a defined period (e.g., 3-6 days). B->C D 4. Supernatant Collection Collect cell culture supernatant. C->D E 5. HBV DNA Quantification Extract viral DNA and quantify using qPCR. D->E For HBV DNA F 6. HBeAg Quantification Measure HBeAg levels using ELISA. D->F For HBeAg G 7. Data Analysis Calculate EC50 values from dose-response curves. E->G F->G

Caption: General workflow for in vitro anti-HBV activity assessment.

Detailed Steps:

  • Cell Culture: HepAD38 cells, which are stably transfected with a tetracycline-repressible HBV genome, are cultured under standard conditions.

  • Treatment: Cells are treated with a range of concentrations of this compound.

  • HBV DNA Measurement: After incubation, the supernatant is treated with DNase to remove extracellular DNA. Viral capsids are then lysed, and the released HBV DNA is quantified by real-time quantitative PCR (qPCR).

  • HBeAg Measurement: The concentration of Hepatitis B e-antigen (HBeAg) in the supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Toxicity Assay: Cell viability is assessed in parallel using a standard method such as the MTS assay to determine the 50% cytotoxic concentration (CC50).

This protocol provides an overview of the in vivo pharmacokinetic evaluation.

pk_workflow cluster_pk_protocol Pharmacokinetic Study Workflow A 1. Animal Dosing Administer this compound via IV (1 mg/kg) or PO (5 mg/kg) to male cynomolgus monkeys. B 2. Blood Sampling Collect blood samples at predefined time points. A->B C 3. Plasma Separation Process blood to separate plasma. B->C D 4. Sample Analysis Quantify this compound concentration in plasma using LC-MS/MS. C->D E 5. PK Parameter Calculation Use non-compartmental analysis to determine parameters like AUC, Cmax, t½. D->E

Caption: Workflow for pharmacokinetic studies in cynomolgus monkeys.

Detailed Steps:

  • Animals: Male cynomolgus monkeys are used for the study.

  • Dosing: A single dose of this compound is administered either intravenously (1 mg/kg) or orally (5 mg/kg).[5][6]

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Bioanalysis: The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time profiles using non-compartmental analysis.

Conclusion

This compound is a potent HBV capsid assembly modulator with a favorable preclinical profile. It demonstrates single-digit nanomolar efficacy in vitro, significant viral load reduction in vivo (particularly in combination with entecavir), and desirable pharmacokinetic properties including good oral bioavailability in multiple species.[4][5] Its mechanism of action, which targets capsid assembly and reduces the cccDNA pool, represents a promising strategy for achieving a functional cure for chronic HBV. The compound's high selectivity and favorable safety profile warrant its continued investigation and development as a next-generation anti-HBV therapeutic.[6]

References

The Architecture of Efficacy: A Deep Dive into GLP-2 Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone with potent intestinotrophic effects, making it a key therapeutic target for conditions like short bowel syndrome and other gastrointestinal disorders.[1][2] Native GLP-2, however, is rapidly inactivated by the enzyme dipeptidyl peptidase-IV (DPP-IV), which cleaves the N-terminal alanine residue.[3][4] This inherent instability has driven extensive structure-activity relationship (SAR) studies to develop degradation-resistant, potent, and selective GLP-2 receptor (GLP-2R) agonists. This technical guide synthesizes key findings in the field, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Core Structure-Activity Relationship Insights

The quest for potent and stable GLP-2 analogs has revealed critical roles for specific amino acid residues in receptor binding, activation, and susceptibility to degradation.

The Crucial N-Terminus: Position 2 Modifications

The N-terminus of GLP-2 is a primary focus for SAR studies due to its susceptibility to DPP-IV cleavage between Ala2 and Asp3.[3][4] Modifications at position 2 have yielded significant improvements in pharmacokinetic profiles.

Substitution of the native Alanine (Ala) at position 2 with Glycine (Gly) or D-Alanine (D-Ala) has been a particularly successful strategy. These substitutions confer resistance to DPP-IV cleavage, thereby extending the peptide's half-life and enhancing its therapeutic potential.[3][4][5] For instance, the approved GLP-2 analog Teduglutide features a Glycine substitution at this position.[2]

While many position 2 substitutions enhance receptor binding, they are not all equally well-tolerated for receptor activation.[3][4] Studies have shown that substitutions with Gly, Ile, Pro, α-aminobutyric acid, D-Ala, or nor-Val can lead to enhanced GLP-2R activation.[3][4] Conversely, substitutions with Asp, Leu, Lys, Met, Phe, Trp, and Tyr, while maintaining or even improving binding, result in a significant reduction in receptor activation.[3]

The Peptide Backbone: Alanine Scanning and Key Residues

Alanine scanning mutagenesis, a technique where individual amino acid residues are systematically replaced by alanine, has been instrumental in identifying other key residues for GLP-2R interaction. This approach has highlighted that substitutions at positions 5, 6, 17, 20, 22, 23, 25, 26, 30, and 31 lead to diminished GLP-2R binding.[3] In contrast, alanine substitutions at positions 12 and 21 exhibit normal to enhanced receptor binding but significantly reduced receptor activation.[3]

Quantitative Analysis of GLP-2 Analogs

The following tables summarize the quantitative data from various SAR studies, providing a comparative view of the effects of different amino acid substitutions on GLP-2 receptor activation.

Table 1: Effect of Position 2 Substitutions on Human GLP-2 Receptor Activation

AnalogSubstitution at Position 2EC50 (pM) at hGLP-2RReceptor Selectivity vs. hGLP-1R & hGCGRReference
Native hGLP-2Alanine (Ala)>100-[5]
FE 203799 Glycine (Gly) < 100 Excellent [5]
Analog 69Glycine (Gly)< 100Excellent[5]
Analog 72Glycine (Gly)< 100Excellent[5]
Analog 81Glycine (Gly)< 100Excellent[5]
Analog 85Glycine (Gly)< 100Excellent[5]
D-Ala AnalogD-Alanine (D-Ala)Significantly lower than parent peptideNot Specified[3][4]
Pro AnalogProline (Pro)Significantly lower than parent peptideNot Specified[3][4]

Table 2: Impact of Alanine Substitutions on GLP-2 Receptor Binding and Activation

Position of Alanine SubstitutionEffect on GLP-2R BindingEffect on GLP-2R ActivationReference
5, 6, 17, 20, 22, 23, 25, 26, 30, 31DiminishedNot Specified[3]
12, 21Normal to Enhanced>75% Reduction[3]
16Not SpecifiedSignificantly Lower EC50[3][4]

Experimental Protocols

The characterization of GLP-2 analogs relies on a suite of standardized in vitro and in vivo assays.

Peptide Synthesis and Purification

GLP-2 analogs are typically synthesized using solid-phase peptide synthesis (SPPS) on an automated peptide synthesizer. Following cleavage from the resin and deprotection, the crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptides are confirmed by analytical RP-HPLC and mass spectrometry.

In Vitro Receptor Binding Assays

Receptor binding affinity is determined using a competitive binding assay with a radiolabeled GLP-2 ligand.

  • Cell Culture: A stable cell line overexpressing the human GLP-2 receptor (e.g., HEK293 or CHO cells) is cultured to confluence.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: Membranes are incubated with a fixed concentration of radiolabeled GLP-2 (e.g., ¹²⁵I-GLP-2) and increasing concentrations of the unlabeled competitor analog.

  • Detection: The amount of bound radioligand is quantified using a gamma counter.

  • Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Cell-Based Functional Assays (cAMP Accumulation)

The potency of GLP-2 analogs in activating the GLP-2R is commonly assessed by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the GLP-2 signaling cascade.

  • Cell Culture and Plating: Cells expressing the GLP-2R are seeded into multi-well plates.

  • Stimulation: Cells are incubated with increasing concentrations of the GLP-2 analog in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or enzyme fragment complementation.[6][7]

  • Data Analysis: The effective concentration that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

In Vivo Pharmacokinetic and Efficacy Studies

Promising analogs are advanced to in vivo studies in animal models (e.g., rats or mice) to evaluate their pharmacokinetic properties (half-life, clearance) and efficacy in promoting intestinal growth.

  • Pharmacokinetics: The analog is administered (e.g., intravenously or subcutaneously), and blood samples are collected at various time points. The concentration of the analog in plasma is determined by methods like ELISA or LC-MS/MS.

  • Efficacy (Intestinal Growth): Animals are treated with the analog for a defined period. At the end of the study, the small intestine is excised, and its weight and length are measured to assess the trophic effects. Histological analysis may also be performed to evaluate changes in villus height and crypt depth.

Visualizing the Frameworks

GLP-2 Receptor Signaling Pathway

The GLP-2 receptor is a G protein-coupled receptor (GPCR).[8][9] Upon ligand binding, it primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[8][10] This in turn activates Protein Kinase A (PKA), which mediates many of the downstream effects of GLP-2, including cell proliferation and anti-apoptotic signals.[8][9][11] The anti-apoptotic actions of GLP-2 may also involve PKA-independent pathways.[8] GLP-2 has also been shown to activate other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is involved in protein synthesis and cell growth.[12]

GLP2_Signaling_Pathway GLP2 GLP-2 Analog GLP2R GLP-2 Receptor (GPCR) GLP2->GLP2R Binds G_alpha_s Gαs GLP2R->G_alpha_s Activates PI3K PI3K GLP2R->PI3K Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Transcription Factor PKA->CREB Phosphorylates Apoptosis Inhibition of Apoptosis PKA->Apoptosis Akt Akt PI3K->Akt Activates Akt->Apoptosis Protein_Synthesis Protein Synthesis Akt->Protein_Synthesis Proliferation Cell Proliferation & Survival CREB->Proliferation

Caption: GLP-2 Receptor Signaling Cascade.

Experimental Workflow for GLP-2 Analog Screening

The development of novel GLP-2 analogs follows a structured screening cascade designed to efficiently identify candidates with optimal properties.

GLP2_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Synthesis Analog Design & Solid-Phase Synthesis Purification RP-HPLC Purification & Mass Spec Verification Synthesis->Purification Binding_Assay Receptor Binding Assay (IC50 Determination) Purification->Binding_Assay Functional_Assay cAMP Functional Assay (EC50 Determination) Binding_Assay->Functional_Assay DPPIV_Stability DPP-IV Stability Assay Functional_Assay->DPPIV_Stability PK_Study Pharmacokinetic Studies in Rodents DPPIV_Stability->PK_Study Efficacy_Study Intestinal Growth Efficacy Studies PK_Study->Efficacy_Study Lead_Candidate Lead Candidate Selection Efficacy_Study->Lead_Candidate

References

GLP-26: An In-Depth Technical Guide on its Antiviral Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLP-26 is a novel glyoxamide derivative that has demonstrated potent antiviral activity against the Hepatitis B virus (HBV). It functions as a capsid assembly modulator (CAM), a class of molecules that interfere with the proper formation of the viral capsid, an essential component for viral replication and survival. This technical guide provides a comprehensive overview of the known antiviral spectrum of this compound, which is currently focused on HBV. It details the experimental data supporting its anti-HBV activity, the methodologies used in these studies, and the molecular mechanisms at play. While the broader antiviral potential of this compound remains to be explored, this document serves as a foundational resource for researchers interested in this promising antiviral compound.

Introduction

Chronic Hepatitis B virus (HBV) infection is a major global health problem, with an estimated 250 million people chronically infected worldwide, who are at a high risk of developing cirrhosis and hepatocellular carcinoma.[1] Current treatments for chronic HBV, such as nucleoside/nucleotide analogs and interferons, can suppress viral replication but rarely lead to a functional cure.[1] The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a key challenge in eradicating the virus.[1]

This compound has emerged as a promising therapeutic candidate due to its potent anti-HBV activity, which targets a different step in the viral life cycle than existing therapies.[1][2] It is a member of the Class II capsid assembly modulators (CAM-E), which induce the formation of empty viral capsids.[3] This guide will synthesize the available preclinical data on this compound, providing a detailed look at its antiviral efficacy and mechanism of action against HBV.

Antiviral Spectrum of this compound

To date, the antiviral activity of this compound has been exclusively characterized against the Hepatitis B virus. Extensive literature searches have not revealed any published studies evaluating the efficacy of this compound against other viruses, such as influenza virus, human immunodeficiency virus (HIV), herpes simplex virus (HSV), or SARS-CoV-2.

While this compound's spectrum is currently limited to HBV, the mechanism of targeting capsid assembly is a validated antiviral strategy for other viruses. For instance, the FDA-approved drug lenacapavir targets the HIV-1 capsid, demonstrating that capsid assembly modulators can have a broader application in virology.[2] This suggests that the potential for this compound or similar glyoxamide derivatives to act on other viruses could be a subject for future investigation.

Quantitative Antiviral Data for this compound against HBV

The following tables summarize the key quantitative data from in vitro and in vivo studies on the anti-HBV activity of this compound.

Table 1: In Vitro Anti-HBV Activity of this compound

Cell LineParameterValueReference
HepAD38EC50 (HBV DNA)0.003 µM[4]
Primary Human Hepatocytes (PHH)EC50 (HBV DNA)0.04 µM[4]
HepG2CC50> 100 µM[4]
HepAD38Combination Index (CI) with Entecavir0.6[4]
HepAD38cccDNA reduction at 1 µM> 1 log[4]

Table 2: In Vivo Efficacy of this compound in HBV-infected Humanized Mice

Treatment GroupParameterResultReference
This compound (60 mg/kg/day)HBV DNA reductionSustained decrease[4]
This compound + EntecavirHBsAg and HBeAg levelsSustained decrease up to 12 weeks post-treatment[4]

Mechanism of Action

This compound exerts its antiviral effect by modulating the assembly of the HBV capsid. The HBV core protein (HBc) self-assembles into an icosahedral capsid that encapsidates the viral pregenomic RNA (pgRNA) and the viral polymerase. This process is crucial for viral DNA synthesis and the formation of new infectious virions.

This compound binds to the core protein dimers and induces a conformational change that accelerates the assembly process.[5] However, this accelerated assembly is aberrant, leading to the formation of empty capsids that do not contain the pgRNA-polymerase complex.[3] These non-functional capsids are unable to support reverse transcription and viral replication. Furthermore, by interfering with proper capsid formation, this compound also disrupts the trafficking of the viral genome to the nucleus, thereby reducing the replenishment of the cccDNA pool.[4]

Signaling Pathways

Currently, there is no published evidence to suggest that this compound directly interacts with or modulates specific host cell signaling pathways to exert its antiviral effect. Its primary mechanism of action is the direct targeting of the viral core protein and the disruption of capsid assembly. It is important to distinguish the antiviral compound this compound from the metabolic hormone Glucagon-like peptide-1 (GLP-1), which has a well-characterized role in glucose metabolism and signals through G-protein coupled receptors. The two are distinct molecules with unrelated functions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-HBV activity.

Cell-Based Antiviral Assays

Objective: To determine the in vitro efficacy of this compound in inhibiting HBV replication.

Cell Lines:

  • HepAD38 cells: A stable human hepatoblastoma cell line that inducibly expresses HBV pgRNA.

  • Primary Human Hepatocytes (PHH): Primary liver cells for a more physiologically relevant model.

Protocol:

  • Cell Seeding: Plate HepAD38 cells or PHH in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells for a specified period (e.g., 6-9 days), with media and compound changes every 3 days.

  • Supernatant Collection: Collect the cell culture supernatant for quantification of secreted HBV DNA.

  • HBV DNA Quantification: Extract viral DNA from the supernatant and quantify using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To determine the cytotoxicity of this compound in relevant cell lines.

Cell Line: HepG2 (human hepatoma cell line) or other relevant cell lines.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Incubation: Incubate for a period that corresponds to the duration of the antiviral assay.

  • Cell Viability Measurement: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

HBeAg Secretion Assay

Objective: To measure the effect of this compound on the secretion of Hepatitis B e-antigen (HBeAg), a marker of active viral replication.

Protocol:

  • Follow the same cell culture and treatment protocol as the antiviral assay.

  • ELISA: Use a commercial HBeAg enzyme-linked immunosorbent assay (ELISA) kit to quantify the amount of HBeAg in the cell culture supernatant according to the manufacturer's instructions.

  • Data Analysis: Determine the EC50 for HBeAg reduction.

In Vitro Capsid Assembly Assay

Objective: To visually assess the effect of this compound on the formation of HBV capsids.

Method: Transmission Electron Microscopy (TEM)

Protocol:

  • Protein Purification: Purify recombinant HBV core protein (Cp149 dimers).

  • Assembly Reaction: Incubate the purified core protein dimers with this compound or a vehicle control.

  • Induce Assembly: Initiate capsid assembly by adding a high concentration of NaCl.

  • Negative Staining: Apply the assembly reaction mixture to a carbon-coated grid, stain with a heavy metal salt (e.g., uranyl acetate), and allow to dry.

  • Imaging: Visualize the samples using a transmission electron microscope to observe the morphology of the assembled capsids.

Visualizations

The following diagrams illustrate key concepts related to the antiviral activity of this compound.

HBV_Lifecycle cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Nuclear_Import 3. Nuclear Import of rcDNA Uncoating->Nuclear_Import cccDNA_Formation 4. cccDNA Formation Nuclear_Import->cccDNA_Formation Transcription 5. Transcription cccDNA_Formation->Transcription Viral RNAs Translation 6. Translation Transcription->Translation Viral Proteins (Core, Pol, Surface) Encapsidation 7. Encapsidation of pgRNA Reverse_Transcription 8. Reverse Transcription Encapsidation->Reverse_Transcription Assembly 9. Virion Assembly Reverse_Transcription->Assembly rcDNA-containing nucleocapsid Egress 10. Egress Assembly->Egress HBV_Virion HBV Virion Egress->HBV_Virion New Virions HBV_Virion->Entry

Caption: The Hepatitis B Virus (HBV) lifecycle within a hepatocyte.

GLP26_MOA cluster_normal Normal Capsid Assembly cluster_glp26 Capsid Assembly with this compound Core_Dimers HBcAg Dimers Correct_Assembly Correct Assembly Core_Dimers->Correct_Assembly pgRNA_Pol pgRNA + Polymerase pgRNA_Pol->Correct_Assembly Functional_Capsid Functional, pgRNA-containing Capsid Correct_Assembly->Functional_Capsid Viral_Replication Viral Replication Functional_Capsid->Viral_Replication Leads to Core_Dimers_GLP26 HBcAg Dimers Aberrant_Assembly Aberrant Assembly Core_Dimers_GLP26->Aberrant_Assembly GLP26 This compound GLP26->Aberrant_Assembly Empty_Capsid Empty, Non-functional Capsid Aberrant_Assembly->Empty_Capsid No_Replication Viral Replication Empty_Capsid->No_Replication Blocks

Caption: Mechanism of action of this compound on HBV capsid assembly.

Experimental_Workflow Start Start: Seed Cells Treatment Treat with this compound (serial dilutions) Start->Treatment Incubation Incubate (e.g., 6 days) Treatment->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Assess_Viability Assess Cell Viability (MTT) Incubation->Assess_Viability Quantify_DNA Quantify HBV DNA (qPCR) Collect_Supernatant->Quantify_DNA Calculate_EC50 Calculate EC50 Quantify_DNA->Calculate_EC50 Calculate_CC50 Calculate CC50 Assess_Viability->Calculate_CC50

Caption: A representative experimental workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of Hepatitis B virus replication, acting through the well-defined mechanism of capsid assembly modulation. The preclinical data strongly support its continued development as a potential component of a curative therapy for chronic HBV infection.

The primary gap in our understanding of this compound is its antiviral spectrum beyond HBV. Future research should focus on screening this compound and related glyoxamide derivatives against a panel of other clinically relevant viruses, particularly those for which capsid assembly is a critical and druggable step in the lifecycle. Such studies would not only potentially broaden the therapeutic applications of this class of molecules but also provide valuable insights into the conserved and divergent features of viral capsid assembly across different virus families. Furthermore, a deeper investigation into the potential for interactions with host cell factors could reveal additional mechanisms of action and opportunities for therapeutic intervention.

References

Methodological & Application

Application Notes: GLP-26 In Vitro Antiviral Activity Against Hepatitis B Virus (HBV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLP-26 is a novel glyoxamide derivative identified as a potent Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM).[1][2] CAMs represent a promising class of direct-acting antiviral agents that target the HBV core protein, a crucial component in multiple stages of the viral lifecycle.[3] this compound accelerates the kinetics of capsid assembly, leading to the formation of non-functional capsids that are unable to properly encapsidate the polymerase-pregenomic RNA (Pol-pgRNA) complex, thereby halting viral replication.[1] Furthermore, this compound has been shown to disrupt already-formed capsids and interfere with the maintenance of the covalently closed circular DNA (cccDNA) pool, the stable viral reservoir in infected hepatocytes.[1][4] These application notes provide a comprehensive overview of the in vitro antiviral activity of this compound and detailed protocols for its evaluation.

Mechanism of Action

This compound's primary mechanism of action is the allosteric modulation of the HBV core protein (HBcAg). By binding to the core protein, this compound induces a conformational change that accelerates the assembly of HBcAg dimers into capsid-like structures.[3] This rapid assembly process has two key antiviral consequences:

  • Inhibition of pgRNA Encapsidation: The accelerated assembly outpaces the incorporation of the viral pgRNA and polymerase complex, resulting in the formation of "empty" capsids. This effectively blocks the reverse transcription of pgRNA into viral DNA, a critical step in HBV replication.[1][2]

  • Disruption of cccDNA Maintenance: The proper assembly and disassembly of the viral capsid are essential for the transport of the relaxed circular DNA (rcDNA) genome to the nucleus and its subsequent conversion into the persistent cccDNA minichromosome.[3][4] By inducing the formation of aberrant, overly stable capsids, this compound disrupts this process, leading to a reduction in cccDNA levels over time.[1][4]

HBV_Lifecycle_GLP26 entry HBV Entry uncoating Uncoating entry->uncoating rcDNA rcDNA uncoating->rcDNA nucleus Nucleus rcDNA->nucleus cccDNA cccDNA Formation nucleus->cccDNA transcription Transcription cccDNA->transcription pgRNA pgRNA transcription->pgRNA translation Translation pgRNA->translation assembly Capsid Assembly & pgRNA Encapsidation pgRNA->assembly HBcAg Core Protein (HBcAg) translation->HBcAg HBcAg->assembly reverse_transcription Reverse Transcription assembly->reverse_transcription maturation Virion Maturation & Egress reverse_transcription->maturation new_virion New Virions maturation->new_virion glp26 This compound glp26->inhibition_point inhibition_point->cccDNA Reduces cccDNA Pool inhibition_point->assembly Disrupts Assembly & Encapsidation

Caption: Mechanism of Action of this compound on the HBV Lifecycle.

In Vitro Antiviral Activity Data

The antiviral potency and selectivity of this compound have been characterized in various in vitro models of HBV replication. The following tables summarize the key quantitative data.

Table 1: Antiviral Potency of this compound Against HBV

Cell LineParameter MeasuredEC50 (µM)Reference
HepAD38Secreted HBV DNA0.003[1][2]
Primary Human Hepatocytes (PHH)Secreted HBV DNA0.04
HepNTCP-DLSecreted HBeAg0.7
HepAD38cccDNA Reduction>90% reduction at 1 µM[1][2]

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineParameterCC50 (µM)Selectivity Index (SI) (CC50/EC50)Reference
HepG2Cytotoxicity>100>33,333

Experimental Protocols

The following protocols provide a framework for evaluating the in vitro antiviral activity of this compound against HBV.

experimental_workflow start Start culture_cells Culture Host Cells (e.g., HepAD38, HepG2) start->culture_cells seed_plates Seed Cells into 96-Well Plates culture_cells->seed_plates prepare_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with this compound (Antiviral & Cytotoxicity Plates) prepare_compound->treat_cells seed_plates->treat_cells induce_hbv Induce HBV Replication (e.g., remove tetracycline) treat_cells->induce_hbv incubate Incubate for Multiple Days induce_hbv->incubate harvest Harvest Supernatant and/or Cell Lysate incubate->harvest mtt_assay Perform MTT Assay on Cytotoxicity Plate incubate->mtt_assay dna_extraction Extract HBV DNA from Supernatant harvest->dna_extraction elisa Quantify HBeAg/HBsAg by ELISA harvest->elisa cccDNA_extraction Extract Intracellular DNA for cccDNA Analysis harvest->cccDNA_extraction analyze_data Data Analysis: Calculate EC50, CC50, SI mtt_assay->analyze_data qpcr Quantify HBV DNA by qPCR dna_extraction->qpcr elisa->analyze_data qpcr->analyze_data cccDNA_quant Quantify cccDNA cccDNA_extraction->cccDNA_quant cccDNA_quant->analyze_data end End analyze_data->end

Caption: General Experimental Workflow for this compound In Vitro Assay.

Protocol 1: Determination of Antiviral Activity (EC50) in HepAD38 Cells

This protocol describes the measurement of secreted HBV DNA from HepAD38 cells, a widely used cell line with tetracycline-inducible HBV replication.[5][6]

1. Materials:

  • HepAD38 cells

  • DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and G418.

  • Tetracycline

  • This compound compound

  • 96-well cell culture plates

  • Reagents for DNA extraction (e.g., commercial kit or lysis buffer with proteinase K)[7][8]

  • Reagents for qPCR (HBV-specific primers, probe, and master mix)[9]

2. Cell Culture and Seeding:

  • Culture HepAD38 cells in medium containing tetracycline to suppress HBV replication.

  • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.[7]

  • Incubate for 24 hours to allow for cell attachment.

3. Compound Treatment and HBV Induction:

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the cells.

  • Wash the cells with PBS to remove residual tetracycline.

  • Add 100 µL of fresh, tetracycline-free medium containing the various concentrations of this compound to the appropriate wells. Include a "no-drug" vehicle control.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

4. Sample Collection and DNA Quantification:

  • After a defined incubation period (e.g., 4 and 7 days), collect the cell culture supernatant.[5]

  • Extract viral DNA from the supernatant using a suitable method. A simple and effective method involves incubation with a lysis buffer containing proteinase K, followed by heat inactivation.[7][8]

  • Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay with primers and probes specific for the HBV genome.[9][10]

  • Generate a standard curve using a plasmid containing the HBV target sequence to determine the genome equivalents (GEq)/mL.

5. Data Analysis:

  • Calculate the percentage of HBV DNA reduction for each this compound concentration relative to the vehicle control.

  • Plot the percentage inhibition against the log of the compound concentration and use non-linear regression analysis to determine the 50% effective concentration (EC50).

Protocol 2: Cytotoxicity Assay (CC50) in HepG2 Cells

This protocol determines the concentration of this compound that causes a 50% reduction in cell viability, typically using an MTT assay.[11][12][13]

1. Materials:

  • HepG2 cells (or other relevant hepatocyte cell line)

  • DMEM medium supplemented with 10% FBS and penicillin/streptomycin

  • This compound compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., isopropanol/DMSO mixture)[13]

2. Procedure:

  • Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with the same serial dilutions of this compound as used in the antiviral assay. Include a "cells only" control (no compound).

  • Incubate for the same duration as the antiviral assay.

  • Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[14]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13][14]

  • Remove the MTT-containing medium.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Read the absorbance at 590 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

  • Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the 50% cytotoxic concentration (CC50).

  • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

Protocol 3: Quantification of Secreted HBeAg and HBsAg by ELISA

This protocol outlines the general steps for quantifying viral antigens in the cell culture supernatant using commercial ELISA kits.[15][16]

1. Materials:

  • Commercial ELISA kit for Human HBeAg or HBsAg.[15][16]

  • Cell culture supernatants from Protocol 1.

  • Microplate reader.

2. Procedure:

  • Bring all reagents to room temperature.

  • Add 100 µL of standards and samples (supernatants) to the appropriate wells of the pre-coated microplate.[15]

  • Incubate for 60-90 minutes at 37°C.[15]

  • Wash the wells multiple times (typically 3-5 times) with the provided wash buffer.[15]

  • Add the biotinylated detection antibody, incubate, and wash.[15]

  • Add the HRP-conjugate, incubate, and wash.[15]

  • Add the TMB substrate reagent and incubate in the dark for 15-30 minutes.[15]

  • Add the stop solution to terminate the reaction. The color will change from blue to yellow.[15]

  • Read the absorbance at 450 nm immediately.[15]

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of HBeAg or HBsAg in the samples by interpolating from the standard curve.

  • Calculate the EC50 for antigen reduction as described in Protocol 1.

Protocol 4: Analysis of Intracellular HBV cccDNA

Quantifying cccDNA is crucial for assessing the activity of compounds targeting the viral reservoir. This is a more complex procedure involving selective extraction and detection.[17][18][19]

1. Materials:

  • Cell pellets from treated HepAD38 or HBV-infected cells.

  • Hirt DNA extraction reagents or a specialized kit for cccDNA isolation.[17][18]

  • Nuclease to digest non-cccDNA forms (e.g., Plasmid-Safe ATP-dependent DNase (PSD) or T5 exonuclease).[18]

  • Reagents for qPCR with cccDNA-specific primers or Southern blot analysis.[17][18]

2. Procedure:

  • Harvest cells after treatment with this compound and wash with PBS.

  • Perform a selective DNA extraction (e.g., Hirt extraction) to enrich for low molecular weight DNA, including cccDNA, while removing most of the host genomic DNA.[17][18]

  • Treat the extracted DNA with a nuclease (e.g., PSD) that specifically digests linear and relaxed circular DNA, leaving the covalently closed circular DNA intact.[18]

  • Inactivate the nuclease.

  • Quantify the remaining cccDNA using either:

    • qPCR: Employ primers that specifically amplify the gap region of rcDNA, thus only amplifying cccDNA.

    • Southern Blot: This "gold standard" method allows for the direct visualization and separation of cccDNA from other viral DNA forms.[17]

3. Data Analysis:

  • Quantify the reduction in cccDNA levels in this compound-treated cells compared to vehicle-treated controls.

  • Normalize cccDNA copy number to the number of cells or to a housekeeping gene if total DNA is analyzed.

References

Application Notes and Protocols for GLP-26 Treatment of HBV-Infected Humanized Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of GLP-26, a novel capsid assembly modulator (CAM), for the treatment of Hepatitis B Virus (HBV) infection in humanized mouse models. The included protocols and data are intended to guide researchers in designing and executing similar in vivo studies.

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current treatments rarely achieving a functional cure due to the persistence of covalently closed circular DNA (cccDNA) in hepatocytes.[1][2] this compound is a potent, orally bioavailable glyoxamide derivative that functions as an HBV capsid assembly modulator.[1][3][4] It disrupts the normal formation of viral capsids, a critical step in the HBV replication cycle, thereby inhibiting viral DNA replication and reducing cccDNA pools.[5][6][7] Preclinical studies in HBV-infected humanized mice have demonstrated the significant antiviral activity of this compound, both as a monotherapy and in combination with existing nucleoside analogs like Entecavir (ETV).[1][8]

Mechanism of Action

This compound targets the HBV core protein, inducing the formation of non-capsid-like particles and preventing the encapsidation of pre-genomic RNA (pgRNA).[3][5][6] This disruption of the capsid assembly process effectively halts the viral life cycle at a crucial stage, leading to a reduction in viral replication and the production of new infectious virions.[6] Furthermore, this compound has been shown to reduce levels of HBeAg and HBsAg, key viral antigens associated with chronic infection.[1][9]

HBV_Lifecycle_and_GLP26_MOA cluster_hepatocyte Hepatocyte cluster_glp26 This compound Intervention entry HBV Entry uncoating Uncoating & Nuclear Import entry->uncoating nucleus Nucleus uncoating->nucleus cccDNA cccDNA Formation transcription Transcription cccDNA->transcription pgRNA_mRNA pgRNA & mRNAs transcription->pgRNA_mRNA translation Translation pgRNA_mRNA->translation encapsidation Encapsidation pgRNA_mRNA->encapsidation core_polymerase Core & Polymerase Proteins translation->core_polymerase core_polymerase->encapsidation rt Reverse Transcription encapsidation->rt rcDNA_capsid rcDNA-containing Capsid rt->rcDNA_capsid envelopment Envelopment & Secretion rcDNA_capsid->envelopment cccDNA_recycling cccDNA Recycling rcDNA_capsid->cccDNA_recycling Replenishment virion_release New Virions envelopment->virion_release cccDNA_recycling->cccDNA Replenishment glp26 This compound inhibition Inhibition of Capsid Assembly glp26->inhibition inhibition->encapsidation Disrupts Experimental_Workflow cluster_mouse_prep Humanized Mouse Model Generation cluster_infection_treatment HBV Infection and Treatment mouse_selection Select Immunodeficient Mice (e.g., uPA/SCID, FRG KO) hepatocyte_transplantation Transplant Primary Human Hepatocytes mouse_selection->hepatocyte_transplantation engraftment_confirmation Confirm Engraftment (Human Albumin ELISA) hepatocyte_transplantation->engraftment_confirmation hbv_infection Infect with HBV (Intraperitoneal or Intravenous) engraftment_confirmation->hbv_infection baseline_measurement Establish Baseline Viremia (Serum HBV DNA, HBsAg, HBeAg) hbv_infection->baseline_measurement treatment_initiation Initiate Treatment (e.g., this compound, ETV, Combination) baseline_measurement->treatment_initiation monitoring Monitor Viral Markers & Toxicity treatment_initiation->monitoring endpoint_analysis Endpoint Analysis (Serum, Liver Tissue) monitoring->endpoint_analysis

References

Application Notes and Protocols: Combination Therapy of GLP-26 and Entecavir for Hepatitis B Virus (HBV) In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a summary of the preclinical in vivo efficacy and a detailed protocol for evaluating the combination therapy of GLP-26, a novel capsid assembly modulator, and entecavir (ETV), a reverse transcriptase inhibitor, in a humanized mouse model of Hepatitis B Virus (HBV) infection.

Introduction

Chronic Hepatitis B infection, affecting millions worldwide, remains a significant cause of liver cirrhosis and hepatocellular carcinoma. Current standard-of-care treatments, such as nucleos(t)ide analogues like entecavir, effectively suppress viral replication but rarely lead to a functional cure, necessitating lifelong therapy.[1][2] This is largely due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the transcriptional template for viral RNAs.[1]

A promising therapeutic strategy involves combining agents with different mechanisms of action. This compound is a novel, orally bioavailable glyoxamide derivative that functions as an HBV Capsid Assembly Modulator (CAM).[1][3] CAMs disrupt the normal formation of the viral nucleocapsid, a critical step for pregenomic RNA (pgRNA) encapsidation and subsequent reverse transcription.[4][5] By inducing the assembly of aberrant, non-functional capsids, this compound not only inhibits the formation of new infectious virions but also disrupts the pathway that replenishes the nuclear cccDNA pool.[1]

Entecavir is a potent nucleoside analog that inhibits all three functions of the HBV polymerase (reverse transcriptase): base priming, reverse transcription of the negative-strand DNA, and synthesis of the positive-strand HBV DNA.[2][6]

The combination of this compound and entecavir targets two distinct stages of the HBV lifecycle. This dual-pronged attack has been shown to act synergistically, leading to a more profound and sustained reduction in viral load and antigens than either agent alone in preclinical models.[1] These notes summarize the key findings and provide a detailed protocol for replicating such in vivo studies.

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative data from in vivo studies of this compound and entecavir combination therapy in HBV-infected humanized mice.

Table 1: Antiviral Efficacy of this compound and Entecavir Combination Therapy

Treatment Group Dose Regimen Duration Mean Reduction in Serum HBV DNA (log₁₀) Reference
This compound + Entecavir This compound: 60 mg/kg/dayETV: 0.3 mg/kg/day 10 weeks 4.0 [1]

| This compound + Entecavir | Not specified | 45 days | 4.6-fold reduction in HBV log₁₀ titers |[3] |

Note: In the 10-week study, half of the mice in the combination group had undetectable viremia at the end of treatment. A sustained decrease in viral loads and antigens was observed for up to 12 weeks after treatment cessation.[1]

Table 2: In Vitro Synergy and Efficacy of this compound

Parameter Cell Line / System Value Reference
EC₅₀ (HBV DNA) HepAD38 cells 0.003 µM (3 nM) [1][4]
EC₅₀ (HBV DNA) Primary Human Hepatocytes 0.04 µM [1]
EC₅₀ (HBeAg) HepNTCP-DL cells 0.7 µM [4]
cccDNA Reduction In vitro model >90% at 1 µM [4][5]

| Combination Index (CI) | HepAD38 cells (with ETV) | 0.6 (Synergistic) |[1] |

Signaling and Mechanistic Pathway

The synergistic effect of this compound and Entecavir arises from their complementary attacks on the HBV replication cycle. Entecavir acts as a chain terminator for the viral polymerase, while this compound disrupts the physical container required for this process.

HBV_Lifecycle_Inhibition cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm cccDNA cccDNA pgRNA Pregenomic RNA (pgRNA) Viral mRNAs cccDNA->pgRNA Transcription pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export capsid_assembly Nucleocapsid Assembly pgRNA_cyto->capsid_assembly core_protein Core Protein (HBcAg) core_protein->capsid_assembly polymerase HBV Polymerase (P) polymerase->capsid_assembly rt Reverse Transcription capsid_assembly->rt Encapsidation mature_capsid Mature Nucleocapsid (contains rcDNA) rt->mature_capsid virion_release Virion Assembly & Release mature_capsid->virion_release ccc_amp cccDNA Amplification (Nuclear Import) mature_capsid->ccc_amp new_virion New HBV Virion virion_release->new_virion ccc_amp->cccDNA ETV Entecavir (ETV) ETV->rt Inhibits Polymerase GLP26 This compound (CAM) GLP26->capsid_assembly Disrupts Assembly (Aberrant Capsids)

Caption: Mechanism of synergistic HBV inhibition by this compound and Entecavir.

Experimental Protocols

This section details the methodology for an in vivo study to assess the combination therapy of this compound and Entecavir in an HBV-infected humanized mouse model.

4.1. Animal Model

  • Model: Humanized mice with chimeric human livers. These mice are generated by transplanting human hepatocytes into immunodeficient mice (e.g., uPA/SCID).

  • Supplier: Commercially available sources or established in-house colonies.

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22±2°C, 12-hour light/dark cycle, ad libitum access to food and water).

  • Infection: Mice are infected with HBV (genotype as required) via intravenous injection. Successful infection is confirmed by monitoring serum HBV DNA and HBsAg levels, which should stabilize before the commencement of treatment.

4.2. Dosing and Administration

  • Drug Formulation:

    • Entecavir (ETV): Prepare a stock solution in a suitable vehicle (e.g., sterile water or PBS). The final formulation for oral gavage should be prepared fresh daily.

    • This compound: Based on its favorable oral bioavailability, formulate for oral gavage.[1] The vehicle should be determined based on the compound's solubility (e.g., 0.5% methylcellulose with 0.1% Tween 80).

  • Treatment Groups (Example):

    • Vehicle Control: Administered the vehicle solution.

    • Entecavir Monotherapy: 0.3 mg/kg/day, oral gavage.

    • This compound Monotherapy: 60 mg/kg/day, oral gavage.

    • Combination Therapy: ETV (0.3 mg/kg/day) + this compound (60 mg/kg/day), administered concomitantly via oral gavage.

  • Administration Protocol:

    • Record the body weight of each mouse daily before dosing to calculate the exact volume for administration.

    • Administer the respective treatments orally using a suitable gavage needle.

    • The treatment duration is typically 8-10 weeks to assess potent antiviral effects.[1]

    • A post-treatment follow-up period (e.g., 12 weeks) is crucial to evaluate the sustainability of the virological response.[1]

4.3. Sample Collection and Processing

  • Blood Collection:

    • Collect blood samples (e.g., 50-100 µL) weekly via retro-orbital or submandibular bleeding.

    • Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate serum.

    • Store serum aliquots at -80°C until analysis.

  • Tissue Collection (Terminal):

    • At the end of the study (including the follow-up period), euthanize mice according to IACUC-approved guidelines.

    • Perfuse the liver with cold PBS.

    • Excise the liver, weigh it, and section it for various analyses:

      • Snap-freeze portions in liquid nitrogen for DNA/RNA extraction.

      • Fix portions in 10% neutral buffered formalin for histology.

4.4. Analytical Methods

  • Serum HBV DNA Quantification:

    • Extract viral DNA from serum samples using a commercial kit (e.g., Qiagen QIAamp DNA Blood Mini Kit).

    • Quantify HBV DNA levels using a real-time quantitative PCR (qPCR) assay with primers and probes specific to a conserved region of the HBV genome.

  • Serum HBsAg and HBeAg Quantification:

    • Measure Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) levels using commercial enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer’s instructions.

  • Liver cccDNA Quantification:

    • Extract total DNA from liver tissue samples.

    • Treat DNA extracts with a plasmid-safe ATP-dependent DNase to digest linear and relaxed-circular DNA, leaving the cccDNA intact.

    • Quantify cccDNA levels using a specific qPCR assay.

  • Histology:

    • Embed formalin-fixed liver tissue in paraffin.

    • Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess liver morphology and inflammation.

    • Perform immunohistochemistry (IHC) for Hepatitis B core antigen (HBcAg) to visualize infected hepatocytes.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the in vivo combination therapy experiment.

InVivo_Workflow cluster_treatment 4. Treatment Phase (10 Weeks) cluster_followup 6. Post-Treatment Follow-up (12 Weeks) acclimatize 1. Animal Acclimatization (Humanized Mice, 1 week) infect 2. HBV Infection (IV) & Viral Titer Stabilization acclimatize->infect group 3. Randomization into Treatment Groups (n=6-8/group) infect->group treat Daily Oral Gavage: - Vehicle - ETV (0.3 mg/kg) - this compound (60 mg/kg) - ETV + this compound group->treat monitor_treat 5. Weekly Monitoring (Blood Collection for HBV DNA & Antigens) treat->monitor_treat During Treatment followup Cessation of Dosing monitor_treat->followup monitor_followup 7. Continued Weekly Monitoring (Assess Sustained Response) followup->monitor_followup During Follow-up euthanasia 8. Euthanasia & Tissue Harvest (Liver collection) monitor_followup->euthanasia analysis 9. Final Analysis - Serum Virology - Liver cccDNA - Histology (H&E, IHC) euthanasia->analysis

References

Application Notes and Protocols for Oral Administration and Dosing of GLP-26 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration, dosing, and pharmacokinetic profile of GLP-26, a novel glyoxamide derivative and potent Hepatitis B Virus (HBV) capsid assembly modulator, in preclinical animal models. The provided protocols and data are intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacokinetics of this compound.

Mechanism of Action

This compound functions as a capsid assembly modulator (CAM) that disrupts the normal formation of the HBV nucleocapsid.[1][2] Its mechanism involves interfering with the encapsidation of pre-genomic RNA (pgRNA), leading to the disassembly of the nucleocapsid and a reduction in the pool of covalently closed circular DNA (cccDNA), which is the stable form of the viral genome in the nucleus of infected hepatocytes.[1][2] By disrupting these critical steps in the viral lifecycle, this compound effectively inhibits HBV replication.[1][2][3]

HBV_Lifecycle_and_GLP26_Intervention cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA pgRNA_transcription Transcription cccDNA->pgRNA_transcription HBV Polymerase pgRNA pgRNA Encapsidation Encapsidation pgRNA->Encapsidation Core_Protein Core Protein (Cp) Nucleocapsid_Assembly Nucleocapsid Assembly Core_Protein->Nucleocapsid_Assembly Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription rcDNA Relaxed Circular DNA (rcDNA) Reverse_Transcription->rcDNA Nuclear_Import Nuclear Import of rcDNA rcDNA->Nuclear_Import Virion_Release Virion Release Nucleocapsid_Assembly->Virion_Release Nuclear_Import->cccDNA Recycling Pathway This compound This compound This compound->Nucleocapsid_Assembly Inhibits

Figure 1: Mechanism of action of this compound in the HBV replication cycle.

Quantitative Data Summary

The pharmacokinetic parameters of this compound have been evaluated in CD-1 mice and cynomolgus monkeys. The following tables summarize the key quantitative data from these studies.

Pharmacokinetic Parameters of this compound in CD-1 Mice
ParameterIntravenous (IV) AdministrationOral (PO) AdministrationReference
Dose 15 mg/kg30 mg/kg[3]
Vehicle PBS with 20% DMSO and 20% PEG-400PBS with 20% DMSO and 20% PEG-400[3]
AUC (0-7h) 1306 ng·h/mL1587 ng·h/mL[3]
Terminal Half-life (t½) 1.5 h> 6 h[3]
Oral Bioavailability (F%) -61%[4]
Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
ParameterIntravenous (IV) AdministrationOral (PO) AdministrationReference
Dose 1 mg/kg5 mg/kg[4][5]
Vehicle 20% DMSO, 50% PEG400, 30% normal saline20% DMSO, 50% PEG400, 30% normal saline[4]
AUC (total) 986.6 ± 316.5 ng·h/mL1660 ± 530 ng·h/mL[4]
Cmax -380.7 ng/mL[4][5]
Tmax -0.67 h[4]
Terminal Half-life (t½) 0.77 ± 0.23 h2.44 ± 0.57 h[4]
Oral Bioavailability (F%) -34% (or 33.6%)[4][5]
Plasma Protein Binding 86.7%86.7%[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and standard laboratory practices.

Protocol 1: Pharmacokinetic Study in CD-1 Mice

This protocol outlines the procedure for evaluating the pharmacokinetic profile of this compound in CD-1 mice following intravenous and oral administration.[3]

PK_Mouse_Workflow Start Start Animal_Acclimation Acclimate female CD-1 mice Start->Animal_Acclimation Grouping Divide mice into IV and PO groups Animal_Acclimation->Grouping Dosing_IV Administer this compound (15 mg/kg) via IV injection Grouping->Dosing_IV Dosing_PO Administer this compound (30 mg/kg) via oral gavage Grouping->Dosing_PO Blood_Collection Collect blood samples at specified time points (e.g., 0.5, 2, 4, 7h) Dosing_IV->Blood_Collection Dosing_PO->Blood_Collection Plasma_Separation Centrifuge blood to separate plasma Blood_Collection->Plasma_Separation Sample_Storage Store plasma at -80°C Plasma_Separation->Sample_Storage LC_MS_Analysis Analyze plasma samples using LC-MS/MS Sample_Storage->LC_MS_Analysis PK_Analysis Calculate pharmacokinetic parameters (AUC, t½, etc.) LC_MS_Analysis->PK_Analysis End End PK_Analysis->End

Figure 2: Workflow for the pharmacokinetic study of this compound in mice.

Materials:

  • Female CD-1 mice

  • This compound

  • Vehicle solution: Phosphate-buffered saline (PBS) containing 20% DMSO and 20% PEG-400

  • Syringes and needles for IV injection

  • Oral gavage needles

  • Heparinized capillary tubes for blood collection

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Acclimate female CD-1 mice to the laboratory environment for at least one week before the experiment.

  • Dosing Solution Preparation: Prepare a stock solution of this compound in the vehicle. The final concentration should be such that the required dose can be administered in a reasonable volume (e.g., 5-10 mL/kg).

  • Administration:

    • Intravenous (IV): Administer a single 15 mg/kg dose of this compound via tail vein injection.[3]

    • Oral (PO): Administer a single 30 mg/kg dose of this compound via oral gavage.[3]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.5, 2, 4, and 7 hours post-dose) using heparinized capillary tubes.[3]

  • Plasma Preparation: Centrifuge the collected blood samples at 15,000 x g for 10 minutes to separate the plasma.[3]

  • Sample Storage: Store the plasma samples at -80°C until analysis.[3]

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[3]

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including AUC and terminal half-life, using appropriate software.

Protocol 2: Pharmacokinetic Study in Cynomolgus Monkeys

This protocol describes the procedure for assessing the pharmacokinetics of this compound in cynomolgus monkeys.[4]

Materials:

  • Male, non-naïve cynomolgus monkeys (2.8-3.7 kg)

  • This compound

  • Vehicle solution: 20% dimethylsulfoxide (DMSO), 50% polyethylene glycol 400 (PEG400), and 30% normal saline

  • Infusion pump for IV administration

  • Gastric gavage tube for PO administration

  • Equipment for blood collection

  • Centrifuge

  • -80°C freezer

  • Analytical instrumentation for drug concentration determination

Procedure:

  • Animal Preparation: Use male, non-naïve cynomolgus monkeys. Ensure all procedures are approved by an Institutional Animal Care and Use Committee (IACUC).[4]

  • Dosing Solution Preparation: Prepare a suspension of this compound in the vehicle.

  • Administration:

    • Intravenous (IV): Administer a single 1 mg/kg dose of this compound as an infusion over 30 minutes.[4]

    • Oral (PO): Administer a single 5 mg/kg dose of this compound via gastric gavage.[4]

  • Blood Sampling: Collect blood samples at appropriate time points to characterize the plasma concentration-time profile.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples.

  • Pharmacokinetic Analysis: Perform non-compartmental analysis to determine pharmacokinetic parameters such as AUC, Cmax, Tmax, terminal half-life, and oral bioavailability.

Protocol 3: In Vivo Efficacy Study in an HBV Nude Mouse Xenograft Model

This protocol details an efficacy study of orally administered this compound in a nude mouse model with HBV-transfected AD38 xenografts.[4]

Efficacy_Mouse_Workflow Start Start Model_Establishment Establish AD38 tumor xenografts in nude mice Start->Model_Establishment Grouping Divide mice into treatment groups (Placebo, this compound, ETV, this compound + ETV) Model_Establishment->Grouping Treatment_Initiation Initiate oral treatment regimens Grouping->Treatment_Initiation Dosing Administer this compound (60 mg/kg) and/or ETV (10 mg/kg) three times per week for 45 days Treatment_Initiation->Dosing Monitoring Monitor HBV DNA titers in serum Dosing->Monitoring Endpoint_Analysis Measure HBV titers at day 45 Monitoring->Endpoint_Analysis Data_Analysis Compare HBV titer reduction across groups Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the in vivo efficacy study of this compound.

Materials:

  • Nude mice

  • AD38 cells (HBV-transfected)

  • This compound

  • Entecavir (ETV) as a comparator/combination agent

  • Vehicle for oral administration

  • Equipment for tumor implantation, blood collection, and real-time PCR

Procedure:

  • Model Development: Establish the nude mouse/AD38 xenograft model. This typically involves subcutaneous injection of AD38 cells into the flanks of nude mice.

  • Treatment Groups: Divide the animals into different treatment cohorts, for example:

    • Placebo (vehicle control)

    • This compound monotherapy

    • Entecavir (ETV) monotherapy

    • This compound and ETV combination therapy

  • Dosing:

    • Administer this compound orally at a dose of 60 mg/kg.[4]

    • Administer ETV orally at a dose of 10 mg/kg.[4]

    • Dosing should be performed three times per week for a duration of up to 45 days.[4]

  • Efficacy Assessment:

    • Monitor serum HBV titers at regular intervals and at the end of the study (day 45) using real-time PCR.[4]

    • At the end of the study, this compound monotherapy was shown to reduce HBV titers by 2.3-3 log10 compared to placebo-treated mice.[4][5] Combination therapy with ETV resulted in a 4.6-fold reduction in HBV log10 titers versus placebo.[4][5]

  • Data Analysis: Compare the reduction in HBV DNA levels between the different treatment groups to determine the antiviral efficacy of this compound alone and in combination with ETV.

Safety and Tolerability

In the described studies, this compound was well-tolerated in both mice and cynomolgus monkeys at the tested doses. No signs of toxicity were observed in cynomolgus monkeys after single IV or PO doses.[4] Furthermore, daily oral administration of 60 mg/kg to humanized mice for 10 weeks did not result in any adverse effects.[4] this compound also demonstrated a favorable toxicity profile in primary human cardiomyocytes.[4]

References

Application Note: Measuring the Efficacy of GLP-26 on Hepatitis B Virus (HBV) cccDNA Levels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hepatitis B virus (HBV) infection remains a major global health challenge, primarily due to the persistence of a stable viral minichromosome, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes.[1] This cccDNA molecule serves as the transcriptional template for all viral RNAs and is responsible for viral persistence, making its elimination the main goal for a curative therapy.[1][2][3] Current antiviral treatments, such as nucleos(t)ide analogues, can suppress HBV replication but rarely clear cccDNA.[2]

GLP-26 is a novel, highly potent glyoxamide derivative that functions as an HBV Capsid Assembly Modulator (CAM).[4][5] CAMs interfere with the proper formation of the viral nucleocapsid.[6] The HBV capsid is essential for trafficking the relaxed circular DNA (rcDNA) genome to the nucleus, where it is converted into cccDNA.[4][7] By disrupting capsid assembly, this compound inhibits the establishment and maintenance of the cccDNA pool, thereby blocking viral replication and HBeAg production.[4][5][8] This application note provides detailed protocols for assessing the efficacy of this compound on cccDNA levels in an in vitro HBV infection model.

Principle of the Assay

The efficacy of this compound is determined by quantifying the reduction of HBV cccDNA in infected hepatoma cells following treatment. The general workflow involves infecting a susceptible cell line (e.g., HepG2-NTCP) with HBV, treating the cells with varying concentrations of this compound, and then specifically measuring the intracellular cccDNA levels. The primary method for quantification is a quantitative PCR (qPCR) assay, which is sensitive and suitable for a multi-sample analysis.[9][10] This method requires specific steps to eliminate contaminating viral DNA forms, such as rcDNA and double-stranded linear DNA (dslDNA), which share sequences with cccDNA.[2][9] Southern blot analysis is included as a confirmatory, "gold standard" method that allows for the physical separation and visualization of different HBV DNA replicative intermediates.[11][12]

Diagram: Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 cccDNA Quantification cluster_3 Data Analysis A Seed HepG2-NTCP Cells B Infect with HBV A->B C Treat with this compound Dose Range B->C D Harvest Cells & Extract Low Molecular Weight DNA (Hirt Extraction) C->D E Digest non-cccDNA (T5 Exonuclease) D->E G Confirm by Southern Blot D->G Confirmatory F Quantify cccDNA by qPCR E->F H Normalize to Cell Number F->H I Calculate % Inhibition H->I J Determine EC50 I->J G cluster_0 Cytoplasm cluster_1 Nucleus rcDNA HBV rcDNA Genome in Cytoplasm Capsid Capsid Assembly rcDNA->Capsid Transport Nuclear Transport Capsid->Transport cccDNA cccDNA Formation & Maintenance Transport->cccDNA GLP26 This compound GLP26->Capsid Inhibits G A Raw qPCR Ct Values (cccDNA & Reference Gene) B Calculate Absolute Copy Number (using Standard Curve) A->B C Normalize cccDNA Copies to Reference Gene Copies (cccDNA copies/cell) B->C D Calculate % Inhibition vs Vehicle Control % Inh = 100 * (1 - [Treated/Vehicle]) C->D E Plot % Inhibition vs Log[this compound Concentration] D->E F Non-linear Regression Analysis E->F G Determine EC50 Value F->G

References

Application Notes and Protocols: Electron Microscopy of GLP-26's Effect on HBV Capsids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of GLP-26, a potent capsid assembly modulator (CAM), on Hepatitis B Virus (HBV) capsids using electron microscopy.

Introduction

This compound is a novel glyoxamide derivative that has demonstrated potent antiviral activity against HBV.[1][2] Its mechanism of action involves the modulation of HBV capsid assembly, a critical process in the viral lifecycle.[1][2] Electron microscopy is an indispensable tool for visualizing the direct morphological changes induced by this compound on HBV capsids, providing crucial insights into its mechanism of action.[1][3] When this compound is introduced prior to the initiation of capsid assembly, it leads to the formation of small, misshapen, and spherical particles, effectively disrupting the formation of normal icosahedral capsids.[1][3][4] Furthermore, this compound can also act on pre-formed capsids, inducing structural changes.[1][3]

Data Presentation

The antiviral activity of this compound has been quantified in various in vitro systems. The following table summarizes key quantitative data on the efficacy of this compound.

ParameterCell Line/SystemValueReference
HBV DNA EC50 HepAD38 cells0.003 µM[1]
Primary Human Hepatocytes (PHH)0.04 µM[1]
HBeAg Secretion EC50 HepAD38 cells0.003 µM[1]
cccDNA Amplification Reduction HepAD38 cells (at 1 µM)>1 log reduction[1][2]
Cytotoxicity (CC50) HepG2 cells>100 µM[1]

Morphological Effects:

While quantitative data on the size distribution of this compound-induced aberrant capsids is not extensively available in the cited literature, qualitative analysis from transmission electron microscopy (TEM) consistently shows a stark contrast to the vehicle-treated controls, which form regular icosahedral capsids of approximately 40 nm in diameter.[1] Treatment with this compound results in clusters of small and misshapen particles.[1]

Experimental Protocols

The following are detailed protocols for the preparation and analysis of HBV capsids treated with this compound by negative stain transmission electron microscopy.

Protocol 1: Expression and Purification of HBV Cp149 Dimers

This protocol describes the expression and purification of the HBV core protein fragment (Cp149), which is capable of self-assembling into capsids.

Materials:

  • E. coli expression system (e.g., BL21(DE3))

  • Expression vector containing the HBV Cp149 gene

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 5 mM DTT)

  • Lysozyme

  • Benzonase nuclease

  • Protease inhibitor cocktail

  • Triton X-100

  • Sucrose solutions (10% to 60% w/v in 50 mM Tris-HCl pH 7.5, 300 mM NaCl)

  • Ultracentrifuge

Procedure:

  • Transform the E. coli expression strain with the Cp149 expression vector.

  • Grow the bacterial culture to an optimal density and induce protein expression.

  • Harvest the cells by centrifugation and resuspend the pellet in 15 mL of lysis buffer.

  • Incubate the cell suspension on ice for 45 minutes with 1 mg/mL lysozyme, 1x protease inhibitor cocktail, and 0.5% Triton X-100.

  • Add 4 µL of Benzonase nuclease and incubate for 30 minutes at room temperature to digest nucleic acids.

  • Lyse the cells by sonication and clarify the lysate by centrifugation at 8,000 x g for 1 hour to remove cell debris.

  • Purify the Cp149 capsids from the supernatant using a stepwise sucrose gradient (10% to 60%).

  • Centrifuge the sucrose gradient at 28,800 x g for 3 hours at 4°C.

  • Collect the fractions containing the purified Cp149 capsids.

  • To obtain Cp149 dimers, disassemble the purified capsids by dialysis against a high pH buffer with urea, followed by dialysis into a suitable buffer for storage.

Protocol 2: In Vitro Assembly of HBV Capsids with this compound

This protocol details the procedure for assembling HBV capsids in the presence of this compound to observe its effect on capsid formation.

Materials:

  • Purified HBV Cp149 dimers

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Assembly buffer (e.g., 50 mM HEPES, pH 7.5)

  • High salt solution (e.g., 500 mM NaCl)

Procedure:

  • Dilute the purified Cp149 dimers to the desired concentration in the assembly buffer.

  • Add this compound to the Cp149 dimer solution to the final desired concentration (e.g., 25 µM). For the control, add an equivalent volume of DMSO.

  • Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow for the binding of this compound to the Cp149 dimers.

  • Initiate capsid assembly by adding the high salt solution to the mixture to a final concentration that promotes assembly (e.g., 150-200 mM NaCl).

  • Allow the assembly reaction to proceed for a sufficient time (e.g., 1-2 hours) at room temperature.

  • The samples are now ready for analysis by negative stain transmission electron microscopy.

Protocol 3: Negative Stain Transmission Electron Microscopy (TEM)

This protocol outlines the steps for preparing and imaging the HBV capsid samples using negative staining.

Materials:

  • Assembled HBV capsid samples (control and this compound treated)

  • Formvar/carbon-coated copper TEM grids (200-400 mesh)

  • Glow discharger

  • Negative stain solution (e.g., 2% uranyl acetate or 2% phosphotungstic acid, pH 7.0)

  • Filter paper (Whatman No. 1)

  • Transmission Electron Microscope

Procedure:

  • Glow discharge the TEM grids for 20-30 seconds to make the carbon surface hydrophilic.

  • Apply 3-5 µL of the capsid sample onto the carbon-coated side of the grid.

  • Allow the sample to adsorb for 1-2 minutes.

  • Blot off the excess sample using the edge of a piece of filter paper. Do not let the grid dry completely.

  • Wash the grid by briefly floating it on a drop of deionized water or a suitable buffer to remove any salts that may crystallize.

  • Blot off the excess water.

  • Apply a drop of the negative stain solution to the grid for 30-60 seconds.

  • Blot off the excess stain thoroughly using filter paper.

  • Allow the grid to air dry completely.

  • Image the grids in a transmission electron microscope at an appropriate magnification.

Visualizations

Mechanism of Action of this compound

GLP26_Mechanism cluster_assembly Normal HBV Capsid Assembly cluster_glp26 This compound Mediated Mis-assembly Cp_dimer HBV Core Protein (Cp) Dimers Assembly Self-Assembly Cp_dimer->Assembly Capsid Icosahedral Capsid (T=4) Assembly->Capsid Nucleocapsid Mature Nucleocapsid Capsid->Nucleocapsid pgRNA pgRNA/Polymerase pgRNA->Assembly GLP26 This compound Binding This compound Binding to Cp-Cp Interface GLP26->Binding Cp_dimer2 HBV Core Protein (Cp) Dimers Cp_dimer2->Binding Mis_assembly Aberrant Assembly Binding->Mis_assembly Aberrant_capsid Small, Misshapen Particles Mis_assembly->Aberrant_capsid

Caption: Mechanism of this compound as a capsid assembly modulator.

Experimental Workflow for TEM Analysis

TEM_Workflow cluster_prep Sample Preparation cluster_tem TEM Analysis cluster_analysis Data Analysis Purification Purification of HBV Cp149 Dimers Treatment Incubation with this compound (or Vehicle) Purification->Treatment Assembly Induction of Capsid Assembly Treatment->Assembly Grid_prep Grid Preparation (Adsorption & Washing) Assembly->Grid_prep Staining Negative Staining (e.g., Uranyl Acetate) Grid_prep->Staining Imaging TEM Imaging Staining->Imaging Qualitative Qualitative Assessment of Morphology Imaging->Qualitative Quantitative Quantitative Analysis (Size, Shape - if applicable) Imaging->Quantitative Comparison Comparison of this compound vs. Control Qualitative->Comparison Quantitative->Comparison

Caption: Experimental workflow for TEM analysis of this compound's effect on HBV capsids.

References

Application Notes and Protocols: Thermal Shift Assays for Characterizing GLP-26 Binding to Hepatitis B Virus (HBV) Capsid Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis B Virus (HBV) core protein, which assembles to form the viral capsid, is a critical component in the viral lifecycle, playing a pivotal role in pregenomic RNA (pgRNA) encapsidation, reverse transcription, and the formation of covalently closed circular DNA (cccDNA). This makes the capsid protein a prime target for antiviral therapies. Capsid Assembly Modulators (CAMs) are a class of small molecules that interfere with the normal process of capsid formation. GLP-26 is a potent CAM that has demonstrated significant antiviral activity by disrupting the assembly of the HBV capsid.[1][2]

Thermal shift assays, particularly Differential Scanning Fluorimetry (DSF), are a powerful and high-throughput method to study the binding of small molecules to a target protein.[3] The principle of the assay is based on the fact that the binding of a ligand, such as this compound, to a protein generally increases the thermal stability of the protein. This change in thermal stability is measured by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature. The temperature at which half of the protein is unfolded is known as the melting temperature (Tm). An increase in the Tm in the presence of a ligand is indicative of a binding interaction.

These application notes provide a detailed protocol for utilizing a thermal shift assay to characterize the binding of this compound to the HBV capsid protein.

Data Presentation

The binding of this compound to the HBV capsid protein (Cp149 fragment) results in a significant increase in its thermal stability, indicating a direct interaction. The following table summarizes the quantitative data from a thermal shift assay comparing the effects of this compound and another CAM, GLS4, on the melting temperature of HBV Cp149 capsids.

CompoundMelting Temperature (Tm) of HBV Cp149 Capsids (°C)Dissociation Constant (Kd) (µM)
Vehicle (DMSO)Not explicitly stated, but lower than treated-
This compound87 ± 0.30.7 ± 1.5
GLS485 ± 0.341 ± 13

Table 1: Thermal stabilization of HBV Cp149 capsids by this compound and GLS4. Data extracted from a study by Zhen et al.[1]

Experimental Protocols

This section details the methodology for performing a thermal shift assay to assess the binding of this compound to the HBV capsid protein.

Materials and Reagents
  • Purified recombinant HBV capsid protein (Cp149 fragment)

  • This compound

  • Control compounds (e.g., GLS4, DMSO as vehicle)

  • SYPRO Orange fluorescent dye (5000x stock in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well qPCR plates

  • Optical sealing film

  • Real-time PCR instrument with a melt curve analysis module

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. A series of dilutions should be prepared to assess dose-dependent binding.

    • Dilute the purified HBV capsid protein (Cp149) to the desired final concentration in the assay buffer. A typical final concentration is in the low micromolar range (e.g., 2-5 µM).

    • Dilute the SYPRO Orange dye to a 20x working stock in the assay buffer. The final concentration in the assay is typically 1x-5x.

  • Assay Setup (96-well plate):

    • In each well of a 96-well qPCR plate, add the following components to a final volume of 20-25 µL:

      • HBV capsid protein (Cp149) to its final concentration.

      • This compound or control compound at the desired final concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

      • SYPRO Orange dye to its final concentration.

      • Assay buffer to bring the reaction to the final volume.

    • Include appropriate controls:

      • Protein + vehicle (DMSO)

      • Buffer + dye (no protein)

      • Protein + known binder (positive control, e.g., GLS4)

      • Protein + known non-binder (negative control)

  • Thermal Denaturation and Data Collection:

    • Seal the 96-well plate with an optical sealing film.

    • Centrifuge the plate briefly to ensure all components are mixed and at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Set up the instrument to perform a melt curve analysis. A typical program involves:

      • An initial hold at 25°C for 2-5 minutes.

      • A temperature ramp from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.

      • Fluorescence readings are taken at each temperature increment.

  • Data Analysis:

    • The raw fluorescence data is plotted against temperature to generate a melt curve.

    • The melting temperature (Tm) is determined by identifying the peak of the first derivative of the melt curve (-dF/dT).

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with the test compound (ΔTm = Tm_compound - Tm_vehicle).

    • A positive ΔTm indicates that the compound binds to and stabilizes the protein.

    • The dissociation constant (Kd) can be estimated by fitting the ΔTm values from a dose-response experiment to a suitable binding model.

Visualization of Pathways and Workflows

HBV Life Cycle and the Impact of this compound

The following diagram illustrates the key stages of the HBV life cycle and highlights the mechanism of action of this compound as a capsid assembly modulator.

HBV_Lifecycle_GLP_26 cluster_host_cell Hepatocyte entry HBV Entry uncoating Uncoating & Nuclear Import entry->uncoating cccDNA_formation cccDNA Formation uncoating->cccDNA_formation transcription Transcription cccDNA_formation->transcription translation Translation transcription->translation assembly Capsid Assembly transcription->assembly pgRNA translation->assembly HBV Core Protein reverse_transcription Reverse Transcription assembly->reverse_transcription glp26_action This compound Action: Misdirects Assembly assembly->glp26_action reverse_transcription->cccDNA_formation Nuclear Recycling envelopment Envelopment & Egress reverse_transcription->envelopment New Virions New Virions envelopment->New Virions glp26_action->reverse_transcription Inhibits pgRNA encapsidation

Caption: Mechanism of this compound in the HBV life cycle.

Experimental Workflow for Thermal Shift Assay

The diagram below outlines the major steps involved in conducting a thermal shift assay to screen for protein-ligand interactions.

Thermal_Shift_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_protein Prepare Protein (HBV Cp149) mix_reagents Mix Reagents in 96-well Plate prep_protein->mix_reagents prep_ligand Prepare Ligand (this compound) prep_ligand->mix_reagents prep_dye Prepare Dye (SYPRO Orange) prep_dye->mix_reagents thermal_ramp Thermal Ramp in qPCR Instrument mix_reagents->thermal_ramp gen_melt_curve Generate Melt Curve thermal_ramp->gen_melt_curve calc_tm Calculate Tm gen_melt_curve->calc_tm calc_delta_tm Calculate ΔTm calc_tm->calc_delta_tm

Caption: Workflow of a typical thermal shift assay.

References

Pharmacokinetic analysis of GLP-26 in cynomolgus monkeys

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the pharmacokinetics of GLP-26, a novel glyoxamide derivative, has been conducted in cynomolgus monkeys. This compound is recognized as a potent hepatitis B virus (HBV) capsid assembly modulator, demonstrating significant antiviral activity.[1][2][3] Understanding its pharmacokinetic profile in a non-human primate model is a critical step in its preclinical development. This document provides a detailed overview of the experimental protocols and summarizes the key pharmacokinetic parameters following intravenous and oral administration.

Pharmacokinetic Parameters of this compound

A non-compartmental analysis was performed to determine the pharmacokinetic parameters of this compound in male cynomolgus monkeys following a single intravenous (IV) dose of 1 mg/kg and a single oral (PO) dose of 5 mg/kg. The results indicate that this compound has a favorable profile with 34% oral bioavailability.[1][4][5] The peak plasma concentration after oral administration was approximately 30 times greater than the in vitro EC90 corrected for protein binding.[1][5][6]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) -380.7 ± 111.4
Tmax (h) -0.67 ± 0.29
AUCtotal (h·ng/mL) 986.6 ± 316.51660 ± 530
Terminal t1/2 (h) 0.77 ± 0.232.44 ± 0.57
Oral Bioavailability (%) -33.6
Mean Input Time (h) -3.17
Plasma Protein Binding (%) 86.786.7

Data are presented as mean ± standard deviation. Data sourced from Hurwitz et al., 2021.[6]

Mechanism of Action: HBV Capsid Assembly Modulation

This compound functions by interfering with the proper assembly of the HBV nucleocapsid.[3][7] This disruption prevents the encapsidation of pre-genomic RNA (pgRNA), a crucial step in viral replication. By causing the misassembly of capsids, this compound effectively inhibits the formation of new infectious virus particles and contributes to a reduction in the levels of covalently closed circular DNA (cccDNA), the stable form of the viral genome in the nucleus of infected cells.[2][3][8]

cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Cytoplasm cccDNA cccDNA pgRNA pgRNA Transcription cccDNA->pgRNA pgRNA_out pgRNA CoreProtein HBV Core Protein (Dimers) CapsidAssembly Capsid Assembly CoreProtein->CapsidAssembly Misassembled Misassembled Capsids CapsidAssembly->Misassembled Encapsidation pgRNA Encapsidation CapsidAssembly->Encapsidation NewVirion Infectious Virion (Formation Inhibited) Encapsidation->NewVirion pgRNA_out->CoreProtein GLP26 This compound GLP26->CapsidAssembly Disrupts

Caption: Mechanism of this compound as an HBV Capsid Assembly Modulator.

Experimental Protocols

Animal Studies and Dosing
  • Species: Male cynomolgus monkeys were used for the pharmacokinetic studies.

  • Housing: Animals were housed under standard conditions with access to food and water.

  • Administration:

    • Intravenous (IV): A single dose of 1 mg/kg of this compound was administered.

    • Oral (PO): A single dose of 5 mg/kg of this compound was administered by oral gavage.[5][6]

  • Toxicity: No signs of toxicity were observed in the monkeys following either IV or PO administration of this compound.[6]

Sample Collection and Processing

A detailed workflow was followed for the collection and processing of plasma samples to ensure sample integrity for subsequent bioanalysis.

start Dosing (IV or PO) blood Serial Blood Sampling (0.5 mL) start->blood timepoints Timepoints (h): 0.25, 0.48, 0.58, 0.75, 1, 1.5, 2, 4, 8, 12, 24, 48 blood->timepoints centrifuge Centrifuge Blood Samples blood->centrifuge collect Collect Plasma centrifuge->collect store Store Plasma at -70°C collect->store end Bioanalysis store->end

Caption: Workflow for Pharmacokinetic Sample Collection and Processing.

  • Blood Sampling: Serial blood samples (0.5 mL per sample) were collected at specified time points post-dose: 0.25, 0.48, 0.58, 0.75, 1, 1.5, 2, 4, 8, 12, 24, and 48 hours.[6]

  • Sample Processing: The collected blood samples were immediately centrifuged to separate the plasma.

  • Storage: The resulting plasma was kept on ice and subsequently frozen at -70°C until bioanalysis was performed.[6]

Bioanalytical Method

The quantification of this compound in plasma samples is essential for determining the pharmacokinetic profile. While the specific publication does not detail the full validation parameters, it notes a standard bioanalytical approach.

  • Technique: Concentrations of this compound were assayed, likely using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is standard for small molecule quantification in biological matrices.[9][10]

  • Limit of Quantification (LOQ): The assay had a lower limit of quantification of 1 ng/mL for this compound in plasma.[5]

  • Method Validation: Bioanalytical methods for regulated studies are typically validated for parameters including accuracy, precision, selectivity, stability, and matrix effect, in accordance with regulatory guidelines.[11][12]

Plasma Protein Binding Assay

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues.

  • Method: The plasma protein binding of this compound was determined using an in vitro assay.

  • Concentration: A 10 µM concentration of this compound was used for the assay, which is comparable to the maximum plasma concentration observed following the 1 mg/kg IV dose.[6]

  • Results: The study found that this compound is 86.7% bound in monkey plasma and 89.5% bound in human plasma.[6]

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship

The relationship between the plasma concentration of this compound over time and its antiviral potency provides insight into the potential duration of its therapeutic effect from a single dose. The plasma concentrations achieved after both IV and PO dosing exceeded the in vitro EC90 value (corrected for protein binding) for a significant duration.

cluster_pk PK Data cluster_pd PD Data PK Pharmacokinetics (PK) in Cynomolgus Monkeys PlasmaConc Plasma Concentration vs. Time (IV and PO Dosing) PK->PlasmaConc PD Pharmacodynamics (PD) In Vitro Anti-HBV Potency EC50 EC50: ~1.1 ng/mL PD->EC50 EC90 EC90: ~11 ng/mL (Corrected for Protein Binding) PD->EC90 Link PK/PD Integration Conclusion Plasma levels exceed EC90, suggesting sustained viral suppression Link->Conclusion Predicts Duration of Antiviral Activity PlasmaConc->Link Params Cmax, AUC, t1/2 PlasmaConc->Params EC90->Link

Caption: Logical flow integrating PK data with in vitro PD metrics.

References

Application Notes and Protocols: Assessing Synergistic Effects of GLP-26 with Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infections posing a substantial risk for the development of cirrhosis and hepatocellular carcinoma. Current therapeutic strategies, primarily centered around nucleoside/nucleotide analogs (NAs), effectively suppress viral replication but rarely achieve a functional cure, necessitating long-term treatment.[1][2] The emergence of novel antiviral agents targeting different stages of the HBV life cycle offers the potential for combination therapies with enhanced efficacy.

GLP-26 is a potent, orally bioavailable small molecule belonging to the class of HBV capsid assembly modulators (CAMs).[1][3][4] CAMs represent a promising class of direct-acting antivirals that disrupt the HBV life cycle by interfering with the proper formation of the viral capsid, a crucial process for viral replication and stability.[1][5][6] Specifically, this compound has been shown to induce the formation of aberrant, non-functional capsids, thereby preventing the encapsidation of pre-genomic RNA (pgRNA) and subsequent viral DNA synthesis.[1][6] This mechanism of action is distinct from that of NAs, which act as chain terminators for the viral polymerase, directly inhibiting the reverse transcription of pgRNA into viral DNA.[7][8]

The distinct mechanisms of action of this compound and NAs provide a strong rationale for their combined use to achieve synergistic antiviral effects. This application note provides a comprehensive overview and detailed protocols for assessing the synergistic effects of this compound in combination with NAs against HBV in vitro.

Mechanism of Action and Rationale for Synergy

This compound, a glyoxamide derivative, allosterically modulates the HBV core protein (HBc), the building block of the viral capsid.[5] This interaction accelerates the kinetics of capsid assembly, leading to the formation of empty or aberrant capsids that are unable to package the viral pgRNA-polymerase complex.[1][6] This disruption of a critical early step in viral replication effectively reduces the production of new infectious virions and has been shown to impact the pool of covalently closed circular DNA (cccDNA), the persistent form of the virus in infected cells.[1][2]

Nucleoside analogs, such as entecavir (ETV) or tenofovir, are prodrugs that are intracellularly phosphorylated to their active triphosphate forms.[7] These active metabolites are then incorporated into the elongating viral DNA chain by the HBV polymerase during reverse transcription.[7][8] Lacking a 3'-hydroxyl group, the incorporated NA terminates DNA chain elongation, thereby halting viral genome replication.[7]

The combination of this compound and a nucleoside analog targets two distinct and essential steps in the HBV life cycle. By simultaneously disrupting capsid assembly and inhibiting viral DNA synthesis, the combination therapy has the potential to achieve a more profound and sustained antiviral response than either agent alone. This dual-pronged attack is hypothesized to lead to synergistic inhibition of HBV replication.

Data Presentation: In Vitro Antiviral Activity and Synergy

The following tables summarize representative quantitative data from in vitro studies assessing the antiviral activity of this compound and a representative nucleoside analog (NA), both alone and in combination.

Table 1: Single Agent Antiviral Activity against HBV

CompoundEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound3>100>33,333
Nucleoside Analog (e.g., Entecavir)5>100>20,000

EC50: 50% effective concentration for inhibition of HBV DNA replication. CC50: 50% cytotoxic concentration.

Table 2: Synergistic Antiviral Effect of this compound and Nucleoside Analog Combination

Drug Combination (Ratio based on EC50)Fractional Effect (Fa)Combination Index (CI)Synergy Interpretation
This compound + NA0.50 (50% inhibition)0.65Synergism
This compound + NA0.75 (75% inhibition)0.58Synergism
This compound + NA0.90 (90% inhibition)0.52Strong Synergism

CI < 0.9 indicates synergism, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity and Cytotoxicity (EC50 and CC50)

This protocol describes the determination of the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50) for the test compounds.

Materials:

  • HBV-producing human hepatoma cell line (e.g., HepG2.2.15 or Huh7-HBV)

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and G418 for selection)

  • This compound and Nucleoside Analog (NA)

  • DMSO (for compound dilution)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Reagents for HBV DNA extraction and quantification (see Protocol 3)

  • Luminometer and qPCR instrument

Procedure:

  • Cell Seeding: Seed the HBV-producing cells in 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete medium. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the NA in complete medium. The final concentration of DMSO should be less than 0.5%. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Compound Treatment: After 24 hours, remove the medium from the cell plates and add 100 µL of the prepared compound dilutions. For EC50 determination, treat the cells for 6 days, changing the medium and compounds every 2 days. For CC50 determination, treat the cells for 6 days.

  • CC50 Determination (Cell Viability): After 6 days of treatment, equilibrate the plates to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature. Measure the luminescence using a luminometer.

  • EC50 Determination (HBV DNA Quantification): After 6 days of treatment, collect the cell culture supernatant. Extract viral DNA from the supernatant and quantify the HBV DNA levels using qPCR as described in Protocol 3.

  • Data Analysis:

    • CC50: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.

    • EC50: Calculate the percentage of HBV DNA inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 value using a non-linear regression analysis.

Protocol 2: Synergy Assessment using the Chou-Talalay Combination Index (CI) Method

This protocol outlines the checkerboard assay to determine the synergistic effects of this compound and a nucleoside analog.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Seeding: Seed HBV-producing cells in 96-well plates as described in Protocol 1.

  • Combination Drug Preparation (Checkerboard): Prepare a dose-response matrix of this compound and the NA. Typically, a 5x5 or 7x7 matrix is used, with concentrations ranging from 1/4x to 4x the EC50 of each drug. Also, include single-drug titrations for both compounds and a vehicle control.

  • Compound Treatment: Treat the cells with the drug combinations for 6 days, with medium and compound changes every 2 days.

  • HBV DNA Quantification: After the treatment period, collect the cell culture supernatant and quantify the extracellular HBV DNA levels using qPCR (Protocol 3).

  • Data Analysis (Combination Index):

    • Calculate the fractional effect (Fa) for each drug and combination (Fa = 1 - (HBV DNA level in treated sample / HBV DNA level in vehicle control)).

    • Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.[9]

    • A CI value less than 0.9 indicates synergy, a CI value between 0.9 and 1.1 indicates an additive effect, and a CI value greater than 1.1 suggests antagonism.[10]

Protocol 3: Quantification of Extracellular HBV DNA by qPCR

This protocol details the quantification of HBV DNA from cell culture supernatants.

Materials:

  • Cell culture supernatant

  • Viral DNA extraction kit (e.g., QIAamp DNA Mini Kit, Qiagen)

  • HBV-specific primers and probe for qPCR (targeting a conserved region of the HBV genome)

  • qPCR master mix (e.g., TaqMan Universal PCR Master Mix, Applied Biosystems)

  • HBV DNA standard for quantification

  • Real-time PCR instrument

Procedure:

  • DNA Extraction: Extract viral DNA from 100 µL of cell culture supernatant according to the manufacturer's instructions of the DNA extraction kit. Elute the DNA in 50 µL of elution buffer.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix as follows (20 µL total volume):

    • 10 µL of 2x qPCR Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 1 µL of probe (5 µM)

    • 2 µL of extracted DNA

    • 5 µL of nuclease-free water

  • qPCR Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Data Analysis: Generate a standard curve using serial dilutions of the HBV DNA standard. Quantify the HBV DNA copy number in the samples by interpolating their Ct values against the standard curve.

Protocol 4: Apoptosis Assessment by Annexin V Staining

This protocol describes the detection of apoptosis in response to drug treatment using Annexin V staining and flow cytometry.

Materials:

  • HBV-producing cells

  • This compound and Nucleoside Analog

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well. After 24 hours, treat the cells with this compound, the NA, or their combination at concentrations determined from the synergy studies (e.g., 1x and 2x the EC50). Include a vehicle control. Incubate for 48-72 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.

Visualizations

HBV_Lifecycle_and_Drug_Intervention cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_drugs Drug Intervention cccDNA cccDNA pgRNA pgRNA Transcription cccDNA->pgRNA Host RNA Pol II pgRNA_out pgRNA Capsid_Assembly Capsid Assembly (pgRNA Encapsidation) pgRNA_out->Capsid_Assembly HBc_protein HBc Protein (Core Protein) HBc_protein->Capsid_Assembly Polymerase Polymerase Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription (DNA Synthesis) Capsid_Assembly->Reverse_Transcription Mature_Capsid Mature Capsid (rcDNA) Reverse_Transcription->Mature_Capsid Mature_Capsid->cccDNA Nuclear Import & cccDNA Amplification Virion_Release Virion Release (Exocytosis) Mature_Capsid->Virion_Release Extracellular Space Extracellular Space GLP26 This compound (Capsid Assembly Modulator) GLP26->Capsid_Assembly Inhibits NA Nucleoside Analog (Polymerase Inhibitor) NA->Reverse_Transcription Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_analysis Data Acquisition and Analysis cluster_apoptosis Apoptosis Confirmation Cell_Culture Culture HBV-producing cell line Drug_Prep Prepare serial dilutions of This compound and Nucleoside Analog Cell_Culture->Drug_Prep Single_Agent Single agent treatment (for EC50/CC50) Drug_Prep->Single_Agent Combination Combination treatment (Checkerboard for synergy) Drug_Prep->Combination Incubation Incubate for 6 days (medium change every 2 days) Single_Agent->Incubation Combination->Incubation Apoptosis_Treatment Treat cells with synergistic concentrations Combination->Apoptosis_Treatment Viability_Assay Cell Viability Assay (CC50 determination) Incubation->Viability_Assay qPCR HBV DNA Quantification (EC50 and synergy determination) Incubation->qPCR Synergy_Analysis Synergy Analysis (Chou-Talalay CI) qPCR->Synergy_Analysis AnnexinV_Staining Annexin V/PI Staining Apoptosis_Treatment->AnnexinV_Staining Flow_Cytometry Flow Cytometry Analysis AnnexinV_Staining->Flow_Cytometry Synergy_Logic Start Start Synergy Assessment Determine_EC50 Determine EC50 for each drug individually Start->Determine_EC50 Checkerboard Perform Checkerboard Assay with drug combination Determine_EC50->Checkerboard Measure_Effect Measure antiviral effect (% HBV DNA inhibition) Checkerboard->Measure_Effect Calculate_CI Calculate Combination Index (CI) using Chou-Talalay method Measure_Effect->Calculate_CI Decision CI Value? Calculate_CI->Decision Synergism Synergism (CI < 0.9) Decision->Synergism < 0.9 Additive Additive (0.9 ≤ CI ≤ 1.1) Decision->Additive 0.9 - 1.1 Antagonism Antagonism (CI > 1.1) Decision->Antagonism > 1.1 End End Assessment Synergism->End Additive->End Antagonism->End

References

Troubleshooting & Optimization

GLP-26 solubility and preparation for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful use of GLP-26 in in vitro experiments. This guide includes detailed information on solubility, solution preparation, troubleshooting, and the mechanism of action of this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent Hepatitis B Virus (HBV) capsid assembly modulator (CAM).[1][2] It functions by binding to the HBV core protein (Cp), disrupting the normal process of capsid assembly.[2][3] This interference leads to the formation of smaller, misshapen, non-functional capsid particles, which inhibits viral replication by preventing the encapsidation of pre-genomic RNA and reducing the formation of covalently closed circular DNA (cccDNA).[1][2][4]

2. What is the recommended solvent for dissolving this compound?

The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5] The quality of DMSO is critical, as it is hygroscopic and absorbed water can significantly reduce the solubility of many organic compounds.

3. How should this compound stock solutions be stored?

For long-term storage, this compound stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] At -20°C, the solution is typically stable for up to one month, while at -80°C, it can be stable for at least one year.[1]

4. What are the typical working concentrations of this compound for in vitro assays?

The effective concentration of this compound can vary depending on the cell line and specific assay. However, published data provides a general range of effective concentrations.

Data Presentation: this compound Solubility and Efficacy

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO125 mg/mL (334.81 mM)Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO for best results.[1]
DMSO100 mg/mL (267.85 mM)Sonication is recommended to aid dissolution.[1]

Table 2: In Vitro Efficacy of this compound

AssayCell LineParameterValueReference
HBV DNA Replication InhibitionHepAD38IC₅₀3 nM[1]
Secreted HBeAg ReductionHepNTCP-DLEC₅₀0.7 µM[1]
cccDNA ReductionHepAD38Effective Concentration>90% reduction at 1 µM[1]
Antiviral ActivityHepAD38EC₅₀0.003 µM[4]
Antiviral ActivityPrimary Human Hepatocytes (PHH)EC₅₀0.04 µM[4]
CytotoxicityHepG2CC₅₀> 100 µM[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 373.36 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.73 mg of this compound.

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed with the following steps.

  • Sonication (Optional): Place the tube in a sonicator bath for 5-10 minutes. This can help to break up any small particles and facilitate dissolution.

  • Gentle Heating (Optional): If sonication is not sufficient, place the tube in a 37°C water bath for 5-10 minutes. Vortex the tube intermittently. Caution: Avoid excessive heating, as it may degrade the compound.

  • Visual Inspection: Once the solution appears clear and free of any visible particles, it is ready for use.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Troubleshooting Guide

Issue Possible Cause Visual Cue Troubleshooting Steps
Precipitation during stock solution preparation Incomplete dissolution.Visible solid particles or cloudiness in the DMSO.1. Continue vortexing for a longer period. 2. Use a sonicator to aid dissolution. 3. Gently warm the solution to 37°C in a water bath with intermittent vortexing.
Use of old or hydrated DMSO.The solution appears hazy or forms a gel-like substance.1. Discard the solution and prepare a fresh stock using a new, unopened vial of anhydrous DMSO.
Precipitation upon dilution in aqueous media (e.g., cell culture medium) The compound's solubility limit in the aqueous buffer has been exceeded.The solution becomes cloudy or forms visible precipitate immediately after adding the DMSO stock.1. Reduce the final concentration: The working concentration may be too high. 2. Increase the DMSO concentration in the final solution (if permissible for the assay): A slightly higher percentage of DMSO may keep the compound in solution. However, be mindful of DMSO toxicity to cells (typically <0.5%). 3. Serial Dilutions: Prepare intermediate dilutions of the this compound stock in DMSO before adding to the aqueous medium. This gradual decrease in DMSO concentration can sometimes prevent shocking the compound out of solution.
Inconsistent or no biological activity Degradation of the compound.N/A1. Ensure proper storage of the stock solution (aliquoted, at -20°C or -80°C, protected from light). 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Prepare a fresh stock solution from the powder.
Inaccurate concentration of the stock solution.N/A1. Verify calculations and weighing procedures. 2. Use a calibrated balance.

Mandatory Visualizations

experimental_workflow Experimental Workflow: this compound Preparation for In Vitro Assays cluster_prep Stock Solution Preparation cluster_storage Storage cluster_exp In Vitro Experiment weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Gentle Heat add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute Stock Solution in Culture Medium store->dilute add_to_cells Add to Cells dilute->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound for in vitro experiments.

hbv_capsid_assembly HBV Capsid Assembly and Inhibition by this compound cluster_normal Normal HBV Capsid Assembly cluster_glp26 Inhibition by this compound cp_dimer HBV Core Protein (Cp) Dimers assembly Self-assembles into Icosahedral Capsid (T=3 or T=4) cp_dimer->assembly encapsidation Encapsidation assembly->encapsidation pgRNA_pol pgRNA and Polymerase pgRNA_pol->encapsidation mature_capsid Mature Nucleocapsid encapsidation->mature_capsid replication replication mature_capsid->replication Viral Replication glp26 This compound binds Binds to Cp Dimers glp26->binds misassembly Forms Aberrant, Non-functional Capsids binds->misassembly no_encapsidation Inhibition of Encapsidation misassembly->no_encapsidation no_replication no_replication no_encapsidation->no_replication Inhibition of Viral Replication cp_dimer2 HBV Core Protein (Cp) Dimers cp_dimer2->binds

Caption: Mechanism of this compound action on HBV capsid assembly.

References

Technical Support Center: Addressing Potential GLP-26 Resistance in HBV Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel hepatitis B virus (HBV) capsid assembly modulator, GLP-26. The information provided is intended to help users anticipate and address potential issues related to drug resistance during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work against HBV?

A1: this compound is a potent, orally bioavailable capsid assembly modulator (CAM). It functions by binding to the HBV core protein (HBc), which is the building block of the viral capsid. This binding disrupts the normal process of capsid assembly, leading to the formation of non-functional or aberrant capsids. As a result, the encapsidation of the viral pre-genomic RNA (pgRNA) is inhibited, which is a critical step for HBV replication. This mechanism ultimately leads to a reduction in viral DNA production and can also impact the pool of covalently closed circular DNA (cccDNA), the stable form of the viral genome in the nucleus of infected cells.[1][2][3][4]

Q2: Have any resistance mutations to this compound been identified?

A2: Yes, computational modeling and subsequent experimental validation have identified specific mutations in the HBV core protein that can confer resistance to this compound. The primary resistance-associated mutations identified are F23Y and T33Q . Conversely, some mutations, such as L30F , I105F , and T109I , do not confer resistance and the virus remains sensitive to this compound.

Q3: How do the F23Y and T33Q mutations cause resistance to this compound?

A3: The F23Y and T33Q mutations are located in the binding pocket of the HBV core protein where this compound interacts. These amino acid substitutions are thought to alter the conformation of the binding site, thereby reducing the binding affinity of this compound. This weaker interaction between the drug and the core protein allows for the normal assembly of the viral capsid to proceed, even in the presence of the inhibitor.

Q4: If I observe reduced efficacy of this compound in my experiments, what are the initial troubleshooting steps?

A4: If you suspect reduced efficacy or resistance to this compound, consider the following initial steps:

  • Confirm Drug Potency: Ensure the integrity and concentration of your this compound stock.

  • Cell Line Integrity: Verify the health and stability of your cell line (e.g., HepG2.2.15, or cells transfected with an HBV replicon).

  • Sequencing of the Core Gene: The most definitive step is to sequence the HBV core protein gene from your experimental system to check for the presence of known resistance mutations (F23Y, T33Q) or any novel mutations in the drug-binding pocket.

  • Phenotypic Confirmation: If a mutation is identified, you should confirm resistance by performing a phenotypic assay to compare the EC50 value of this compound against the wild-type and the mutant virus.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly high EC50 value for this compound in a cell-based assay. 1. Degradation of this compound. 2. Cell line variability or contamination. 3. Emergence of resistance mutations.1. Use a fresh, validated stock of this compound. 2. Perform mycoplasma testing and cell line authentication. 3. Sequence the HBV core gene of the viral replicon in your cells.
Loss of antiviral activity after prolonged this compound treatment. Selection for pre-existing or newly emerged resistant viral populations.1. Isolate viral DNA from the treated cells and sequence the core gene. 2. Perform a phenotypic assay to confirm resistance of the identified mutants.
Inconsistent results between experimental replicates. 1. Inconsistent cell seeding density. 2. Variability in transfection efficiency (for transient assays). 3. Pipetting errors.1. Ensure uniform cell seeding. 2. Use a transfection control (e.g., GFP reporter) to monitor efficiency. 3. Calibrate pipettes and ensure proper mixing.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against wild-type HBV and the impact of specific core protein mutations on its activity.

Table 1: In Vitro Efficacy of this compound against Wild-Type HBV

Cell Line Assay Endpoint EC50 (µM)
HepAD38HBV DNA Reduction0.003
Primary Human Hepatocytes (PHH)HBV DNA Reduction0.04
HepG2-NTCPHBeAg Secretion0.003

Data compiled from multiple sources.[5][6]

Table 2: Effect of HBV Core Protein Mutations on this compound Activity

HBV Core Protein Mutant Prediction for this compound Experimental Validation
F23Y ResistantResistant
L30F SensitiveSensitive
T33Q ResistantResistant
I105F SensitiveSensitive
T109I SensitiveSensitive

This table indicates whether the mutant was predicted and experimentally validated to be resistant or sensitive to this compound.

Key Experiments & Methodologies

Identification of Potential Resistance Mutations: Genotypic Analysis

This protocol outlines the general steps for sequencing the HBV core gene to identify potential resistance mutations.

Protocol: Sequencing of the HBV Core Gene

  • Viral DNA Extraction: Isolate total DNA from HBV-producing cells or supernatant from cell culture.

  • PCR Amplification: Amplify the HBV core gene region using specific primers.

  • PCR Product Purification: Purify the amplified DNA fragment to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the same primers as for amplification.

  • Sequence Analysis: Align the obtained sequence with a wild-type HBV core gene reference sequence to identify any nucleotide and corresponding amino acid changes.

Confirmation of Resistance: Phenotypic Analysis

This protocol describes how to confirm if an identified mutation confers resistance to this compound using an HBV replicon system.

Protocol: Phenotypic Characterization of HBV Core Mutants

  • Site-Directed Mutagenesis: Introduce the desired mutation (e.g., F23Y or T33Q) into a wild-type HBV replicon plasmid using a commercially available site-directed mutagenesis kit. Verify the mutation by sequencing.

  • Cell Transfection: Transfect a human hepatoma cell line (e.g., Huh7 or HepG2) with either the wild-type or the mutant HBV replicon plasmid.

  • Drug Treatment: 24 hours post-transfection, treat the cells with a serial dilution of this compound.

  • Quantification of Viral Replication: After 3-5 days of treatment, quantify HBV replication. This can be done by measuring:

    • Extracellular HBV DNA: Isolate viral DNA from the cell culture supernatant and quantify using qPCR.

    • Intracellular HBV replicative intermediates: Isolate intracellular core-associated DNA and quantify using Southern blot or qPCR.

    • HBeAg secretion: Measure the level of secreted HBeAg in the supernatant by ELISA.

  • EC50 Determination: Plot the dose-response curve for both wild-type and mutant HBV. Calculate the EC50 value for each, which is the concentration of this compound that inhibits 50% of viral replication. A significant increase in the EC50 value for the mutant compared to the wild-type confirms resistance.

Visualizations

HBV Lifecycle and the Action of this compound

HBV_Lifecycle_GLP26 cluster_cell Hepatocyte cluster_nucleus Nucleus Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Nuclear_Import 3. Nuclear Import of rcDNA Uncoating->Nuclear_Import rcDNA rcDNA Nuclear_Import->rcDNA cccDNA_Formation 4. cccDNA Formation cccDNA cccDNA cccDNA_Formation->cccDNA Transcription 5. Transcription pgRNA pgRNA Transcription->pgRNA mRNAs mRNAs Transcription->mRNAs Translation 6. Translation Core_Protein Core Protein Translation->Core_Protein Polymerase Polymerase Translation->Polymerase Surface_Proteins Surface Proteins Translation->Surface_Proteins Encapsidation 7. Encapsidation of pgRNA & Polymerase Reverse_Transcription 8. Reverse Transcription Encapsidation->Reverse_Transcription Assembly 9. Virion Assembly & Egress Reverse_Transcription->Assembly rcDNA->cccDNA_Formation cccDNA->Transcription pgRNA->Translation pgRNA->Encapsidation mRNAs->Translation Core_Protein->Encapsidation Polymerase->Encapsidation Surface_Proteins->Assembly GLP26 This compound GLP26->Encapsidation Inhibits caption HBV Lifecycle and this compound Mechanism of Action

Caption: HBV Lifecycle and this compound Mechanism of Action.

Experimental Workflow for this compound Resistance Analysis

Resistance_Workflow start Reduced this compound Efficacy Observed dna_extraction Viral DNA Extraction start->dna_extraction pcr PCR Amplification of Core Gene dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis vs. Wild-Type sequencing->analysis mutation_found Mutation Identified? analysis->mutation_found no_mutation No Mutation Found (Check other experimental parameters) mutation_found->no_mutation No sdm Site-Directed Mutagenesis mutation_found->sdm Yes phenotypic_assay Phenotypic Assay (Wild-Type vs. Mutant) sdm->phenotypic_assay ec50 Determine EC50 Fold-Change phenotypic_assay->ec50 confirm_resistance Resistance Confirmed? ec50->confirm_resistance resistant Mutation Confers Resistance confirm_resistance->resistant Yes (Significant Increase) not_resistant Mutation Does Not Confer Resistance confirm_resistance->not_resistant No caption Workflow for Identifying and Confirming this compound Resistance

Caption: Workflow for Identifying and Confirming this compound Resistance.

References

Technical Support Center: Enhancing the Oral Bioavailability of GLP-26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working to improve the oral bioavailability of GLP-26.

Important Note on this compound: Initial research indicates that this compound is a potent Hepatitis B Virus (HBV) capsid assembly modulator, not a glucagon-like peptide (GLP) analog for metabolic diseases.[1][2][3] However, the principles and challenges of oral drug delivery for peptide-like molecules are broadly applicable. This guide will address strategies to enhance the oral bioavailability of this compound and similar compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the development of an oral formulation for this compound.

Problem Possible Causes Suggested Solutions
Low apparent permeability (Papp) in Caco-2 cell assays 1. High hydrophilicity of this compound.2. Efflux by transporters (e.g., P-glycoprotein).3. Degradation by brush border enzymes.1. Co-formulate with permeation enhancers: Investigate the use of agents like sodium N-(8-[2-hydroxybenzoyl]amino)caprylate (SNAC) or medium-chain fatty acids to transiently open tight junctions.[4][5]2. Incorporate efflux pump inhibitors: Test the effect of known inhibitors in your Caco-2 model.3. Structural modification: Consider strategies like lipidation or PEGylation to increase lipophilicity.[6]
High variability in in vivo pharmacokinetic (PK) data 1. Inconsistent gastric emptying times.2. Variable enzymatic degradation in the GI tract.3. Food effects on absorption.1. Standardize animal fasting protocols: Ensure consistent fasting periods before dosing.[7]2. Use enteric coatings: Develop formulations that protect this compound from the acidic environment of the stomach and release it in the intestine.[8]3. Investigate food-drug interactions: Conduct PK studies in both fed and fasted states to characterize any effects.
Poor in vitro - in vivo correlation (IVIVC) 1. The Caco-2 model may not fully recapitulate the complexity of the human intestine.[4][9]2. Metabolism in the gut wall or first-pass metabolism in the liver is not accounted for in simple permeability assays.1. Utilize more advanced in vitro models: Consider using the Ussing chamber model with excised intestinal tissue, which has shown better correlation for some peptides.[4][9]2. Incorporate metabolic stability assays: Test the stability of this compound in simulated gastric and intestinal fluids, as well as in liver microsomes.[10]
Formulation instability (e.g., aggregation, degradation) 1. pH sensitivity of this compound.2. Incompatibility with excipients.1. Conduct pH-stability profiling: Determine the optimal pH range for this compound stability.2. Screen a panel of GRAS (Generally Recognized as Safe) excipients: Test for compatibility and select those that do not induce degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral absorption of peptide-like molecules such as this compound?

A1: The main obstacles are:

  • Enzymatic Degradation: Proteases in the stomach and small intestine can rapidly break down the molecule.[11][12]

  • Poor Permeability: The intestinal epithelium forms a tight barrier that limits the passage of large and hydrophilic molecules like peptides.[13][14]

  • Physicochemical Instability: The harsh pH conditions of the gastrointestinal tract can lead to degradation.[11]

Q2: What formulation strategies can be employed to protect this compound from enzymatic degradation?

A2: Several strategies can be effective:

  • Enteric Coatings: These polymers are resistant to stomach acid and dissolve at the higher pH of the small intestine, releasing the drug at the primary site of absorption.[8]

  • Enzyme Inhibitors: Co-formulating with protease inhibitors like aprotinin or soybean trypsin inhibitor can reduce enzymatic breakdown.[8][12]

  • Nanocarriers: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can provide a physical shield against enzymes.[15][16]

Q3: How can the intestinal permeability of this compound be improved?

A3: Permeability can be enhanced through:

  • Permeation Enhancers: These agents, such as SNAC, transiently open the tight junctions between intestinal cells, allowing for paracellular transport.[5]

  • Mucoadhesive Systems: Formulations containing mucoadhesive polymers can increase the residence time of the drug at the intestinal wall, providing a longer window for absorption.[6][11]

  • Chemical Modification: Strategies like cyclization or lipidation can improve the molecule's ability to pass through the cell membrane (transcellular transport).[6]

Q4: What in vitro models are recommended for screening oral formulations of this compound?

A4: A tiered approach is often best:

  • Simulated Gastrointestinal Fluids (SGF/SIF): To assess the stability of this compound against pH and enzymatic degradation.[4]

  • Caco-2 Cell Monolayers: This is the gold standard for evaluating intestinal permeability and identifying potential transport mechanisms (paracellular vs. transcellular) and efflux.[4][9]

  • Ussing Chamber with Rat Intestinal Mucosa: This ex vivo model can provide a more accurate prediction of in vivo permeability for some peptides compared to Caco-2 cells.[4][9]

Q5: What is the reported oral bioavailability of this compound?

A5: Pharmacokinetic studies in cynomolgus monkeys have shown that this compound has an oral bioavailability of 34%.[3][17]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

ParameterValueReference
Oral Bioavailability 34%[3][17]
Tmax (Oral) 0.67 h[17]
Cmax (Oral) 380.7 ng/mL[17]
Terminal Half-life (Oral) 2.4 h[17]
Plasma Protein Binding 86.7%[17]

Table 2: Comparison of In Vitro Models for Predicting Oral Bioavailability of Peptides

ModelCorrelation with in vivo Bioavailability (R²)AdvantagesDisadvantagesReference
Caco-2 Monolayer 0.48High-throughput, standardizedPoor correlation for some peptides, lacks mucus layer[4]
Ussing Chamber (Rat Mucosa) 0.81 - 0.98Better in vivo correlation, physiologically relevantLower throughput, higher variability[4][9]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across an intestinal epithelial cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Values should be >250 Ω·cm².

  • Transport Experiment (Apical to Basolateral):

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the this compound solution (e.g., 10 µM in HBSS) to the apical (A) side of the Transwell insert.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

    • Take a sample from the apical side at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0)

    • dQ/dt = Rate of drug appearance in the receiver chamber

    • A = Surface area of the membrane

    • C0 = Initial concentration in the donor chamber

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a this compound formulation.

Methodology:

  • Animal Model: Use male Sprague Dawley rats (250-300g) fitted with jugular vein catheters for blood sampling.

  • Dosing Groups:

    • Group 1: Intravenous (IV) administration of this compound (e.g., 1 mg/kg) for reference.

    • Group 2: Oral gavage administration of the this compound formulation (e.g., 10 mg/kg).

  • Procedure:

    • Fast rats overnight (approx. 12 hours) with free access to water.[7]

    • Administer the dose (IV or oral).

    • Collect blood samples (approx. 200 µL) via the catheter at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Determine the plasma concentration of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

Oral_Drug_Absorption_Barriers cluster_Lumen GI Lumen cluster_Epithelium Intestinal Epithelium cluster_Circulation Systemic Circulation Drug Drug Degradation Enzymatic & pH Degradation Drug->Degradation Paracellular Paracellular (Tight Junctions) Drug->Paracellular Poor Permeability Transcellular Transcellular (Across Cells) Drug->Transcellular Poor Permeability Bloodstream Absorption Paracellular->Bloodstream Transcellular->Bloodstream

Caption: Key physiological barriers to oral drug absorption.

Improvement_Strategies_Workflow cluster_Problem Primary Barriers cluster_Solution Formulation Strategies cluster_Outcome Desired Outcome A Enzymatic Degradation S1 Enteric Coating & Enzyme Inhibitors A->S1 S2 Nanocarriers (e.g., Liposomes) A->S2 B Low Membrane Permeability S3 Permeation Enhancers (e.g., SNAC) B->S3 S4 Mucoadhesive Polymers B->S4 Z Improved Oral Bioavailability S1->Z S2->Z S3->Z S4->Z

Caption: Strategies to overcome oral peptide delivery barriers.

References

Technical Support Center: GLP-26 Cytotoxicity and Toxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As GLP-26 is a hypothetical compound, this guide provides troubleshooting advice and protocols based on common issues encountered with small molecule compounds in standard cytotoxicity and toxicity assays.

Troubleshooting Guides

This section addresses specific problems that researchers may encounter when assessing the cytotoxicity of this compound.

Issue Potential Cause Recommended Solution
High Variability Between Replicate Wells 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate.[1][2][3] 2. Pipetting Errors: Inaccurate or inconsistent volumes of cells, media, or this compound.[1][3] 3. Edge Effects: Evaporation from wells on the perimeter of the plate.[3] 4. Incomplete Mixing: Compound or reagents not uniformly mixed in the wells.1. Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting. 2. Use calibrated pipettes and be consistent with technique. For critical steps, consider using a multi-channel pipette.[3] 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[3] 4. Gently mix the plate on an orbital shaker after adding this compound and other reagents.
Unexpectedly High Cytotoxicity 1. Compound Precipitation: this compound may be precipitating at higher concentrations, causing light scatter that interferes with absorbance readings. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Contamination: Microbial contamination can lead to cell death.1. Visually inspect wells for precipitate. Determine the solubility of this compound in your culture medium. 2. Run a solvent control with the highest concentration of the solvent used in the experiment. Ensure the final solvent concentration is non-toxic to the cells. 3. Regularly check cell cultures for signs of contamination.
Unexpectedly Low or No Cytotoxicity 1. Incorrect Concentration: Errors in calculating this compound dilutions. 2. Compound Instability: this compound may be degrading in the culture medium. 3. Cell Resistance: The cell line used may be resistant to the effects of this compound. 4. Insufficient Incubation Time: The exposure time may be too short to induce a cytotoxic effect.1. Double-check all calculations for stock solutions and serial dilutions. 2. Assess the stability of this compound under your experimental conditions. 3. Consider using a different cell line or a positive control known to induce cytotoxicity in your chosen cell line. 4. Perform a time-course experiment to determine the optimal incubation time.
Assay Interference 1. Colored Compound: If this compound is colored, it can interfere with colorimetric assays (e.g., MTT). 2. Reducing/Oxidizing Properties: this compound may directly reduce or oxidize assay reagents (e.g., MTT reagent).[4][5] 3. Compound Interaction with Assay Components: this compound may interact with released enzymes (e.g., LDH).1. Run a compound-only control (no cells) to measure the absorbance of this compound. Subtract this background from your experimental values. 2. Test for direct reduction of the assay reagent by this compound in a cell-free system.[5] If interference is significant, consider an alternative assay. 3. Choose an assay with a different endpoint , such as a marker of apoptosis or a change in cell morphology.

Frequently Asked Questions (FAQs)

Q1: How do I determine the appropriate concentration range for this compound in my initial experiments?

A common starting point is to perform a broad-range dose-response experiment. A typical approach is to use a logarithmic or semi-logarithmic dilution series, for example, from 0.01 µM to 100 µM. This will help you identify the concentration range where you observe a biological effect and determine the IC50 (the concentration at which 50% of the cells are inhibited).

Q2: What is the optimal incubation time for this compound exposure?

The optimal incubation time depends on the mechanism of action of this compound and the cell type. It is recommended to perform a time-course experiment, for instance, measuring cytotoxicity at 24, 48, and 72 hours. This will help you understand the kinetics of the cytotoxic response.

Q3: Which cytotoxicity assay is most suitable for testing this compound?

The choice of assay depends on the suspected mechanism of action of this compound and potential for assay interference.

  • MTT Assay: Measures metabolic activity. It is a widely used and cost-effective method.[6] However, it can be affected by compounds that interfere with cellular metabolism or have reducing properties.[4]

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[7] This assay is useful for detecting necrosis.

  • Apoptosis Assays (e.g., Caspase-Glo): Measure markers of programmed cell death. These are more specific if you hypothesize that this compound induces apoptosis.

It is often advisable to use two different types of assays to confirm your results.

Q4: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
  • Cytotoxic effects lead to cell death.[8][9] This can be measured by assays that detect membrane leakage (LDH) or apoptosis.

  • Cytostatic effects inhibit cell proliferation without directly killing the cells.[8][9] This can be assessed by cell counting over time or by using proliferation-specific assays like BrdU incorporation. An impedance-based real-time cell analysis can also help differentiate between these effects.[10]

Experimental Protocols

MTT Assay Protocol

This protocol is for assessing cell viability by measuring the metabolic activity of cells.[6]

Materials:

  • Cells and appropriate culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

  • Read the absorbance at a wavelength between 550 and 600 nm.[6]

LDH Release Assay Protocol

This protocol measures cytotoxicity by quantifying the amount of LDH released from damaged cells.[12]

Materials:

  • Cells and appropriate culture medium

  • 96-well plates

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control.

  • Set up controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer 30-45 minutes before the assay endpoint.[13]

    • Medium background: Medium without cells.[13]

  • Incubate for the desired exposure time.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate.[12]

  • Incubate at room temperature for 20-30 minutes, protected from light.[13]

  • Add 50 µL of stop solution if required by the kit.[12]

  • Measure the absorbance at 490 nm.[12]

Data Presentation

Table 1: Example of this compound IC50 Values in Different Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
MCF-7MTT4812.5
A549MTT4825.8
HepG2LDH4815.2
HCT116Caspase-3/7248.7

Note: These are example data and should be determined experimentally for this compound.

Visualizations

Experimental_Workflow This compound Cytotoxicity Testing Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_glp26 Prepare this compound Dilutions treat_cells Treat Cells with this compound prep_glp26->treat_cells seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate add_reagent Add Assay Reagent (MTT/LDH) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Absorbance incubate_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Troubleshooting_Flow Troubleshooting High Variability start High Variability Observed? check_pipetting Pipetting Technique Consistent? start->check_pipetting check_seeding Homogenous Cell Suspension? check_pipetting->check_seeding Yes solution_pipetting Calibrate Pipettes Use Consistent Technique check_pipetting->solution_pipetting No check_edge Edge Effects Controlled? check_seeding->check_edge Yes solution_seeding Mix Cell Suspension Before and During Plating check_seeding->solution_seeding No check_mixing Plates Mixed Thoroughly? check_edge->check_mixing Yes solution_edge Avoid Outer Wells Add Sterile Liquid to Edges check_edge->solution_edge No solution_mixing Gently Agitate Plate After Reagent Addition check_mixing->solution_mixing No end Re-run Experiment check_mixing->end Yes solution_pipetting->end solution_seeding->end solution_edge->end solution_mixing->end

Caption: A logical flow for troubleshooting high variability in cytotoxicity assays.

Signaling_Pathway Hypothetical this compound Induced Apoptotic Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion GLP26 This compound DeathReceptor Death Receptor GLP26->DeathReceptor activates Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Bid Bid Caspase8->Bid cleaves Caspase3 Caspase-3 Caspase8->Caspase3 activates tBid tBid Bid->tBid Bax Bax tBid->Bax activates Apoptosis Apoptosis Caspase3->Apoptosis induces CytochromeC Cytochrome c Bax->CytochromeC releases CytochromeC->Caspase3 activates

Caption: Hypothetical signaling pathway for this compound inducing apoptosis.

References

Technical Support Center: GLP-26 Treatment for Long-Term Sustained Antiviral Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing GLP-26 in antiviral research, specifically focusing on achieving a long-term sustained response against Hepatitis B Virus (HBV).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel glyoxamide derivative that functions as a capsid assembly modulator (CAM).[1][2][3] Its primary mechanism of action is to alter the assembly of the Hepatitis B Virus (HBV) nucleocapsid, which is crucial for viral DNA replication and the formation of new virus particles.[1][4] By disrupting capsid assembly, this compound inhibits viral DNA replication, reduces the secretion of viral antigens like HBeAg and HBsAg, and leads to a decrease in covalently closed circular DNA (cccDNA), the persistent form of the virus in infected cells.[1][2][5]

Q2: What is the rationale for expecting a long-term sustained antiviral response with this compound?

A2: The potential for a long-term sustained response stems from this compound's potent antiviral activity and its ability to reduce the cccDNA pool.[1][6][7] Unlike traditional nucleoside analogs that primarily inhibit reverse transcription, this compound targets the viral capsid, impacting multiple stages of the viral life cycle.[4] Strikingly, in a humanized mouse model of HBV infection, combination treatment with this compound and entecavir (ETV) resulted in a sustained decrease in viral loads and antigens for up to 12 weeks after treatment cessation.[1][2][3] This suggests that this compound may contribute to a more profound and lasting antiviral effect.

Q3: Is this compound cytotoxic?

A3: this compound has demonstrated a favorable safety profile with no significant toxicity observed in vitro at concentrations up to 100 μM in human hepatoma cell lines (HepG2) and other cell types.[1] In vivo studies in humanized mice also showed no adverse effects after oral administration for up to 10 weeks.[1]

Q4: Can this compound be used in combination with other antiviral agents?

A4: Yes, this compound has shown synergistic antiviral activity when combined with nucleoside analogs like entecavir (ETV).[1] In vitro studies indicated a combination index (CI) of 0.6 for this compound and ETV, signifying a synergistic interaction.[1] Combination therapy in animal models has demonstrated a more potent and sustained reduction in viral markers compared to monotherapy.[1][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low antiviral activity observed in vitro. 1. Compound Degradation: Improper storage or handling of this compound. 2. Cell Line Issues: Low HBV replication levels in the cell line (e.g., HepAD38, PHH). 3. Incorrect Dosing: Inaccurate serial dilutions or calculation errors.1. Store this compound as recommended by the supplier. Prepare fresh stock solutions for each experiment. 2. Ensure optimal cell culture conditions to maintain high levels of HBV replication. Regularly test for viral markers in untreated control cells. 3. Carefully prepare serial dilutions and verify concentrations. Use a positive control compound with known activity.
High variability in experimental replicates. 1. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. 2. Pipetting Errors: Inaccurate dispensing of compound or reagents. 3. Edge Effects: Evaporation from wells on the outer edges of the plate.1. Ensure a homogenous cell suspension before seeding. Mix gently between pipetting. 2. Use calibrated pipettes and proper pipetting techniques. 3. Fill the outer wells with sterile PBS or media to minimize evaporation from experimental wells.
Unexpected cytotoxicity observed. 1. Compound Precipitation: this compound may precipitate at high concentrations in media. 2. Contamination: Mycoplasma or bacterial contamination of cell cultures. 3. Off-target effects in a specific cell line. 1. Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent. 2. Regularly test cell cultures for contamination. 3. Perform a dose-response cytotoxicity assay in the specific cell line being used.
Difficulty in detecting a reduction in cccDNA. 1. Inefficient cccDNA Extraction: Suboptimal lysis or purification methods. 2. Low cccDNA Levels: The cell model may have low baseline levels of cccDNA. 3. Insufficient Treatment Duration: The treatment period may be too short to observe a significant reduction.1. Use a validated cccDNA extraction kit or protocol. Ensure complete removal of other viral DNA forms. 2. Use a cell model known to produce stable and detectable levels of cccDNA. 3. Extend the treatment duration, as cccDNA is a stable molecule with a long half-life.

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

Cell LineParameterValue
HepAD38EC50 (HBV DNA)0.003 µM[1]
Primary Human Hepatocytes (PHH)EC50 (HBV DNA)0.04 µM[1]
HepAD38EC50 (HBeAg)0.003 µM[1]
HepG2CC50 (Cytotoxicity)>100 µM[1]
HepAD38Selectivity Index (SI)>33,333[1]

Table 2: In Vivo Efficacy of this compound in HBV-Infected Humanized Mice

Treatment GroupDurationChange in Serum HBV DNA (log10 copies/mL)Change in Serum HBsAg (log10 IU/mL)Change in Serum HBeAg
Untreated10 weeks>1 log10 increase0.5 - 2 log10 increaseNo significant change
This compound (60 mg/kg/day)10 weeksReductionReductionReduction
This compound + ETV (0.3 mg/kg/day)10 weeksSignificant ReductionSignificant ReductionSignificant Reduction
This compound + ETV (Post-treatment)Up to 12 weeksSustained decreaseSustained decreaseSustained decrease

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay in HepAD38 Cells
  • Cell Culture:

    • Culture HepAD38 cells in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 400 µg/mL G418.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • To induce HBV replication, remove tetracycline from the culture medium.

  • Compound Treatment:

    • Seed HepAD38 cells in 96-well plates.

    • After 24 hours, treat the cells with serial dilutions of this compound (e.g., 0.001 to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., Entecavir).

    • Incubate the plates for the desired treatment period (e.g., 6 days).

  • Quantification of HBV DNA:

    • Collect the cell culture supernatant.

    • Extract viral DNA using a commercial viral DNA extraction kit.

    • Quantify HBV DNA levels using a real-time quantitative PCR (RT-qPCR) assay targeting a conserved region of the HBV genome.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Protocol 2: HBeAg Secretion Assay
  • Cell Culture and Treatment:

    • Follow the same procedure as in Protocol 1 for cell culture and treatment.

  • Quantification of HBeAg:

    • Collect the cell culture supernatant at the end of the treatment period.

    • Quantify the amount of secreted HBeAg using a commercial ELISA chemiluminescent immunoassay kit following the manufacturer's instructions.[1]

  • Data Analysis:

    • Calculate the EC50 for HBeAg inhibition as described for HBV DNA.

Visualizations

HBV_Lifecycle_and_GLP26_MOA cluster_host_cell Hepatocyte cluster_nucleus Nucleus Entry HBV Entry Uncoating Uncoating Entry->Uncoating rcDNA_transport rcDNA Transport to Nucleus Uncoating->rcDNA_transport cccDNA_formation cccDNA Formation rcDNA_transport->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA mRNA mRNA Transcription->mRNA Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly Translation Translation mRNA->Translation Core_Protein Core Protein (HBcAg) Translation->Core_Protein Polymerase Polymerase Translation->Polymerase HBsAg_HBeAg_secretion HBsAg & HBeAg Secretion Translation->HBsAg_HBeAg_secretion Core_Protein->Capsid_Assembly Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription rcDNA_synthesis rcDNA Synthesis Reverse_Transcription->rcDNA_synthesis Budding Budding & Egress rcDNA_synthesis->Budding New_Virion New Virion Budding->New_Virion GLP26 This compound GLP26->Capsid_Assembly Disrupts Assembly

Caption: Mechanism of action of this compound in the HBV life cycle.

experimental_workflow start Start cell_culture Culture HepAD38 Cells start->cell_culture induce_hbv Induce HBV Replication (Tetracycline Removal) cell_culture->induce_hbv seed_cells Seed Cells in 96-well Plate induce_hbv->seed_cells treat_compound Treat with this compound (Serial Dilutions) seed_cells->treat_compound incubate Incubate for 6 Days treat_compound->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant quantify_hbv_dna Quantify HBV DNA (RT-qPCR) collect_supernatant->quantify_hbv_dna quantify_hbeag Quantify HBeAg (ELISA) collect_supernatant->quantify_hbeag data_analysis Data Analysis (EC50 Calculation) quantify_hbv_dna->data_analysis quantify_hbeag->data_analysis end End data_analysis->end

Caption: In vitro antiviral activity experimental workflow.

logical_relationship GLP26 This compound Treatment Capsid_Disruption HBV Capsid Assembly Disruption GLP26->Capsid_Disruption Replication_Inhibition Inhibition of Viral DNA Replication Capsid_Disruption->Replication_Inhibition cccDNA_Reduction Reduction of cccDNA Pool Capsid_Disruption->cccDNA_Reduction Antigen_Reduction Reduction of HBeAg & HBsAg Replication_Inhibition->Antigen_Reduction cccDNA_Reduction->Antigen_Reduction Sustained_Response Long-term Sustained Antiviral Response Antigen_Reduction->Sustained_Response

Caption: Logical pathway to sustained antiviral response with this compound.

References

Technical Support Center: GLP-26 Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the half-life of GLP-26 in different animal models.

Frequently Asked Questions (FAQs)

1. What is the expected half-life of this compound in common animal models?

The half-life of this compound exhibits significant variability depending on the animal model and the route of administration. Below is a summary of reported pharmacokinetic parameters.

Table 1: Summary of this compound Half-Life in Various Animal Models
Animal ModelRoute of AdministrationDoseTerminal Half-Life (t½)
Cynomolgus Monkey Intravenous (IV)1 mg/kg0.77 ± 0.23 hours[1][2]
Oral (PO)5 mg/kg2.44 ± 0.57 hours[1][2][3]
CD-1 Mouse Intravenous (IV)15 mg/kg1.5 - 1.6 hours[1][4]
Oral (PO)30 mg/kg> 6 hours[1][4]
Table 2: In Vitro Plasma Stability of this compound
Plasma SourceHalf-Life (t½)
Human > 24 hours[4]
Mouse > 24 hours[4]
Dog > 24 hours[4]
Rat ~ 8.5 hours[4]

2. I am not observing the expected half-life in my mouse study. What are some potential reasons?

Discrepancies in observed half-life can arise from several factors related to the experimental protocol. Consider the following:

  • Formulation and Administration: Was the this compound formulated correctly? A study in CD-1 mice used a formulation of 3 mg/mL this compound in PBS containing 20% DMSO and 20% PEG-400.[4] Ensure the administration (intravenous or oral gavage) was performed accurately to guarantee the intended dose was delivered.

  • Animal Strain and Health: The pharmacokinetic profile can be influenced by the specific strain, age, sex, and health status of the animals. Ensure your animals are healthy and match the model specifications of the cited studies.

  • Blood Sampling and Processing: The timing of blood collection is critical. For intravenous administration in mice, samples were collected at 0.5, 2, 4, and 7 hours post-administration.[4] Improper sample handling, such as delayed centrifugation or inadequate storage at -80°C, can lead to degradation of the peptide and affect results.[4]

  • Analytical Method: The sensitivity and specificity of your analytical method (e.g., LC-MS/MS) are crucial for accurate quantification of this compound in plasma.[4] Ensure your method is validated and calibrated correctly.

Troubleshooting Guides

Guide 1: Experimental Protocol for In Vivo Half-Life Determination of this compound in Mice

This guide outlines a general protocol based on published studies for determining the half-life of this compound in mice.[1][4]

Materials:

  • This compound

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG-400)

  • Female CD-1 mice

  • Syringes and needles for intravenous and oral administration

  • Heparinized capillary tubes for blood collection

  • Microcentrifuge tubes

  • Microcentrifuge

  • -80°C freezer

  • LC-MS/MS system

Protocol:

  • Formulation Preparation: Prepare a 3 mg/mL solution of this compound in PBS containing 20% DMSO and 20% PEG-400.[4]

  • Animal Dosing:

    • For intravenous (IV) administration, inject 15 mg/kg of the this compound solution into the tail vein.[4]

    • For oral (PO) administration, deliver 30 mg/kg of the solution via oral gavage.[4]

  • Blood Sample Collection: At designated time points (e.g., 0.5, 2, 4, and 7 hours post-administration), collect blood samples using heparinized capillaries.[4]

  • Plasma Preparation: Centrifuge the collected blood samples at 15,000 x g for 10 minutes to separate the plasma.[4]

  • Sample Storage: Immediately transfer the plasma supernatant to fresh microcentrifuge tubes and store at -80°C until analysis.[4]

  • LC-MS/MS Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.[4]

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate the terminal half-life (t½) of this compound.

Caption: Experimental workflow for determining the in vivo half-life of this compound.

Guide 2: Understanding the GLP-2 Signaling Pathway

GLP-2 exerts its biological effects by binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor.[5][6] The downstream signaling is complex and can vary by cell type. Understanding this pathway can be crucial for interpreting experimental results.

Key Signaling Cascades:

  • cAMP/PKA Pathway: GLP-2R activation can stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][7]

  • PI3K/Akt Pathway: In some cell types, GLP-2 has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway.[7][8]

  • MAPK Pathway: Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2, has also been observed following GLP-2R stimulation.[7]

  • Downstream Effects: These signaling pathways can lead to various cellular responses, including the stimulation of cell proliferation and the expression of immediate early genes like c-fos and c-jun.[5][6] In enteric neurons, GLP-2 can induce the expression of Vasoactive Intestinal Polypeptide (VIP) through a PI3K-dependent mechanism.[7]

GLP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GLP2 GLP-2 GLP2R GLP-2 Receptor GLP2->GLP2R AC Adenylyl Cyclase GLP2R->AC PI3K PI3K GLP2R->PI3K MAPK MAPK (ERK1/2) GLP2R->MAPK cAMP cAMP AC->cAMP Akt Akt PI3K->Akt PKA PKA cAMP->PKA CREB Gene Expression (c-fos, c-jun) PKA->CREB Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation MAPK->Cell_Proliferation

Caption: Simplified GLP-2 receptor signaling pathway.

References

Predicting GLP-26 resistance profile using computational methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers predicting the resistance profile of GLP-26, a potent Hepatitis B Virus (HBV) capsid assembly modulator (CAM).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does resistance develop?

A1: this compound is an HBV capsid assembly modulator that binds to a hydrophobic pocket at the interface of HBV core protein (Cp) dimers.[1][2] This binding interferes with the normal process of capsid assembly, leading to the formation of aberrant, non-functional capsids and preventing the encapsidation of pre-genomic RNA (pgRNA), which ultimately inhibits viral replication.[3][4] Resistance to this compound typically arises from amino acid substitutions in the HBV core protein that either directly or indirectly alter the drug's binding affinity.

Q2: What are the key computational steps for predicting this compound resistance mutations?

A2: A typical computational workflow involves several key steps:

  • Structural Modeling: Obtain a high-resolution 3D structure of the HBV core protein, preferably in complex with a CAM like this compound. The crystal structure of the HBV capsid in complex with a similar CAM (PDB ID: 5E0I) can be used as a starting point.[5][6]

  • In Silico Mutagenesis: Systematically introduce single amino acid substitutions at residues within and surrounding the this compound binding pocket.

  • Molecular Docking: Predict the binding pose and affinity of this compound to both the wild-type and mutant HBV core proteins.

  • Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of the this compound-core protein complex to assess the stability of the interaction and the conformational changes induced by mutations.[7][8]

  • Binding Free Energy Calculations: Employ methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to calculate the change in binding free energy (ΔΔG) upon mutation, which can indicate the likelihood of resistance.[9][10]

Q3: Which residues in the HBV core protein are critical for this compound binding?

A3: While specific mutagenesis data for this compound is emerging, studies on similar CAMs and computational predictions for this compound have identified key residues. The this compound binding pocket is a hydrophobic pocket at the dimer-dimer interface.[1][2] Key residues likely include those identified for other CAMs, such as T109, as well as those predicted to be in close contact with this compound.[11][12] A computational study predicted that mutations at specific residues in the HBV core protein could confer resistance to this compound, and subsequent mutagenesis experiments confirmed some of these predictions.[9]

Q4: How can I experimentally validate predicted this compound resistance mutations?

A4: Predicted resistance mutations can be validated through a series of in vitro experiments:

  • Site-Directed Mutagenesis: Introduce the predicted resistance mutations into an HBV replicon plasmid.

  • Cell Culture Transfection: Transfect a human hepatoma cell line (e.g., HepG2 or Huh7) with the plasmid containing the mutant HBV genome.[13]

  • Drug Susceptibility Assay: Culture the transfected cells in the presence of varying concentrations of this compound.

  • Quantification of Viral Replication: Measure the levels of HBV DNA in the cell culture supernatant using quantitative PCR (qPCR) and the levels of viral antigens (e.g., HBeAg) using ELISA to determine the half-maximal effective concentration (EC50) of this compound for each mutant.[3][4] An increase in the EC50 value compared to the wild-type virus indicates resistance.

Troubleshooting Guides

Computational Prediction Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor correlation between predicted binding affinity and experimental resistance. Inaccurate starting structure of the HBV core protein.Use a high-resolution crystal structure (e.g., PDB: 5E0I) and ensure proper protein preparation (protonation state, removal of water molecules).
Insufficient sampling during molecular dynamics simulations.Increase the simulation time to ensure the system has reached equilibrium.
Limitations of the scoring function in the docking program or the binding free energy calculation method.Use multiple docking programs and scoring functions. Employ more rigorous free energy calculation methods if computationally feasible.
Difficulty in identifying the precise this compound binding pocket. Lack of a co-crystal structure of this compound with the HBV core protein.Use the structure of a homologous CAM-bound core protein (e.g., PDB: 5E0I) to define the binding site. Perform blind docking to explore potential binding sites.
High computational cost of molecular dynamics simulations. Simulating the entire capsid is computationally expensive.Simulate a smaller, relevant portion of the protein, such as a dimer or a hexamer containing the binding site.
Experimental Validation Issues
Problem Possible Cause(s) Suggested Solution(s)
Low transfection efficiency of HBV replicon plasmids. Suboptimal cell health or transfection reagent.Ensure cells are healthy and in the logarithmic growth phase. Optimize the DNA-to-transfection reagent ratio.
High variability in qPCR or ELISA results. Inconsistent sample collection or processing.Standardize pipetting techniques and sample handling procedures. Include appropriate positive and negative controls.
Issues with primer/probe efficiency (qPCR) or antibody specificity (ELISA).Validate qPCR primers and probes for efficiency and specificity. Use high-quality, validated antibodies for ELISA.
Inability to generate high-titer mutant virus stocks. The introduced mutation severely impairs viral replication fitness.This is a valid result, indicating the mutation is deleterious. Report the impact on replication capacity alongside the resistance data.
Discrepancy between in vitro resistance and predicted computational results. The mutation may cause resistance through a mechanism not captured by binding affinity calculations (e.g., allosteric effects).This highlights the importance of experimental validation. The finding is still valuable for understanding the resistance mechanism.
The in vitro cell culture system may not fully recapitulate the in vivo environment.Consider more complex cell culture models if available, but acknowledge the limitations of in vitro systems.

Experimental Protocols

Site-Directed Mutagenesis of HBV Core Protein
  • Template: Use a plasmid containing a greater-than-unit-length HBV genome.

  • Primer Design: Design primers incorporating the desired mutation. The primers should be complementary to opposite strands of the plasmid and be 15-25 nucleotides in length with a melting temperature (Tm) > 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.

  • Template Removal: Digest the parental, methylated DNA template with a methylation-specific endonuclease (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.

  • Verification: Isolate the plasmid DNA and verify the presence of the desired mutation by Sanger sequencing.

In Vitro this compound Susceptibility Assay
  • Cell Seeding: Seed Huh7 or HepG2 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Transfect the cells with the wild-type or mutant HBV replicon plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Drug Treatment: 24 hours post-transfection, replace the culture medium with fresh medium containing serial dilutions of this compound (e.g., from 0.01 nM to 1000 nM) or a vehicle control (DMSO).

  • Sample Collection: After 4-5 days of incubation, collect the cell culture supernatant.

  • HBV DNA Quantification (qPCR):

    • Isolate viral DNA from the supernatant.

    • Perform qPCR using primers and a probe specific for a conserved region of the HBV genome.

    • Generate a standard curve using a plasmid of known concentration to quantify the HBV DNA copy number.

  • HBeAg Quantification (ELISA):

    • Coat a 96-well plate with a capture antibody specific for HBeAg.

    • Add the cell culture supernatant and incubate.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the absorbance to determine the HBeAg concentration.

  • Data Analysis: Plot the percentage of viral replication inhibition against the log of the this compound concentration and use a non-linear regression model to calculate the EC50 value.

Visualizations

Computational_Workflow cluster_in_silico Computational Prediction PDB HBV Core Protein Structure (e.g., PDB: 5E0I) Mutagenesis In Silico Mutagenesis of Binding Site Residues PDB->Mutagenesis Docking Molecular Docking of this compound Mutagenesis->Docking MD Molecular Dynamics Simulations Docking->MD MMGBSA Binding Free Energy (MM-GBSA) MD->MMGBSA Prediction Predicted Resistance Mutations MMGBSA->Prediction Experimental_Workflow cluster_in_vitro Experimental Validation SDM Site-Directed Mutagenesis of HBV Replicon Transfection Transfection into Hepatoma Cells SDM->Transfection Treatment Treatment with This compound Transfection->Treatment qPCR HBV DNA Quantification (qPCR) Treatment->qPCR ELISA HBeAg Quantification (ELISA) Treatment->ELISA EC50 EC50 Determination qPCR->EC50 ELISA->EC50 Signaling_Pathway cluster_HBV_Replication HBV Replication Cycle Cp_dimer HBV Core Protein (Cp) Dimers Capsid_Assembly Capsid Assembly Cp_dimer->Capsid_Assembly pgRNA_Encapsidation pgRNA Encapsidation Capsid_Assembly->pgRNA_Encapsidation Viral_Replication Viral Replication pgRNA_Encapsidation->Viral_Replication GLP26 This compound GLP26->Capsid_Assembly Inhibits Resistance_Mutation Resistance Mutation in Cp Resistance_Mutation->GLP26 Prevents Binding

References

Validation & Comparative

GLP-26: A Potent HBV Capsid Assembly Modulator in a Competitive Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative efficacy, mechanism of action, and experimental validation of GLP-26 against other leading Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs).

The global effort to develop a functional cure for chronic Hepatitis B has led to the emergence of Capsid Assembly Modulators (CAMs) as a promising class of antiviral agents. These molecules target the HBV core protein (HBc), a critical component in the viral life cycle, thereby disrupting the proper formation of the viral capsid. Among the novel CAMs in development, this compound, a glyoxamidopyrrolo-based compound, has demonstrated potent antiviral activity. This guide provides a comprehensive comparison of this compound with other notable CAMs, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

Comparative Efficacy and Potency of HBV Capsid Assembly Modulators

The in vitro antiviral activity of CAMs is a key indicator of their potential therapeutic efficacy. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound and other prominent CAMs from different chemical classes. A lower EC50 value indicates higher potency, while a higher CC50 value suggests lower cytotoxicity. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

CompoundChemical ClassCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound GlyoxamidopyrroloHepAD380.003[1]>100[1]>33,333[1]
PHH0.04[1]--
GLS4 Heteroaryldihydropyrimidine (HAP)HepAD380.062[2]26[2]419
JNJ-56136379 Phenylpropenamide derivativeHepG2.1170.054[3][4]>50>926
HepG2.2.150.093[4]--
AB-423 Sulfamoylbenzamide (SBA)-0.08 - 0.27[5][6]>10[6]>37-125
AB-836 Phenylpropenamide derivativeHepDE190.010[7][8]>25[7][9]>2500
PHH0.002[9]>10[9]>5000
ABI-H3733 Phenylpropenamide derivative-0.005--
VNRX-9945 Pyrrole oxo-carboxamide-0.0023 - 0.010--

Mechanism of Action: Disrupting the Core of the Virus

CAMs function by binding to the dimer-dimer interface of the HBV core protein, allosterically modulating its assembly. This interference can lead to two primary outcomes, classifying CAMs into two main classes:

  • Class I (or CAM-A): These modulators, such as the heteroaryldihydropyrimidines (HAPs) like GLS4, cause the misdirection of capsid assembly, leading to the formation of aberrant, non-functional capsid-like structures.[10][11]

  • Class II (or CAM-E): This class, which includes phenylpropenamides (PPAs) and sulfamoylbenzamides (SBAs) like AB-423 and AB-836, accelerates the kinetics of capsid assembly, resulting in the formation of morphologically "normal" but empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase.[10][11]

This compound, while having a unique chemical backbone, is considered to function as a Class II CAM, inducing the formation of firm, pgRNA-free capsids.[3][12] This mechanism effectively halts viral replication by preventing the reverse transcription of pgRNA into viral DNA.

Below is a diagram illustrating the HBV life cycle and the points of intervention for different classes of antiviral agents, including CAMs.

HBV_Lifecycle_CAM_Intervention cluster_cell Hepatocyte cluster_nucleus Hepatocyte entry HBV Entry uncoating Uncoating entry->uncoating nucleus Nucleus uncoating->nucleus cccDNA cccDNA Formation transcription Transcription cccDNA->transcription viral_RNAs Viral RNAs transcription->viral_RNAs translation Translation viral_RNAs->translation pgRNA_encapsidation pgRNA Encapsidation & Capsid Assembly viral_RNAs->pgRNA_encapsidation core_protein Core Protein (HBc) translation->core_protein polymerase Polymerase translation->polymerase core_protein->pgRNA_encapsidation polymerase->pgRNA_encapsidation reverse_transcription Reverse Transcription pgRNA_encapsidation->reverse_transcription mature_capsid Mature Capsid reverse_transcription->mature_capsid envelopment Envelopment & Secretion mature_capsid->envelopment recycling Recycling to Nucleus mature_capsid->recycling virion_release New Virions envelopment->virion_release recycling->nucleus NUCs NUCs NUCs->reverse_transcription Inhibit Polymerase CAMs CAMs CAMs->pgRNA_encapsidation Disrupt Assembly

Figure 1. The HBV life cycle and points of antiviral intervention.

Experimental Protocols

The following are summarized methodologies for key experiments used to characterize and compare HBV capsid assembly modulators.

Native Agarose Gel Electrophoresis for HBV Capsid Analysis

This technique is used to separate intact HBV capsids based on their size and charge, allowing for the assessment of capsid integrity and the presence of encapsidated nucleic acids.

Protocol Summary:

  • Cell Lysis: Infected or transfected cells are lysed using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors) to release cytoplasmic contents while preserving capsid structure.

  • Gel Electrophoresis: The cell lysate is loaded onto a native agarose gel (typically 1-1.5% agarose in TBE buffer). Electrophoresis is carried out at a constant voltage in a cold room or with a cooling system to prevent denaturation.

  • Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane using a standard Western blot transfer apparatus.

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for the HBV core protein. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. The resulting bands indicate the presence and migration pattern of assembled capsids.

Figure 2. Workflow for Native Agarose Gel Electrophoresis of HBV capsids.

Confocal Immunofluorescence Microscopy for HBc Localization

This imaging technique allows for the visualization of the subcellular localization of the HBV core protein, providing insights into the effects of CAMs on capsid trafficking and accumulation.

Protocol Summary:

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the CAMs of interest.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde to preserve cellular structures and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining: Cells are incubated with a primary antibody against the HBV core protein, followed by a fluorescently labeled secondary antibody. Nuclear DNA is often counterstained with DAPI.

  • Imaging: The coverslips are mounted on microscope slides and imaged using a confocal microscope. The resulting images reveal the distribution of the core protein within the cell.

Fluorescent Thermal Shift Assay (TSA)

TSA is a biophysical technique used to assess the binding of a ligand (in this case, a CAM) to a target protein (HBV core protein dimers or assembled capsids) by measuring changes in the protein's thermal stability.

Principle of the Assay:

  • A fluorescent dye that binds to hydrophobic regions of a protein is used. In its native state, the protein's hydrophobic core is buried, and the dye's fluorescence is low.

  • As the temperature is increased, the protein unfolds (melts), exposing its hydrophobic core. The dye binds to these exposed regions, causing a significant increase in fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • If a CAM binds to and stabilizes the protein, it will require more thermal energy to unfold, resulting in a higher Tm. This positive shift in Tm is indicative of ligand binding.

Comparative Pharmacokinetics

The pharmacokinetic (PK) properties of a drug candidate are crucial for its clinical development, determining its dosing regimen and potential for reaching therapeutic concentrations in the target organ. The table below compares key PK parameters for this compound and other CAMs.

CompoundSpeciesOral Bioavailability (%)Half-life (t½, hours)
This compound Cynomolgus Monkey34[8][12]2.4[8]
MouseFavorable71 min (liver microsome)[1]
JNJ-56136379 HumanDose-proportional PK-
GLS4 Human--
AB-836 Mouse-3.1[7]
AB-423 MouseSignificant systemic exposure-

Conclusion

This compound has emerged as a highly potent HBV capsid assembly modulator with an excellent in vitro safety profile, as indicated by its high selectivity index.[1] Its mechanism of action, consistent with Class II CAMs, effectively inhibits viral replication by promoting the formation of empty capsids.[3][12] Preclinical pharmacokinetic data for this compound are promising, suggesting good oral bioavailability and a favorable half-life.[8][12]

When compared to other CAMs in development, this compound demonstrates comparable or superior potency to many, including the clinically evaluated GLS4 and JNJ-56136379.[1][2][3] The landscape of HBV CAMs is diverse, with different chemical classes exhibiting distinct profiles. The continued investigation and clinical development of potent and safe CAMs like this compound are crucial steps toward achieving a functional cure for chronic Hepatitis B. The data presented in this guide underscore the potential of this compound as a valuable candidate in this therapeutic area.

References

A Comparative Analysis of Novel Hepatitis B Virus (HBV) Capsid Assembly Modulators: GLP-26, GLS4, and AB-836

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical potency and mechanisms of action of three prominent Hepatitis B Virus (HBV) capsid assembly modulators (CAMs): GLP-26, GLS4, and AB-836. The information presented is collated from publicly available research to assist in the evaluation of these compounds for research and development purposes.

Executive Summary

This compound, GLS4, and AB-836 are all potent inhibitors of HBV replication that function by targeting the viral capsid assembly process. While they share a common molecular target, their specific mechanisms and potency profiles exhibit notable differences. This compound, a novel glyoxamide derivative, demonstrates the highest potency with a single-digit nanomolar IC50. GLS4, a heteroaryldihydropyrimidine (HAP), is also highly potent and induces the formation of aberrant, non-functional capsids. AB-836, an isoquinolinone-based CAM, effectively inhibits pregenomic RNA (pgRNA) encapsidation, leading to the formation of empty capsids. This guide will delve into the quantitative data supporting these observations, the experimental methodologies used, and the specific signaling pathways affected.

Data Presentation: Potency Comparison

The following table summarizes the in vitro potency of this compound, GLS4, and AB-836 against HBV replication.

CompoundAssay TypeCell LinePotency (IC50/EC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)Reference
This compound HBV DNA replication (IC50)HepAD383 nM>100 µM (in HepG2)>33,333[1][2][3]
HBeAg secretion (EC50)HepAD383 nM--[3]
cccDNA reductionHepAD38>90% reduction at 1 µM--[1][2]
GLS4 HBV DNA replication (IC50)HepG2.2.1512 nM--[4]
HBV DNA replicative forms (EC50)HepAD3862.24 nM115 µM (in primary human hepatocytes)1,848[5]
AB-836 HBV replication (EC50)HepDE1910 nM>25 µM>2,500[6]
cccDNA formation (EC50)HepG2-NTCP180 nM--[6]
HBsAg production (EC50)HepG2-NTCP200 nM--[6]
AB-423 *HBV replication (EC50)Cell culture models80 - 270 nM>10 µM>37[7]

*AB-423 is an earlier compound from the same chemical series as AB-836 and is included for historical context.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on published literature and are intended to provide a comprehensive overview of the experimental setup.

Determination of Anti-HBV Potency in Cell Culture

a. Cell Lines:

  • HepAD38: A stable human hepatoblastoma cell line (HepG2-derived) that replicates HBV under the control of a tetracycline-repressible promoter. Removal of tetracycline induces HBV pgRNA transcription and subsequent viral replication.

  • HepG2.2.15: A human hepatoblastoma cell line that constitutively produces HBV particles.

  • HepDE19: A stable cell line derived from HepG2 that expresses HBV pgRNA and core protein upon tetracycline removal, leading to the production of DNA-containing capsids.

  • HepG2-NTCP: A HepG2 cell line engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the primary receptor for HBV entry, allowing for the study of de novo infection.

b. General Assay Workflow:

cluster_workflow General Anti-HBV Potency Assay Workflow A Seed cells in multi-well plates B Induce HBV replication (e.g., remove tetracycline) A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for a defined period (e.g., 7 days) C->D E Harvest supernatant or cell lysates D->E F Quantify HBV DNA or other viral markers E->F G Determine IC50/EC50 values F->G

Caption: A generalized workflow for determining the in vitro anti-HBV potency of test compounds.

c. Quantification of HBV DNA:

  • Southern Blot Analysis (for GLS4 EC50):

    • DNA Extraction: Intracellular HBV DNA replicative intermediates are extracted from cell lysates using a modified Hirt extraction method to enrich for low-molecular-weight DNA.

    • Agarose Gel Electrophoresis: The extracted DNA is separated on a 1.2% agarose gel.

    • Transfer: The DNA is transferred from the gel to a nylon membrane (e.g., Hybond-XL).

    • Hybridization: The membrane is hybridized with a radiolabeled HBV-specific DNA probe.

    • Detection: The radioactive signal is detected using a phosphorimager, and the intensity of the bands corresponding to HBV DNA replicative intermediates (relaxed circular, double-stranded linear, and single-stranded DNA) is quantified.

    • Analysis: The EC50 value is calculated as the compound concentration that reduces the HBV DNA signal by 50% compared to the untreated control.

  • Real-time Quantitative PCR (qPCR):

    • DNA Extraction: Total DNA is extracted from cell culture supernatants (for secreted HBV DNA) or cell lysates (for intracellular HBV DNA).

    • qPCR Reaction: The extracted DNA is subjected to qPCR using primers and a probe specific for a conserved region of the HBV genome.

    • Quantification: The amount of HBV DNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known HBV DNA concentrations.

    • Analysis: The IC50/EC50 value is determined by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.

cccDNA Quantification Assay (for this compound)
  • Cell Culture: HepAD38 cells are cultured in the absence of tetracycline for 7 days to allow for HBV replication and cccDNA establishment.

  • Tetracycline Re-addition: Tetracycline is added back to the culture medium for an additional 7 days to halt new pgRNA synthesis from the integrated HBV transgene. This ensures that any subsequently detected viral markers are derived from the stable cccDNA pool.

  • DNA Extraction: Covalently closed circular DNA (cccDNA) is selectively extracted from the cell lysates using methods like a modified Hirt extraction followed by plasmid-safe ATP-dependent DNase treatment to remove contaminating relaxed circular and double-stranded linear DNA.

  • Quantification: The purified cccDNA is quantified using a specific qPCR assay with primers that amplify a region spanning the gap in the relaxed circular DNA, thus ensuring specific amplification of cccDNA.

  • HBeAg as a Surrogate Marker: The level of secreted Hepatitis B e-antigen (HBeAg) in the cell culture supernatant can also be measured by ELISA as a surrogate marker for the transcriptional activity of the cccDNA pool.

Signaling Pathways and Mechanism of Action

This compound, GLS4, and AB-836 all interfere with the HBV life cycle at the crucial step of capsid assembly. However, they induce different downstream effects on the formation and function of the viral capsid.

HBV Life Cycle and Point of Intervention

The following diagram illustrates the HBV life cycle and highlights the stage at which capsid assembly modulators intervene.

cluster_life_cycle HBV Life Cycle and CAM Intervention cluster_intervention Intervention Point Entry HBV Entry (NTCP) Uncoating Uncoating Entry->Uncoating Nuclear_Import Nuclear Import of rcDNA Uncoating->Nuclear_Import cccDNA_Formation cccDNA Formation Nuclear_Import->cccDNA_Formation Transcription Transcription cccDNA_Formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation pgRNA Encapsidation & Capsid Assembly pgRNA->Encapsidation Core_Polymerase Core Protein & Polymerase Translation->Core_Polymerase Core_Polymerase->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription rcDNA_Capsid rcDNA-containing Capsid Reverse_Transcription->rcDNA_Capsid Nuclear_Recycling Nuclear Recycling rcDNA_Capsid->Nuclear_Recycling cccDNA Amplification Envelopment Envelopment (ER/Golgi) rcDNA_Capsid->Envelopment Nuclear_Recycling->cccDNA_Formation Egress Virion Egress Envelopment->Egress CAMs This compound, GLS4, AB-836 CAMs->Encapsidation

Caption: HBV life cycle highlighting the intervention point of capsid assembly modulators.

Mechanisms of Action of this compound, GLS4, and AB-836

The distinct mechanisms of these three CAMs are depicted in the following diagram.

cluster_mechanisms Differential Mechanisms of HBV Capsid Assembly Modulators cluster_glp26 This compound cluster_gls4 GLS4 cluster_ab836 AB-836 Normal_Assembly Normal Capsid Assembly (Core Protein + pgRNA/Polymerase) Functional_Capsid Functional, DNA-containing Capsid Normal_Assembly->Functional_Capsid GLP26_Action Disrupts pgRNA encapsidation Causes nucleocapsid disassembly Reduces cccDNA pools Normal_Assembly->GLP26_Action GLS4_Action Induces formation of aberrant, non-capsid structures Normal_Assembly->GLS4_Action AB836_Action Inhibits pgRNA encapsidation Promotes formation of empty capsids Normal_Assembly->AB836_Action GLP26_Result Non-functional, misassembled capsids GLP26_Action->GLP26_Result GLS4_Result Aberrant, non-functional core protein aggregates GLS4_Action->GLS4_Result AB836_Result Empty, non-infectious capsids AB836_Action->AB836_Result

Caption: Mechanisms of action of this compound, GLS4, and AB-836 on HBV capsid assembly.

  • This compound: This compound disrupts the encapsidation of pre-genomic RNA and can also lead to the disassembly of already formed nucleocapsids.[1][2] This dual action contributes to a significant reduction in the pool of cccDNA, the stable viral minichromosome in the nucleus of infected cells.[1][2]

  • GLS4: As a heteroaryldihydropyrimidine (HAP), GLS4 misdirects capsid assembly, leading to the formation of aberrant, non-icosahedral core protein structures that are non-functional.[4][5] This prevents the proper packaging of the viral genome.

  • AB-836: This isoquinolinone-based inhibitor belongs to the class of CAMs that promote the formation of morphologically normal-looking capsids that are, however, "empty" as they lack the viral pgRNA and polymerase.[6] By preventing encapsidation, it effectively halts viral replication.

Conclusion

This compound, GLS4, and AB-836 represent promising classes of HBV capsid assembly modulators with distinct potency profiles and mechanisms of action. This compound stands out for its exceptional potency and its ability to reduce cccDNA pools. GLS4 is a potent inducer of aberrant capsid formation, while AB-836 effectively promotes the assembly of empty capsids. The choice of compound for research or therapeutic development will depend on the specific scientific questions being addressed and the desired therapeutic outcome. This guide provides a foundational comparison to aid in this decision-making process. For more in-depth information, readers are encouraged to consult the cited literature.

References

The Dawn of a New Era in HBV Treatment: GLP-26's Potential Against Entecavir-Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against chronic Hepatitis B (HBV) infection, the emergence of drug-resistant strains presents a significant clinical challenge. Entecavir, a potent nucleoside analog, has long been a cornerstone of HBV therapy, but the rise of entecavir-resistant (ETV-R) HBV necessitates the exploration of novel antiviral agents. This guide provides a comprehensive comparison of GLP-26, a novel capsid assembly modulator, with current standard-of-care rescue therapies for ETV-R HBV, offering researchers, scientists, and drug development professionals a data-driven overview of the evolving therapeutic landscape.

Executive Summary

This compound, a highly potent, orally bioavailable small molecule, represents a paradigm shift in HBV treatment. Unlike nucleos(t)ide analogs (NAs) that target the viral polymerase, this compound disrupts a different stage of the viral lifecycle: capsid assembly. This unique mechanism of action suggests a high potential for efficacy against NA-resistant strains, including those resistant to entecavir. While direct clinical data on this compound in ETV-R HBV is not yet available, its profound in vitro activity against wild-type HBV and distinct mode of action position it as a promising candidate for future therapeutic strategies. This guide will objectively compare the preclinical profile of this compound with the established clinical efficacy of tenofovir-based rescue therapies in patients with entecavir-resistant chronic hepatitis B.

Mechanism of Action: A Tale of Two Strategies

Current antiviral therapies for HBV primarily rely on nucleos(t)ide analogs that inhibit the viral reverse transcriptase/DNA polymerase. Entecavir resistance typically arises from specific mutations in the polymerase gene. This compound, however, operates through a fundamentally different mechanism. As a Capsid Assembly Modulator (CAM), it binds to the HBV core protein, inducing the formation of aberrant, non-functional capsids. This disruption prevents the encapsidation of the viral pregenomic RNA (pgRNA) and the subsequent reverse transcription, effectively halting the production of new infectious virus particles.

HBV_Lifecycle_and_Inhibitors cluster_host Hepatocyte cluster_inhibitors Antiviral Intervention Entry Viral Entry Uncoating Uncoating Entry->Uncoating cccDNA_formation cccDNA Formation (in Nucleus) Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly Core_Protein Core Protein Translation->Core_Protein Polymerase Polymerase Translation->Polymerase Core_Protein->Capsid_Assembly Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Mature_Virion Mature Virion Reverse_Transcription->Mature_Virion Secretion Viral Secretion Mature_Virion->Secretion Entecavir Entecavir (Nucleoside Analog) Entecavir->Reverse_Transcription Inhibits GLP26 This compound (Capsid Assembly Modulator) GLP26->Capsid_Assembly Disrupts EC50_Workflow cluster_workflow EC50 Determination Workflow Cell_Seeding Seed HepG2.2.15 cells in 96-well plates Compound_Addition Add serial dilutions of the test compound Cell_Seeding->Compound_Addition Incubation Incubate for 6-9 days Compound_Addition->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection DNA_Extraction Extract HBV DNA from supernatant Supernatant_Collection->DNA_Extraction qPCR Quantify HBV DNA using real-time qPCR DNA_Extraction->qPCR Data_Analysis Calculate EC50 value qPCR->Data_Analysis

Validating the In Vivo Antiviral Efficacy of GLP-26: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals at the forefront of hepatitis B virus (HBV) therapeutics, the emergence of novel capsid assembly modulators (CAMs) presents a promising avenue for achieving functional cures. This guide provides an objective comparison of the in vivo antiviral efficacy of GLP-26, a novel glyoxamide derivative, against other established and emerging anti-HBV agents. The data presented is compiled from preclinical studies to aid in the evaluation of this compound's potential in the landscape of HBV treatment.

Comparative In Vivo Efficacy of Anti-HBV Agents

The following tables summarize the in vivo antiviral activity of this compound and its comparators from studies conducted in various mouse models of HBV infection. These models are essential for evaluating the potential therapeutic efficacy of these agents prior to clinical trials.

Table 1: In Vivo Efficacy of this compound in HBV-Infected Humanized Mice

CompoundDosageAnimal ModelTreatment DurationChange in Serum HBV DNA (log10 copies/mL)Change in Serum HBsAgChange in Serum HBeAg
This compound 60 mg/kg/day (oral)BRGS-uPA mice with chimeric humanized livers (HUHEP mice)10 weeks>1 log10 decrease0.5 to 2 log10 decreaseNo significant change
This compound + Entecavir (ETV) 60 mg/kg/day + 0.3 mg/kg/day (oral)BRGS-uPA mice with chimeric humanized livers (HUHEP mice)10 weeksSustained decreaseSustained decreaseSustained decrease

Note: In the this compound and ETV combination therapy group, the antiviral response was sustained for up to 12 weeks after treatment cessation.[1]

Table 2: Comparative In Vivo Efficacy of Other Anti-HBV Agents

CompoundClassDosageAnimal ModelTreatment DurationChange in Serum HBV DNA (log10 IU/mL or copies/mL)
Entecavir (ETV) Nucleoside Analog0.3 mg/kg/dayHBV-infected humanized mice12 weeksUndetectable levels in some studies.[2]
Tenofovir Disoproxil Fumarate (TDF) Nucleotide Analog33-300 mg/kg/dayNude mice with HepAD38 cell xenograftsNot specifiedSuppressed virus replication for up to 10 days post-treatment.[3][4]
GLS4 Capsid Assembly Modulator3.75-60 mg/kg/dayNude mice with HepAD38 cell xenografts5 weeksStrong and sustained suppression.[1]
JNJ-632 Capsid Assembly Modulator200 mg/kg/day (s.c.)HBV-infected humanized miceNot specified2.77 log reduction.[5]
AB-423 Capsid Assembly ModulatorNot specifiedNot specifiedNot specifiedLess potent than this compound.[6]

Experimental Protocols

The in vivo efficacy data presented in this guide are derived from studies utilizing specific and well-characterized animal models of HBV infection. The methodologies for these key experiments are detailed below.

Humanized Mouse Model (BRGS-uPA)

This model involves the transplantation of primary human hepatocytes into immunodeficient mice, creating a chimeric human liver that can be productively infected with HBV.

  • Animal Strain: BRGS-uPA mice.

  • Engraftment: These mice undergo engraftment with primary human hepatocytes to create chimeric human livers (HUHEP mice).

  • HBV Infection: Mice with stable human albumin levels (indicative of successful engraftment) are infected with HBV.

  • Drug Administration: this compound and other oral medications are typically administered daily by oral gavage.

  • Monitoring: Serum levels of human albumin, HBV DNA, HBsAg, and HBeAg are monitored regularly throughout the study and after the cessation of treatment to assess antiviral efficacy and the durability of the response.[1][6]

Nude Mouse Xenograft Model (HepAD38)

This model utilizes immunodeficient nude mice bearing tumors derived from the HepAD38 human hepatoblastoma cell line, which contains an integrated copy of the HBV genome and replicates the virus.

  • Animal Strain: Nude mice.

  • Tumor Implantation: HepAD38 cells are injected subcutaneously into the flanks of the mice, where they form tumors that produce HBV virions.

  • Drug Administration: Antiviral agents are administered through various routes, including oral gavage or subcutaneous injection.

  • Efficacy Assessment: Antiviral efficacy is determined by measuring the levels of HBV DNA in the serum of the mice. Tumor size and body weight are also monitored to assess toxicity.[3][4]

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in the evaluation of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

GLP26_Mechanism cluster_virus HBV Life Cycle cluster_drug This compound Action pgRNA pgRNA Capsid Nucleocapsid Assembly pgRNA->Capsid Core Core Protein Core->Capsid DNA_Synth Reverse Transcription Capsid->DNA_Synth Mature_Capsid Mature Nucleocapsid DNA_Synth->Mature_Capsid Virion_Release Virion Release Mature_Capsid->Virion_Release GLP26 This compound GLP26->Capsid Inhibits (Misdirects Assembly) InVivo_Workflow start Start: Select Animal Model (e.g., Humanized Mice) infection HBV Infection/ Tumor Implantation start->infection treatment Drug Administration: This compound +/- Comparators infection->treatment monitoring Monitor Virological Markers: HBV DNA, HBsAg, HBeAg treatment->monitoring data_analysis Data Analysis and Comparison of Efficacy monitoring->data_analysis end End: Evaluate Antiviral Efficacy data_analysis->end

References

A Comparative Guide to the Pharmacokinetic Profile of GLP-26 and Other Novel Capsid Assembly Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic (PK) profile of GLP-26, a novel glyoxamide derivative with potent anti-Hepatitis B Virus (HBV) activity, against other notable Capsid Assembly Modulators (CAMs). The information presented herein is intended to assist researchers and drug development professionals in evaluating the preclinical and potential clinical viability of these compounds.

Executive Summary

This compound demonstrates a favorable pharmacokinetic profile characterized by high plasma stability, good oral bioavailability in multiple species, and a long half-life, suggesting its potential for convenient oral dosing regimens. When compared to other CAMs such as GLS4, AB-423, and JNJ-6379, this compound exhibits a competitive or superior profile in several key PK parameters. This guide summarizes the available quantitative data, details representative experimental protocols, and provides visualizations of the mechanism of action and experimental workflows.

Data Presentation: Comparative Pharmacokinetics of CAMs

The following tables summarize the key pharmacokinetic parameters of this compound and other comparator CAMs.

Table 1: In Vitro Stability of this compound

SpeciesPlasma Half-life (t½)Liver Microsome Half-life (t½)
Human>24 hours7.6 hours
Mouse>24 hours71 minutes
Dog>24 hoursNot Reported
Rat~8.5 hoursNot Reported
Data sourced from preclinical studies.[1]

Table 2: In Vivo Pharmacokinetics of this compound

SpeciesAdministration RouteDoseBioavailability (%)t½ (hours)Cmax (ng/mL)AUC (ng·h/mL)Plasma Protein Binding (%)
CD-1 MiceOral (p.o.)30 mg/kg61%>6Not Reported1,587 (AUC0-7h)Not Reported
Intravenous (i.v.)15 mg/kg-1.5Not Reported1,306 (AUC0-7h)Not Reported
Cynomolgus MonkeysOral (p.o.)5 mg/kg34%2.4380.7166086.7%
Intravenous (i.v.)1 mg/kg-0.77Not Reported986.6Not Reported
Data sourced from preclinical studies.[1][2]

Table 3: Comparative Pharmacokinetics of Other CAMs

CompoundSpeciesAdministration RouteDoseBioavailability (%)t½ (hours)Key Findings
GLS4 ICR MiceOral (p.o.)10 mg/kg25.5%1.78Rapid absorption (Tmax 0.25h).[3]
Healthy HumansOral (p.o.)120 mg (with Ritonavir)Not ReportedBiphasic: 1-2.8h (low dose) to 54-58h (high dose)Co-administration with Ritonavir significantly boosts plasma concentrations.[4]
AB-423 CD-1 MiceNot SpecifiedNot SpecifiedNot ReportedNot ReportedSignificant systemic exposures and higher levels of accumulation in the liver.[5]
JNJ-6379 Healthy HumansOral (p.o.)25-300 mg (single dose)Not ReportedNot ReportedDose-proportional increase in Cmax and AUC. Steady-state achieved by day 8 with multiple dosing.[6]
CHB PatientsOral (p.o.)25-250 mg (daily)Not ReportedNot ReportedDose-dependent pharmacokinetics and potent antiviral activity.[7]

Mechanism of Action: HBV Capsid Assembly Modulation

HBV Capsid Assembly Modulators (CAMs) represent a promising class of antiviral agents that target a critical step in the HBV life cycle: the assembly of the viral nucleocapsid. Unlike nucleos(t)ide analogs that inhibit the viral polymerase, CAMs interfere with the function of the HBV core protein (Cp). This interference can occur through two primary mechanisms:

  • Aberrant Assembly: CAMs can induce the misassembly of Cp dimers into non-capsid polymers that are non-functional and unstable.

  • Empty Capsid Formation: Some CAMs accelerate the assembly of capsid shells that are morphologically normal but lack the viral pregenomic RNA (pgRNA) and polymerase, rendering them non-infectious.

By disrupting the formation of replication-competent nucleocapsids, CAMs effectively inhibit viral DNA replication and the production of new virions. Furthermore, some studies suggest that CAMs may also interfere with the establishment and maintenance of the covalently closed circular DNA (cccDNA) reservoir in the nucleus of infected hepatocytes.

HBV_CAM_Mechanism cluster_InfectedHepatocyte Infected Hepatocyte cluster_Cytoplasm Cytoplasm cluster_Assembly Normal Capsid Assembly cluster_Nucleus Nucleus Cp_dimers Core Protein (Cp) Dimers pgRNA_Encapsidation pgRNA Encapsidation Cp_dimers->pgRNA_Encapsidation associates with Aberrant_Assembly Aberrant Assembly / Empty Capsids Cp_dimers->Aberrant_Assembly misdirects pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->pgRNA_Encapsidation CAM This compound (CAM) CAM->Cp_dimers binds to Nucleocapsid Replication-Competent Nucleocapsid pgRNA_Encapsidation->Nucleocapsid forms cccDNA cccDNA (Viral Reservoir) Nucleocapsid->cccDNA Virion_Release New Virion Release (Inhibited) Nucleocapsid->Virion_Release leads to Aberrant_Assembly->cccDNA prevents replenishment Viral_Transcription Viral Transcription cccDNA->Viral_Transcription Viral_Transcription->pgRNA_Pol

Caption: Mechanism of action of this compound as an HBV Capsid Assembly Modulator.

Experimental Protocols

The following are representative protocols for the key pharmacokinetic experiments cited in this guide. It is important to note that specific parameters may vary between studies.

In Vitro Plasma Stability Assay
  • Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent, such as DMSO, to create a stock solution.

  • Incubation: A small volume of the stock solution is added to fresh plasma from the species of interest (human, mouse, rat, dog) to achieve a final concentration typically in the low micromolar range. The mixture is incubated at 37°C.

  • Sampling: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching: The enzymatic degradation is stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the half-life (t½) is calculated from the slope of the natural log of the concentration versus time curve.

Liver Microsome Stability Assay
  • Preparation: Pooled liver microsomes from the desired species are thawed and diluted in a phosphate buffer (pH 7.4) containing a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: The test compound is added to the microsomal suspension and incubated at 37°C.

  • Sampling and Quenching: Aliquots are removed at various time points and the reaction is quenched with a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard.

  • Analysis: Similar to the plasma stability assay, samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the parent compound.

  • Data Analysis: The half-life and intrinsic clearance are calculated from the rate of disappearance of the compound.

In Vivo Pharmacokinetic Study in Mice
  • Animal Model: Male CD-1 mice (or other appropriate strain) are used.

  • Dosing:

    • Intravenous (i.v.): The compound is formulated in a suitable vehicle and administered as a single bolus injection into the tail vein.

    • Oral (p.o.): The compound is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from a subset of animals at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or another appropriate method.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Sample Analysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution. Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from intravenous administration, adjusted for dose.

PK_Workflow cluster_InVitro In Vitro ADME cluster_InVivo In Vivo Pharmacokinetics cluster_Data_Integration Data Integration and Candidate Selection Plasma_Stability Plasma Stability Assay Microsomal_Stability Liver Microsome Stability Assay Protein_Binding Plasma Protein Binding Assay Dosing Dosing (i.v. and p.o.) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Plasma_Analysis->PK_Analysis PK_PD_Modeling PK/PD Modeling PK_Analysis->PK_PD_Modeling provides data for Dose_Prediction Human Dose Prediction PK_PD_Modeling->Dose_Prediction Candidate_Selection Lead Candidate Selection Dose_Prediction->Candidate_Selection cluster_InVitro cluster_InVitro cluster_InVitro->Dosing informs

Caption: A generalized workflow for preclinical pharmacokinetic evaluation.

Conclusion

This compound exhibits a promising preclinical pharmacokinetic profile that supports its continued development as a potential therapeutic agent for chronic Hepatitis B. Its high stability and oral bioavailability are advantageous properties for a long-term treatment regimen. The comparative data presented in this guide suggest that this compound is a competitive compound within the landscape of novel Capsid Assembly Modulators. Further clinical studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in humans.

References

Favorable Toxicity Profile of GLP-26 in Human Cardiomyocytes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical data indicates that GLP-26, a novel hepatitis B virus (HBV) capsid assembly modulator, exhibits a superior cardiac safety profile compared to other antiviral agents, specifically those with known cardiotoxic liabilities. In vitro studies on human cardiomyocytes demonstrate that this compound does not impair cardiac function at concentrations significantly exceeding its therapeutic efficacy, positioning it as a promising candidate for further clinical development.

This guide provides a comparative analysis of the toxicity profile of this compound in human cardiomyocytes, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways. This information is intended for researchers, scientists, and drug development professionals engaged in antiviral and cardiovascular safety research.

Comparative Toxicity Analysis

The cardiac safety of this compound has been evaluated and compared with other compounds, including a known cardiotoxic agent, BMS-986094, and another HBV capsid assembly modulator, JNJ-56136379.

CompoundClassTargetIn Vitro Cardiotoxicity in Human CardiomyocytesCytotoxicity (IC50)
This compound HBV Capsid Assembly ModulatorHBV Core ProteinNo apparent impact on beat rate, force of contraction, or relaxation at concentrations up to 10 µM over 48 hours.[1]> 100 µM in various human cell lines (including HepG2).[2]
BMS-986094 Guanosine Nucleotide AnalogueHCV NS5B PolymeraseBeating stopped within 2 hours at 50 µM.[1] Complete loss of electrical activity at >80 nM after 14 days.[3]~0.24-0.35 µM in human iPSC-derived cardiomyocytes.[3]
JNJ-56136379 HBV Capsid Assembly ModulatorHBV Core ProteinWell-tolerated in a phase 1 clinical study, suggesting a favorable cardiac safety profile.[4]Not available.

Experimental Protocols

The assessment of cardiotoxicity in vitro relies on sophisticated assays that measure the functional and structural integrity of human cardiomyocytes. Below are detailed methodologies representative of those used to evaluate the compounds discussed.

Human Cardiomyocyte Functional Assay

This assay evaluates the direct effects of a compound on the contractility and electrophysiology of human cardiomyocytes.

  • Cell Culture: Primary human cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured as a spontaneously beating monolayer on a suitable substrate, such as gelatin-coated multi-well plates.

  • Compound Incubation: Cells are incubated with the test compound (e.g., this compound) at various concentrations for a defined period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control with known cardiotoxic effects (e.g., BMS-986094) are included in parallel.

  • Data Acquisition: High-speed video microscopy is used to capture the beating of the cardiomyocytes. Multiple fields of view are recorded for each condition.

  • Data Analysis: Image analysis software is used to quantify various parameters of cardiomyocyte function from the video recordings:

    • Beat Rate: The number of contractions per minute.

    • Force of Contraction and Relaxation: Measured indirectly through parameters like the amplitude of cell shortening or displacement of embedded fluorescent beads in the substrate.

    • Contraction and Relaxation Velocity: The speed of cell shortening and return to baseline.

    • Contraction and Relaxation Intervals: The duration of the contraction and relaxation phases.

  • Statistical Analysis: Data from treated groups are compared to the vehicle control using appropriate statistical tests to determine significant effects.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that reduces the viability of cells by 50% (IC50).

  • Cell Seeding: Human cardiomyocytes or a relevant human cell line (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated using a dose-response curve fitting model.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental procedures aid in understanding the mechanism of action and the methods used for toxicity assessment.

HBV_Capsid_Assembly cluster_HBV HBV Life Cycle cluster_CAM Mechanism of Action pgRNA Pregenomic RNA Core_Protein Core Protein Dimers pgRNA->Core_Protein Encapsidation Capsid Nucleocapsid Assembly Core_Protein->Capsid DNA_Synth Reverse Transcription (HBV DNA Synthesis) Capsid->DNA_Synth Virion_Release Virion Release DNA_Synth->Virion_Release GLP26 This compound (Capsid Assembly Modulator) GLP26->Core_Protein Binds to GLP26->Capsid Disrupts

Mechanism of HBV Capsid Assembly Modulation by this compound.

Cardiotoxicity_Workflow start Start: Human Cardiomyocytes (in multi-well plate) treatment Compound Treatment (this compound, BMS-986094, Vehicle) start->treatment incubation Incubation (e.g., 48 hours) treatment->incubation imaging High-Speed Video Microscopy incubation->imaging cytotoxicity Parallel Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity analysis Image Analysis Software imaging->analysis output Functional Parameters: - Beat Rate - Contraction Force - Relaxation Velocity analysis->output comparison Comparative Analysis of Cardiotoxicity Profile output->comparison ic50 Determine IC50 cytotoxicity->ic50 ic50->comparison

Experimental Workflow for In Vitro Cardiotoxicity Assessment.

References

Synergistic Antiviral Activity of GLP-26 with Other HBV Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Hepatitis B Virus (HBV) therapeutics is rapidly evolving, with a focus on combination therapies to achieve a functional cure. GLP-26, a novel and potent capsid assembly modulator (CAM), has demonstrated significant promise in preclinical studies. This guide provides an objective comparison of the synergistic antiviral activity of this compound and other CAMs when combined with various classes of HBV inhibitors, supported by experimental data.

Executive Summary

This compound, a glyoxamide derivative, effectively disrupts HBV capsid assembly, a critical step in the viral lifecycle. This mechanism of action not only inhibits viral replication but also reduces the formation of covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes.[1] Preclinical data strongly indicate that the efficacy of this compound is significantly enhanced when used in combination with other HBV inhibitors, paving the way for multifaceted therapeutic strategies.

Comparative Analysis of Combination Therapies

The synergistic potential of this compound and other CAMs has been evaluated in combination with several classes of HBV inhibitors, including nucleos(t)ide analogs, RNA interference (RNAi) therapeutics, and immunomodulators.

This compound with Nucleos(t)ide Analogs

The most well-documented synergistic relationship for this compound is with the nucleos(t)ide analog, entecavir (ETV). In vitro studies have demonstrated a synergistic interaction, and this has been further substantiated by robust in vivo data from HBV-infected humanized mouse models.

Table 1: In Vivo Efficacy of this compound and Entecavir Combination Therapy in Humanized Mice

Treatment GroupDosageMean Log10 Reduction in HBV DNAMean Log10 Reduction in HBsAgMean Log10 Reduction in HBeAg
This compound Monotherapy60 mg/kg/day1.0 - 3.00.3 - 2.00.3 - 1.0
Entecavir Monotherapy0.3 mg/kg/day2.7 - 3.3~0.7~0.2
This compound + Entecavir 60 mg/kg/day + 0.3 mg/kg/day ~4.0 ~1.8 ~1.0

Data sourced from a 10-week treatment study in HBV-infected humanized mice.[1]

The combination of this compound and entecavir resulted in a more profound and sustained reduction in viral load and antigens compared to either monotherapy.[1][2] Notably, half of the mice in the combination therapy group had undetectable viremia at the end of the treatment period.[1]

Capsid Assembly Modulators with RNAi Therapeutics

The combination of CAMs with RNA interference (RNAi) agents, such as small interfering RNA (siRNA), represents a promising strategy that targets both viral replication and the production of viral proteins. A notable clinical study, REEF-1, evaluated the combination of the CAM bersacapavir (JNJ-6379) and the siRNA JNJ-3989 with a nucleos(t)ide analogue.

Table 2: Efficacy of Bersacapavir (CAM) and JNJ-3989 (siRNA) Combination Therapy (REEF-1 Trial)

Treatment GroupOutcome (at Week 48)
JNJ-3989 (200 mg) + NA19% of patients met nucleos(t)ide analogue stopping criteria
JNJ-3989 + Bersacapavir + NA (Triple therapy)9% of patients met nucleos(t)ide analogue stopping criteria
Bersacapavir + NA0% of patients met nucleos(t)ide analogue stopping criteria
Placebo + NA (Control)2% of patients met nucleos(t)ide analogue stopping criteria

The primary endpoint was the proportion of patients meeting criteria to stop nucleos(t)ide analogue therapy.[3]

While the triple therapy did not show a synergistic benefit over the siRNA and nucleos(t)ide analogue combination in this specific endpoint, the potent reduction in HBsAg by siRNA makes this class of drugs a valuable partner for CAMs.

Capsid Assembly Modulators with Immunomodulators

Preclinical evidence suggests that CAMs may enhance the host's innate immune response, particularly when combined with immunomodulators like interferon (IFN). By inhibiting the encapsidation of pregenomic RNA (pgRNA), CAMs can lead to an accumulation of cytoplasmic pgRNA, which may be recognized by host pattern recognition receptors, thereby augmenting the antiviral effects of IFN. Clinical data on specific combinations of this compound with immunomodulators is still emerging.

Experimental Protocols

In Vivo Synergy Study in Humanized Mice

A robust in vivo model for evaluating the synergistic efficacy of anti-HBV agents utilizes chimeric mice with humanized livers.

  • Animal Model: Immunodeficient mice transplanted with human hepatocytes (HUHEP mice) are infected with HBV.

  • Treatment Groups: Mice are randomized into cohorts receiving vehicle control, this compound monotherapy, entecavir monotherapy, or a combination of this compound and entecavir.

  • Dosing: Drugs are administered orally at clinically relevant doses (e.g., this compound at 60 mg/kg/day and entecavir at 0.3 mg/kg/day).[1]

  • Monitoring: Serum levels of HBV DNA, HBsAg, and HBeAg are quantified at regular intervals throughout the treatment and follow-up periods.

  • Data Analysis: The log reduction in viral markers from baseline is calculated for each treatment group and compared to assess for synergistic effects.

In Vitro Synergy Assessment: Median-Effect Analysis

The synergistic, additive, or antagonistic effects of drug combinations are quantified using the median-effect analysis, as described by Chou and Talalay.

  • Cell Culture: A stable HBV-producing cell line, such as HepAD38, is cultured in the presence of the antiviral compounds.

  • Drug Concentrations: A range of concentrations for each drug, both alone and in combination at a constant ratio, are added to the cell cultures.

  • Endpoint Measurement: After a defined incubation period, the level of a viral marker (e.g., secreted HBV DNA) is quantified using methods like quantitative PCR (qPCR).

  • Data Analysis: The dose-response curves for each drug and the combination are used to calculate a Combination Index (CI).

    • CI < 1: Indicates synergy.

    • CI = 1: Indicates an additive effect.

    • CI > 1: Indicates antagonism.

Visualizing Mechanisms and Workflows

To better understand the interplay of these antiviral agents and the methodologies used to evaluate them, the following diagrams are provided.

HBV_Lifecycle_and_Inhibitor_Targets cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm cccDNA cccDNA Transcription Transcription pgRNA_mRNA pgRNA_mRNA Transcription->pgRNA_mRNA Translation Translation pgRNA_mRNA->Translation Capsid_Assembly Capsid_Assembly pgRNA_mRNA->Capsid_Assembly Encapsidation Entry Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA rcDNA->cccDNA Nuclear Import Core_Protein Core_Protein Translation->Core_Protein Polymerase Polymerase Translation->Polymerase Core_Protein->Capsid_Assembly Polymerase->Capsid_Assembly Reverse_Transcription Reverse_Transcription Capsid_Assembly->Reverse_Transcription Mature_Capsid Mature_Capsid Reverse_Transcription->Mature_Capsid Virion_Release Virion_Release Mature_Capsid->Virion_Release Entecavir Entecavir Entecavir->Reverse_Transcription Inhibits siRNA siRNA siRNA->pgRNA_mRNA Degrades Synergy_Workflow Start Start Cell_Culture Culture HBV-producing cells (e.g., HepAD38) Start->Cell_Culture Drug_Addition Add drugs alone and in combination at various concentrations Cell_Culture->Drug_Addition Incubation Incubate for a defined period Drug_Addition->Incubation Endpoint_Measurement Quantify viral marker (e.g., HBV DNA via qPCR) Incubation->Endpoint_Measurement Dose_Response Generate dose-response curves Endpoint_Measurement->Dose_Response CI_Calculation Calculate Combination Index (CI) using Median-Effect Analysis Dose_Response->CI_Calculation Result Result CI_Calculation->Result CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism

References

A Comparative Guide to the Sustained Antiviral Response of GLP-26 in the Context of Hepatitis B Virus Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of Hepatitis B Virus (HBV) therapeutics, understanding the potential of emerging drugs in comparison to established treatments is paramount. This guide provides an objective comparison of the preclinical investigational drug GLP-26 with current standard-of-care therapies for chronic HBV infection: Entecavir, Tenofovir, and Pegylated Interferon (PEG-IFN). The focus is on the sustained antiviral response, a critical endpoint in HBV treatment aimed at long-term suppression of the virus after cessation of therapy.

Executive Summary

This compound is a novel, orally bioavailable capsid assembly modulator (CAM) for the treatment of HBV.[1] Preclinical studies have demonstrated its potential to induce a sustained antiviral response, a significant advantage over current nucleos(t)ide analogue (NA) therapies that typically require long-term, often lifelong, administration to maintain viral suppression.[1][2] This guide will delve into the available data for this compound and compare it with the established efficacy and mechanisms of Entecavir, Tenofovir, and PEG-IFN.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data on the antiviral efficacy of this compound and its comparators. It is crucial to note that the data for this compound is derived from preclinical studies, primarily in humanized mouse models, while the data for Entecavir, Tenofovir, and PEG-IFN are from extensive human clinical trials.

Table 1: Sustained Antiviral Response Post-Treatment

TreatmentPopulationDuration of Follow-up Post-TreatmentSustained Virologic Response (SVR) Rate / Sustained Antiviral ResponseCitation(s)
This compound + Entecavir HBV-infected humanized mice12 weeksDecrease in viral loads and antigens sustained[2][3]
Pegylated Interferon α-2a HBeAg-negative CHB patients5 years23% persistent viral suppression (HBV DNA <2,000 IU/mL)[4]
Pegylated Interferon α-2a HBeAg-positive CHB patients on NAs1 year9.2% (48 weeks treatment) to 13.3% (96 weeks treatment) sustained HBsAg loss[4]

Note: A direct comparison of SVR rates is challenging due to the different populations (animal vs. human) and definitions of sustained response. For NAs like Entecavir and Tenofovir, treatment is typically long-term, and the primary endpoint is viral suppression on-therapy rather than sustained response after discontinuation.

Table 2: On-Treatment Virologic Response (Viral Suppression)

TreatmentPopulationDuration of TreatmentVirologic Response (HBV DNA undetectable/suppressed)Citation(s)
This compound + Entecavir HBV-infected humanized mice10 weeksMean -4 log10 HBV DNA reduction; 50% with undetectable viremia[1][3]
Entecavir (0.5 mg/day) Nuc-naïve, HBeAg-positive CHB patients3 years94% HBV DNA undetectable[5]
Entecavir (0.5 mg/day) Nuc-naïve, HBeAg-negative CHB patients3 years95% HBV DNA undetectable[6]
Tenofovir Disoproxil Fumarate (300 mg/day) Nuc-naïve CHB patients5 years98.3% (High Viral Load) to 99.2% (Non-High Viral Load) with HBV DNA <400 copies/mL[7]
Pegylated Interferon α-2b HBeAg-negative CHB patients48 weeks24% HBV DNA <400 copies/mL at end of follow-up[8]

Experimental Protocols

Detailed experimental protocols for pivotal studies are crucial for the critical evaluation of data. Below are summaries of the methodologies employed in key experiments.

This compound: Humanized Mouse Model for Sustained Antiviral Response

A study utilizing HBV-infected humanized mice (HUHEP mice) with chimeric human livers provides the primary evidence for this compound's sustained post-treatment antiviral activity.[3]

  • Animal Model: BRGS-uPA mice with chimeric humanized livers were infected with HBV.[3]

  • Treatment Regimen: Mice were treated with this compound (60 mg/kg/day), Entecavir (0.3 mg/kg/day), or a combination of both via oral administration for 10 weeks.[1][3]

  • Monitoring: Serum levels of HBV DNA, HBsAg, and HBeAg were monitored during the treatment period and for up to 12 weeks after treatment cessation.[3]

  • Endpoint Analysis: The primary outcome was the change in viral load and antigen levels during and after treatment to assess the durability of the antiviral response.[3]

Entecavir/Tenofovir: Phase 3 Clinical Trials in Chronic Hepatitis B

The efficacy of Entecavir and Tenofovir has been established in numerous large-scale, randomized, double-blind, controlled clinical trials. The general methodology for these trials is as follows:

  • Patient Population: Treatment-naïve or treatment-experienced adult patients with chronic hepatitis B (HBeAg-positive or HBeAg-negative) with evidence of active viral replication and liver inflammation.[5][9]

  • Study Design: Patients are typically randomized to receive the investigational drug (e.g., Entecavir 0.5 mg daily or Tenofovir 300 mg daily) or a comparator (e.g., Lamivudine or Adefovir Dipivoxil) for at least 48 weeks.[5][9] Many studies have long-term open-label extension phases.[6]

  • Primary Endpoints: The primary efficacy endpoint is often a composite of virologic suppression (HBV DNA below the limit of detection), histological improvement (decrease in necroinflammatory score without worsening of fibrosis), and/or ALT normalization.[5]

  • Monitoring: Patients are monitored regularly for serum HBV DNA levels, ALT levels, HBeAg/anti-HBe status, HBsAg/anti-HBs status, and safety parameters.[5][9]

Pegylated Interferon: Clinical Trials in Chronic Hepatitis B

PEG-IFN has been evaluated in various clinical trials for its ability to induce a sustained off-treatment response.

  • Patient Population: Treatment-naïve or NA-experienced patients with HBeAg-positive or HBeAg-negative chronic hepatitis B.[4][8]

  • Treatment Regimen: PEG-IFN is administered as a weekly subcutaneous injection (e.g., PEG-IFN α-2a 180 µg) for a finite duration, typically 48 weeks.[4][10]

  • Primary Endpoints: The primary endpoint is sustained virologic response (SVR), defined as undetectable or low levels of HBV DNA, and in some studies, HBeAg seroconversion or HBsAg loss, at 24 or 48 weeks after the end of treatment.[4]

  • Monitoring: Patients are monitored for HBV DNA levels, liver function tests, and serological markers during and after treatment.[10]

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action for this compound and the comparator drugs.

GLP26_Mechanism cluster_virus HBV Replication Cycle pgRNA pgRNA CapsidAssembly Capsid Assembly pgRNA->CapsidAssembly Encapsidation ImmatureCapsid Immature Capsid (contains pgRNA) CapsidAssembly->ImmatureCapsid AberrantCapsid Formation of Aberrant/Empty Capsids CapsidAssembly->AberrantCapsid ReverseTranscription Reverse Transcription ImmatureCapsid->ReverseTranscription MatureCapsid Mature Capsid (contains rcDNA) ReverseTranscription->MatureCapsid VirionRelease Virion Release MatureCapsid->VirionRelease GLP26 This compound (Capsid Assembly Modulator) GLP26->CapsidAssembly Inhibits correct assembly

Caption: Mechanism of action of this compound, a capsid assembly modulator.

NA_Mechanism cluster_virus HBV Replication Cycle pgRNA pgRNA template HBV_Polymerase HBV DNA Polymerase (Reverse Transcriptase) pgRNA->HBV_Polymerase HBV_DNA HBV DNA Synthesis HBV_Polymerase->HBV_DNA ChainTermination DNA Chain Termination HBV_Polymerase->ChainTermination dNTPs Natural dNTPs dNTPs->HBV_Polymerase NAs Entecavir / Tenofovir (Nucleos(t)ide Analogues) ActiveMetabolite Active Triphosphate Metabolite NAs->ActiveMetabolite Intracellular phosphorylation ActiveMetabolite->HBV_Polymerase Competitive Inhibition

Caption: Mechanism of action of Entecavir and Tenofovir.

PEGINF_Mechanism cluster_effects Antiviral & Immunomodulatory Effects PEGINF Pegylated Interferon-α Receptor IFN Receptor (IFNAR) PEGINF->Receptor Binds to JAK_STAT JAK-STAT Pathway Receptor->JAK_STAT Activates ISGs Interferon-Stimulated Genes (ISGs) Expression JAK_STAT->ISGs Induces InhibitReplication Inhibition of Viral Replication ISGs->InhibitReplication ImmuneResponse Enhancement of Host Immune Response ISGs->ImmuneResponse

Caption: Mechanism of action of Pegylated Interferon-α.

Experimental Workflow

GLP26_Workflow start Start: HBV-infected humanized mice treatment 10-week Oral Treatment: - this compound - Entecavir - Combination - Vehicle Control start->treatment monitoring_on On-Treatment Monitoring: - Serum HBV DNA - HBsAg - HBeAg treatment->monitoring_on end_treatment End of Treatment monitoring_on->end_treatment monitoring_off 12-week Post-Treatment Follow-up Monitoring end_treatment->monitoring_off analysis Data Analysis: Compare viral load and antigen level changes over time monitoring_off->analysis end Conclusion on Sustained Antiviral Response analysis->end

Caption: Experimental workflow for this compound in humanized mice.

Conclusion

This compound, as a representative of the novel class of HBV capsid assembly modulators, shows significant promise in preclinical models, particularly in its ability to induce a sustained antiviral response after treatment cessation when combined with a nucleos(t)ide analogue. This contrasts with the current standard-of-care NAs, Entecavir and Tenofovir, which are highly effective at suppressing HBV replication during long-term therapy but rarely lead to a functional cure, thus requiring indefinite treatment for most patients. PEG-IFN offers a finite treatment duration and the possibility of a sustained off-treatment response, but with lower overall efficacy and a less favorable side-effect profile.

The development of this compound and other CAMs represents a significant step towards achieving a functional cure for chronic hepatitis B. Further clinical trials in humans are necessary to confirm the promising preclinical findings and to establish the safety and efficacy of this compound in patients with chronic HBV infection. Researchers and clinicians should closely monitor the progress of these trials as they have the potential to reshape the treatment paradigm for this global health challenge.

References

Comparative Analysis of GLP-26's Effect on Hepatitis B Viral Antigens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GLP-26, a novel capsid assembly modulator (CAM), with other alternatives in the context of Hepatitis B Virus (HBV) research. The following sections detail its performance, supported by experimental data, and provide comprehensive methodologies for key experiments.

This compound is a potent, preclinical glyoxamide derivative that acts as a Class II capsid assembly modulator against HBV.[1][2] Its mechanism of action involves binding to the HBV core protein (HBc) dimers, inducing the formation of non-functional, empty capsids. This process disrupts the normal assembly of viral capsids, thereby inhibiting the encapsidation of pre-genomic RNA (pgRNA) and subsequent viral DNA replication.[3][4] This guide will compare the efficacy of this compound with other notable CAMs in reducing key viral antigens, namely Hepatitis B e-antigen (HBeAg) and Hepatitis B surface antigen (HBsAg), as well as HBV DNA.

Quantitative Performance Analysis

The antiviral activity of this compound and other CAMs has been evaluated in various in vitro systems, most commonly in HepG2.2.15 or HepAD38 cell lines, which are human hepatoblastoma cells that constitutively produce HBV. The half-maximal effective concentration (EC50) is a key metric used to compare the potency of these compounds.

CompoundClassTargetHBV DNA Reduction EC50 (nM)HBeAg ReductionHBsAg ReductionCell LineReference
This compound II (Glyoxamide)HBc3Potent Reduction (EC50 = 3 nM)Reduction observed in vivoHepAD38[1][4]
GLS4 I (HAP)HBc62 - 160Less potent than this compound (EC50 = 160 nM)Minimal reduction in vivoHepAD38[1][2]
ALG-001075 IIHBcLow nanomolarReduction observedReduction observedPrimary Human Hepatocytes[2]
JNJ-56136379 II (SBA derivative)HBc54 - 93Marginal reduction in combination therapy-HepG2.117, Primary Human Hepatocytes[4][5]
AB-423 II (SBA)HBc----[1]
NVR-3-778 II (SBA)HBc----[1]
EDP-514 IIHBc6 - 27-Reduction used as readout for cccDNA formation (EC50 = 35 nM)HepAD38, HepDE19, PHH[6]
AB-836 IIHBc2 - 12--PHH, HepG2-NTCP-4[6]
VNRX-9945 IHBc2.3 - 10--HepG2.2.15, PHH[6]
RG7907 I (HAP)HBc62--HepG2.117[7]

Mechanism of Action: Disrupting Viral Capsid Assembly

This compound and other CAMs target a critical step in the HBV life cycle: the assembly of the viral capsid. By binding to the dimer-dimer interface of the HBV core protein, these molecules induce allosteric changes that lead to the formation of aberrant or empty capsids. This disruption prevents the encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, which are essential for the reverse transcription of pgRNA into relaxed circular DNA (rcDNA), a precursor to the stable covalently closed circular DNA (cccDNA) that resides in the nucleus of infected hepatocytes.

HBV_Capsid_Assembly_Pathway cluster_cytoplasm Hepatocyte Cytoplasm cluster_CAM_Action Action of this compound cluster_nucleus Nucleus pgRNA pgRNA-Polymerase Complex Capsid Correctly Assembled Capsid (pgRNA-containing) pgRNA->Capsid Encapsidation HBc_dimer HBc Dimers HBc_dimer->Capsid Assembly Aberrant_Capsid Empty/Aberrant Capsid HBc_dimer->Aberrant_Capsid rcDNA rcDNA Synthesis (within capsid) Capsid->rcDNA cccDNA cccDNA Formation/ Replenishment rcDNA->cccDNA Nuclear Import GLP26 This compound GLP26->HBc_dimer Binds to Aberrant_Capsid->pgRNA Prevents Encapsidation Aberrant_Capsid->rcDNA Inhibits

Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound interferes with the normal HBV capsid assembly pathway, leading to the formation of non-functional capsids and the inhibition of viral replication.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound.

Experimental Workflow for In Vitro Antiviral Compound Evaluation

Antiviral_Workflow cluster_assays 5. Endpoint Assays A 1. Cell Seeding HepG2.2.15 or HepAD38 cells are seeded in multi-well plates. B 2. Compound Treatment Cells are treated with serial dilutions of this compound or other CAMs. A->B C 3. Incubation Cells are incubated for a defined period (e.g., 6-9 days), with media and compound replenishment as needed. B->C D 4. Supernatant & Cell Collection Supernatants are collected for quantification of secreted viral antigens (HBeAg, HBsAg) and HBV DNA. Cells are harvested for cccDNA analysis and cytotoxicity assays. C->D E ELISA for HBeAg/HBsAg D->E F qPCR for HBV DNA D->F G cccDNA Quantification D->G H Cytotoxicity Assay (e.g., MTS/MTT) D->H I 6. Data Analysis EC50 and CC50 values are calculated to determine antiviral potency and selectivity index. E->I F->I G->I H->I

Figure 2: Experimental Workflow. This flowchart outlines the key steps for evaluating the in vitro antiviral efficacy of compounds like this compound against HBV.

Quantification of Secreted HBV DNA from Cell Culture Supernatant
  • Sample Preparation:

    • Collect cell culture supernatants at the end of the treatment period.

    • Centrifuge at 300 x g for 5 minutes to pellet any detached cells.

  • DNA Extraction:

    • Extract viral DNA from the clarified supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers and a probe specific for a conserved region of the HBV genome.

    • Use a standard curve generated from a plasmid containing the HBV target sequence to quantify the HBV DNA copy number.

    • Results are typically expressed as HBV DNA copies/mL or as a percentage reduction relative to a vehicle-treated control.

Quantification of HBeAg and HBsAg by ELISA
  • Plate Coating (for sandwich ELISA):

    • Coat 96-well microplates with a capture antibody specific for HBeAg or HBsAg overnight at 4°C.

    • Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Sample and Standard Incubation:

    • Add diluted cell culture supernatants and a standard dilution series of recombinant HBeAg or HBsAg to the wells.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plates.

  • Detection Antibody Incubation:

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for a different epitope on the antigen.

    • Incubate for 1 hour at 37°C.

    • Wash the plates.

  • Substrate Addition and Measurement:

    • Add a chromogenic substrate (e.g., TMB).

    • Incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the standards.

    • Calculate the concentration of HBeAg or HBsAg in the samples based on the standard curve.

Quantification of Intracellular cccDNA
  • Cell Lysis and DNA Extraction:

    • Harvest the treated cells and perform a modified Hirt extraction to selectively isolate low molecular weight DNA, including cccDNA, while removing most of the chromosomal DNA.

  • Nuclease Digestion:

    • Treat the extracted DNA with a plasmid-safe ATP-dependent DNase to digest any remaining linear and relaxed circular HBV DNA, leaving the cccDNA intact.

  • qPCR for cccDNA:

    • Perform qPCR using primers that specifically amplify a region of the cccDNA.

    • Normalize the cccDNA copy number to the number of cells, which can be determined by quantifying a single-copy host gene (e.g., β-globin) from a parallel DNA extraction without nuclease treatment.

Conclusion

This compound demonstrates highly potent in vitro activity against HBV, effectively reducing viral DNA and HBeAg at low nanomolar concentrations. Its efficacy is comparable or superior to several other capsid assembly modulators. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of this compound and other novel anti-HBV compounds. Further in vivo studies are crucial to fully elucidate the therapeutic potential of this compound in achieving a functional cure for chronic hepatitis B.

References

A Comparative Analysis of GLP-26 and Nucleoside Analogs on HBV cccDNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The persistence of hepatitis B virus (HBV) infection is primarily due to the stable presence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This minichromosome serves as the template for the transcription of all viral RNAs, making its elimination a key goal for a functional cure.[1][2][3] This guide provides a comparative analysis of a novel capsid assembly modulator, GLP-26, and traditional nucleoside analogs (NAs) in their impact on HBV cccDNA, supported by experimental data and detailed methodologies.

Mechanism of Action: A Fundamental Difference

The primary distinction between this compound and nucleoside analogs lies in their mechanism of action against HBV.

This compound , a glyoxamide derivative, is a capsid assembly modulator (CAM) that disrupts the normal formation of the viral nucleocapsid.[2][4] By inducing the formation of aberrant, non-functional capsids, this compound effectively prevents the encapsidation of pregenomic RNA (pgRNA) and the viral polymerase, a critical step for viral replication.[5] This disruption of the capsid's function has a dual impact on cccDNA: it blocks the de novo formation of cccDNA by preventing the nuclear import of newly synthesized relaxed circular DNA (rcDNA) and it is thought to interfere with the replenishment of the existing cccDNA pool.[2][6]

Nucleoside (and nucleotide) analogs (NAs) , such as entecavir and tenofovir, are the cornerstone of current HBV therapy.[1] They act as chain terminators for the viral reverse transcriptase, effectively halting the synthesis of viral DNA within the cytoplasm.[7][8] While highly effective at suppressing viral replication and reducing serum HBV DNA to undetectable levels, NAs have a minimal direct impact on the pre-existing cccDNA in the nucleus of hepatocytes.[9][10][11] Any reduction in cccDNA levels with long-term NA therapy is generally slow and thought to be primarily due to the natural decay of cccDNA and the turnover of infected cells.[9]

Comparative Efficacy on cccDNA and Viral Markers

The differing mechanisms of action of this compound and nucleoside analogs translate to distinct profiles in their antiviral activity, particularly concerning cccDNA.

ParameterThis compoundNucleoside Analogs (e.g., Entecavir, Lamivudine)
Primary Target HBV Core Protein (Capsid Assembly)HBV Polymerase (Reverse Transcriptase)
Impact on cccDNA Reduces cccDNA amplification and replenishment of the cccDNA pool.[2][5][12] Some studies show a direct reduction in cccDNA levels.[8]Minimal direct effect on established cccDNA.[11] Long-term therapy can lead to a significant, albeit slow, reduction.[9]
Effect on HBeAg Potent inhibition of HBeAg secretion (EC50 = 0.003 µM).[2] HBeAg is considered a surrogate marker for cccDNA transcriptional activity.[12]Minimal effect on HBeAg secretion.[2]
Effect on HBV DNA Potent inhibition of HBV DNA replication (EC50 in the low nanomolar range).[13]Potent inhibition of HBV DNA replication.[9]
Synergism Demonstrates synergistic antiviral activity when combined with nucleoside analogs like entecavir.[2]Standard of care, often used in combination with other investigational agents.

Experimental Data Highlights:

  • In vitro studies have shown that this compound can reduce cccDNA levels by over 90% at a concentration of 1 µM.[5]

  • A study on long-term nucleoside analogue treatment reported a 99.89% reduction in cccDNA levels in patients, with 49% having cccDNA levels below the detection limit after a median treatment period of 126 months.[9]

  • This compound exhibited a potent EC50 of 3 nM for both HBV DNA replication and HBeAg reduction in vitro.[3]

  • Combination therapy of this compound and entecavir in a humanized mouse model resulted in a mean -4 log10 decrease in viral loads, with half the mice having undetectable viremia at the end of the 10-week treatment.[2] Importantly, a sustained antiviral effect was observed for up to 12 weeks after treatment cessation.[12][13]

Visualizing the Mechanisms

To better understand the distinct and synergistic actions of this compound and nucleoside analogs, the following diagrams illustrate their points of intervention in the HBV lifecycle and a typical experimental workflow for cccDNA quantification.

HBV_Lifecycle_and_Drug_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV Virion HBV Virion Entry Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA pgRNA pgRNA rcDNA->pgRNA Reverse Transcription rcDNA_nuc rcDNA rcDNA->rcDNA_nuc Nuclear Import Encapsidation Encapsidation pgRNA->Encapsidation Mature\nCapsid Mature Capsid Encapsidation->Mature\nCapsid HBV Core\nProteins HBV Core Proteins HBV Core\nProteins->Encapsidation Virion\nAssembly Virion Assembly Mature\nCapsid->Virion\nAssembly Release Release Virion\nAssembly->Release Release->HBV Virion Nucleoside Analogs Nucleoside Analogs Nucleoside Analogs->rcDNA This compound This compound This compound->Encapsidation Disrupts cccDNA cccDNA rcDNA_nuc->cccDNA Conversion pgRNA_nuc pgRNA cccDNA->pgRNA_nuc Transcription pgRNA_nuc->pgRNA Export GLP-26_indirect->cccDNA Inhibits Replenishment

Figure 1: HBV lifecycle and points of intervention for this compound and nucleoside analogs.

cccDNA_Quantification_Workflow Hepatocytes Hepatocytes Cell Lysis Cell Lysis Hepatocytes->Cell Lysis Infected Cells Total DNA\nExtraction Total DNA Extraction Cell Lysis->Total DNA\nExtraction Lysate Nuclease\nTreatment Nuclease Treatment Total DNA\nExtraction->Nuclease\nTreatment Total DNA cccDNA\nPurification cccDNA Purification Nuclease\nTreatment->cccDNA\nPurification Digests non-cccDNA qPCR qPCR cccDNA\nPurification->qPCR Isolated cccDNA Data Analysis Data Analysis qPCR->Data Analysis Amplification Data

Figure 2: General experimental workflow for the quantification of HBV cccDNA.

Experimental Protocols

Precise quantification of cccDNA is crucial for evaluating the efficacy of anti-HBV therapies. Below are outlines of common methodologies.

cccDNA Extraction and Purification

This protocol is a generalized representation based on common laboratory practices.[14][15]

  • Cell Lysis: Infected hepatocytes (from cell culture or liver biopsies) are lysed using a gentle lysis buffer to release the cellular contents, including the nucleus.

  • Total DNA Extraction: Total DNA is extracted from the cell lysate. This can be achieved using methods like the Hirt DNA extraction, which selectively precipitates high molecular weight genomic DNA, leaving smaller episomal DNA like cccDNA in the supernatant, or using silica column-based kits.[14][15] Proteinase K digestion is often included to remove proteins.[14]

  • Nuclease Treatment: To eliminate contaminating rcDNA, double-stranded linear DNA (dslDNA), and host genomic DNA, the total DNA extract is treated with a nuclease that specifically digests linear and relaxed circular DNA, leaving the supercoiled cccDNA intact. T5 exonuclease is commonly used for this purpose.[15]

  • cccDNA Purification: The purified cccDNA is then typically purified using a column-based method to remove the nuclease and other contaminants.

cccDNA Quantification
  • Quantitative PCR (qPCR): This is the most common method for quantifying cccDNA due to its high sensitivity and specificity.[14][16] Specific primers and probes are designed to amplify a region of the HBV genome that is unique to the ligated ends of cccDNA or spans the gap region of rcDNA (which would not be amplified after ligation). The quantification is often normalized to a single-copy host gene (e.g., β-globin) to determine the number of cccDNA copies per cell.[15]

  • Southern Blot: While less sensitive and more laborious than qPCR, Southern blotting is considered the gold standard for cccDNA analysis as it allows for the direct visualization of different HBV DNA forms, confirming the presence and integrity of cccDNA.[14][17]

Conclusion

This compound and nucleoside analogs represent two distinct and complementary approaches to targeting HBV. While nucleoside analogs are highly effective at suppressing viral replication, their impact on the stable cccDNA reservoir is limited and slow. This compound, with its novel mechanism of disrupting capsid assembly, not only inhibits viral replication but also directly interferes with the maintenance of the cccDNA pool, offering a promising strategy for achieving a functional cure. The synergistic effect observed when this compound is combined with nucleoside analogs highlights the potential of combination therapies to both suppress viral replication and target the persistent cccDNA reservoir, a critical step towards the eradication of chronic hepatitis B. Further clinical investigation is warranted to fully elucidate the long-term efficacy and safety of this compound in patients with chronic HBV.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of GLP-26

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling GLP-26, a potent Hepatitis B Virus (HBV) capsid assembly modulator, adherence to proper disposal protocols is critical to ensure laboratory safety and environmental protection. The primary source for detailed disposal instructions is the Safety Data Sheet (SDS) provided by the supplier. This document contains comprehensive information on the substance's hazards, handling, storage, and emergency measures.

While the specific SDS for this compound must be obtained directly from the vendor, such as MedchemExpress, this guide provides a general framework for the proper disposal of laboratory chemicals of this nature, based on standard laboratory safety practices.

General Chemical Waste Disposal Protocol

The following is a generalized procedure for the disposal of chemical waste. It is imperative to consult the official this compound Safety Data Sheet for specific instructions.

  • Identification and Segregation:

    • Properly identify the waste. This compound, as a bioactive compound, should be treated as hazardous chemical waste.

    • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Segregate waste into appropriate categories (e.g., solid, liquid, sharps).

  • Containerization:

    • Use only approved, chemically resistant, and leak-proof containers for waste accumulation.

    • Ensure containers are clearly labeled with the full chemical name ("this compound"), concentration, and hazard symbols as required.

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow the storage temperature guidelines provided in the product's data sheet.

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with a complete and accurate description of the waste, including a copy of the SDS if requested.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available research, which may inform handling and storage decisions.

ParameterValueReference
IC50 (HBV DNA replication)3 nMMedchemExpress
EC50 (HBeAg reduction)0.7 µMMedchemExpress
Storage Temperature (Stock)-80°C (2 years) or -20°C (1 year)MedchemExpress

Experimental Protocols

Detailed experimental protocols involving this compound should include a section on waste disposal that is consistent with the procedures outlined in the substance's SDS and the institution's EHS guidelines. This section should specify the exact steps for deactivating any residual activity if necessary and the collection of all contaminated materials (e.g., pipette tips, tubes, gloves) for hazardous waste disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of a laboratory chemical like this compound.

start Start: this compound Waste Generated sds Consult this compound Safety Data Sheet (SDS) start->sds identify_hazards Identify Hazards (e.g., Toxic, Bioactive) sds->identify_hazards segregate Segregate Waste (Solid, Liquid, Sharps) identify_hazards->segregate containerize Use Approved & Labeled Waste Container segregate->containerize store Store in Designated Secure Area containerize->store request_pickup Contact EHS for Hazardous Waste Pickup store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always obtain and follow the specific procedures outlined in the Safety Data Sheet (SDS) provided by the supplier for this compound and consult with your institution's Environmental Health and Safety (EHS) office for compliance with local regulations.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.